Product packaging for spirotryprostatin A(Cat. No.:)

spirotryprostatin A

Cat. No.: B1248624
M. Wt: 395.5 g/mol
InChI Key: MQJKGSIAJNXSCM-ORGXJRBJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

spirotryprostatin A is a natural product found in Cordyceps tenuipes and Aspergillus fumigatus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O4 B1248624 spirotryprostatin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

(3S,5S,6S,9S)-6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodecane-5,3'-1H-indole]-2,2',8-trione

InChI

InChI=1S/C22H25N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-10,16-18H,4-5,8,11H2,1-3H3,(H,23,28)/t16-,17-,18-,22-/m0/s1

InChI Key

MQJKGSIAJNXSCM-ORGXJRBJSA-N

Isomeric SMILES

CC(=C[C@H]1[C@]2(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C

Canonical SMILES

CC(=CC1C2(CC3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C

Synonyms

spirotryprostatin A

Origin of Product

United States

Foundational & Exploratory

The Discovery of Spirotryprostatin A from Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fascinating mycotoxin belonging to the spirooxindole alkaloid family, first isolated from the fungus Aspergillus fumigatus.[1][2] Structurally, it possesses a complex pentacyclic framework characterized by a spiro-fused oxindole and a diketopiperazine moiety.[1][3] This intricate architecture has made it a compelling target for total synthesis by numerous research groups. Beyond its structural complexity, this compound has garnered significant attention for its biological activity as an inhibitor of the mammalian cell cycle, specifically arresting cells in the G2/M phase.[4][5] This property positions it as a potential lead compound in the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the discovery of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its biosynthesis and mechanism of action.

Data Presentation

Biological Activity of Spirotryprostatins

The inhibitory activity of this compound and its analogue, spirotryprostatin B, on the cell cycle progression of murine tsFT210 cells is summarized below.

CompoundIC50 (µM)Cell LineReference
This compound197.5tsFT210[4]
Spirotryprostatin B14.0tsFT210[4]
Total Synthesis of this compound

Several research groups have accomplished the total synthesis of this compound, employing diverse synthetic strategies. The following table summarizes the key achievements in this area.

Research GroupYearKey StrategyNumber of StepsOverall Yield (%)Reference
Danishefsky1998Oxidative rearrangement of a β-carboline derivative8Not explicitly stated[6]
Williams2003Azomethine ylide 1,3-dipolar cycloadditionNot explicitly statedNot explicitly stated
Horne2004Intramolecular N-acyliminium ion spirocyclic cyclization46.2[7]
Fukuyama2014Intramolecular Heck reaction253.4[8]
Zhang2019OsO4-mediated oxidative rearrangement1120[7]
Shen2022Copper-catalyzed cascade reaction157.4[8]

Experimental Protocols

Fermentation of Aspergillus fumigatus for this compound Production

This protocol is a generalized procedure based on common practices for fungal fermentation.

Materials:

  • Aspergillus fumigatus strain (e.g., BM939)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Fermentation medium (e.g., Potato Dextrose Broth (PDB) or a custom medium)

  • Shake flasks or bioreactor

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Grow the Aspergillus fumigatus strain on PDA plates at 28-30°C for 5-7 days until sporulation is observed.

    • Harvest the spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Inoculate the sterile fermentation medium with the spore suspension. The volume of the inoculum should be approximately 5-10% of the total fermentation volume.

    • Incubate the culture in a shake flask at 28-30°C with constant agitation (e.g., 150-200 rpm) for 14-21 days. If using a bioreactor, maintain appropriate aeration and agitation rates.

    • Monitor the fermentation periodically for growth and production of secondary metabolites.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from A. fumigatus culture.

Materials:

  • Aspergillus fumigatus culture broth and mycelia

  • Ethyl acetate (EtOAc)

  • Acetone

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Extract the mycelia with acetone. Remove the acetone under reduced pressure and then extract the remaining aqueous layer with ethyl acetate.

    • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column with a non-polar solvent (e.g., hexane).

    • Apply the adsorbed crude extract to the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Combine the fractions containing this compound and concentrate them.

    • Dissolve the concentrated sample in a suitable solvent for HPLC injection.

    • Purify the sample using a preparative HPLC system with a C18 column.

    • Use a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid) to elute the compounds.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

    • Lyophilize the pure fraction to obtain this compound as a solid.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle of a mammalian cell line (e.g., HeLa or MCF-7) using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.

    • Allow the cells to attach overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Resuspend the cell pellet in ice-cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Biosynthesis of this compound

spirotryprostatin_A_biosynthesis Tryptophan L-Tryptophan Ftm_NRPS Ftm NRPS Cluster (ftmA, ftmB, ftmC, ftmD, ftmE) Tryptophan->Ftm_NRPS Proline L-Proline Proline->Ftm_NRPS TryprostatinB Tryprostatin B Ftm_NRPS->TryprostatinB Multiple steps FumitremorginC Fumitremorgin C TryprostatinB->FumitremorginC SpirotryprostatinA This compound FumitremorginC->SpirotryprostatinA FqzB FqzB (FAD-dependent monooxygenase) FqzB->SpirotryprostatinA

Caption: Biosynthesis of this compound highlighting pathway crosstalk.

Mechanism of Action: Cell Cycle Arrest

cell_cycle_arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 G2->Block M M Phase (Mitosis) SpiroA This compound SpiroA->Block Inhibition Block->M

Caption: this compound induces G2/M phase cell cycle arrest.

Experimental Workflow for this compound Discovery

experimental_workflow Fermentation 1. A. fumigatus Fermentation Extraction 2. Solvent Extraction (Broth and Mycelia) Fermentation->Extraction Chromatography 3. Column Chromatography (Silica Gel) Extraction->Chromatography HPLC 4. HPLC Purification Chromatography->HPLC Characterization 5. Structural Characterization (NMR, MS) HPLC->Characterization Bioassay 6. Biological Activity Assay (Cell Cycle Analysis) Characterization->Bioassay

Caption: General experimental workflow for this compound.

References

Spirotryprostatin A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a complex indole alkaloid first isolated from the fungus Aspergillus fumigatus. It belongs to the spirooxindole family of natural products, a class of compounds that has garnered significant attention from the scientific community due to their unique structural features and promising biological activities. This compound, in particular, has been identified as a potent inhibitor of cell cycle progression, making it a molecule of interest in the field of cancer research and drug development.[1][2] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental protocols from key total syntheses, and visualizations of its mechanism of action and synthetic pathways.

Chemical Structure and Properties

This compound possesses a pentacyclic core featuring a characteristic spiro[pyrrolidine-3,3'-oxindole] moiety. The structure is further elaborated with a diketopiperazine ring system derived from L-tryptophan and L-proline, and a prenyl group attached to the pyrrolidine ring. The molecule has the chemical formula C₂₂H₂₅N₃O₄ and a molecular weight of 395.45 g/mol .[][4]

The absolute stereochemistry of this compound has been determined through extensive synthetic efforts and spectroscopic analysis as (3S,5S,6S,9S)-6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-5,3'-1H-indole]-2,2',8-trione.[5] The molecule's complex three-dimensional arrangement is crucial for its biological activity.

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₂H₂₅N₃O₄[][4]
Molecular Weight 395.45 g/mol []
Monoisotopic Mass 395.18450629 Da[4]
Appearance Powder[]
Boiling Point (predicted) 658.9 ± 55.0 °C at 760 mmHg[]
Density (predicted) 1.4 ± 0.1 g/cm³[]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[]
CAS Number 182234-25-9[4]
InChIKey MQJKGSIAJNXSCM-ORGXJRBJSA-N[4]

Stereochemistry

The stereochemical complexity of this compound arises from its four contiguous stereocenters, including the spirocyclic carbon at the C3 position of the oxindole ring. The precise spatial arrangement of these centers is critical for its biological function. The determination and confirmation of the absolute configuration of this compound have been major achievements in natural product synthesis, accomplished through various stereoselective synthetic strategies. These syntheses have not only provided access to the natural product for further biological evaluation but have also served as a platform for the development of new synthetic methodologies.

Key Total Syntheses and Experimental Protocols

Several research groups have reported the total synthesis of this compound, each employing a unique strategy to construct the challenging spirooxindole core and control the stereochemistry. The following sections detail the key experimental approaches.

Danishefsky's Total Synthesis: Oxidative Rearrangement

The first total synthesis of this compound was reported by the Danishefsky group and featured a key oxidative rearrangement of a β-carboline precursor to construct the spirooxindole framework.[6][7]

Experimental Protocol: Oxidative Rearrangement

A pivotal step in the Danishefsky synthesis involves the treatment of a tetrahydro-β-carboline derivative with N-bromosuccinimide (NBS). This reagent initiates an oxidative cascade that leads to the formation of the spirocyclic oxindole. The general procedure is as follows:

  • The tetrahydro-β-carboline precursor is dissolved in a suitable solvent, typically a mixture of tetrahydrofuran (THF) and water.

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution.

  • The reaction is stirred at low temperature for a specified period, and then allowed to warm to room temperature.

  • The reaction is quenched with a reducing agent, such as sodium thiosulfate solution.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the spirooxindole intermediate.

This stereocontrolled rearrangement establishes the crucial quaternary spirocenter.[6]

Fukuyama's Total Synthesis: Intramolecular Heck Reaction

The Fukuyama group developed an elegant approach centered on a palladium-catalyzed intramolecular Heck reaction to forge the spirocyclic system.[8]

Experimental Protocol: Intramolecular Heck Reaction

This key cyclization step creates the spiro-quaternary center with high stereocontrol. A representative protocol is outlined below:

  • The acyclic precursor, typically an aryl iodide or triflate with a tethered alkene, is dissolved in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile.

  • A palladium catalyst, for example, palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), and a suitable ligand, often a phosphine ligand like tri(o-tolyl)phosphine, are added to the solution.

  • A base, such as triethylamine or silver carbonate, is introduced to the reaction mixture.

  • The mixture is heated to an elevated temperature (e.g., 80-100 °C) under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The residue is then purified by flash column chromatography to afford the desired spirocyclic product.

Williams' Total Synthesis: Azomethine Ylide Cycloaddition

The Williams group utilized a[1][5]-dipolar cycloaddition reaction of an azomethine ylide as the key strategy to construct the pyrrolidine ring of the spirooxindole core in a stereocontrolled manner.[9]

Experimental Protocol: Azomethine Ylide[1][5]-Dipolar Cycloaddition

This powerful reaction allows for the rapid assembly of the complex pyrrolidine ring system. The general experimental procedure is as follows:

  • An appropriate N-substituted glycine ester and an aldehyde or ketone are dissolved in a non-polar solvent like toluene or dichloromethane.

  • The mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, to form the azomethine ylide in situ.

  • A dipolarophile, in this case, a substituted indole-2-one, is added to the reaction mixture.

  • The reaction is maintained at the elevated temperature until the starting materials are consumed, as monitored by TLC.

  • The solvent is evaporated, and the resulting crude product is purified by column chromatography to yield the spiro[pyrrolidine-3,3'-oxindole] adduct with high diastereoselectivity.

Mechanism of Action: Inhibition of Microtubule Dynamics

This compound exerts its potent anti-proliferative effects by disrupting the dynamics of microtubule assembly.[10][11] Microtubules are essential cytoskeletal polymers involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division. By inhibiting the proper formation and function of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1] The closely related compound, tryprostatin A, has been shown to inhibit microtubule assembly by interfering with the function of microtubule-associated proteins (MAPs).[10][11]

Microtubule_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Action of this compound Tubulin_dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_dimers->Polymerization GTP MAPs Microtubule Microtubule Polymerization->Microtubule Inhibition Inhibition Polymerization->Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Spirotryprostatin_A This compound Spirotryprostatin_A->Inhibition Disrupted_Spindle Disrupted Mitotic Spindle Inhibition->Disrupted_Spindle Disruption of Microtubule Assembly Cell_Cycle_Arrest G2/M Phase Arrest (Apoptosis) Disrupted_Spindle->Cell_Cycle_Arrest Danishefsky_Synthesis Start Tryptophan Derivative Pictet_Spengler Pictet-Spengler Reaction Start->Pictet_Spengler Beta_Carboline Tetrahydro-β-carboline Pictet_Spengler->Beta_Carboline Oxidative_Rearrangement Oxidative Rearrangement (NBS) Beta_Carboline->Oxidative_Rearrangement Spirooxindole Spirooxindole Core Oxidative_Rearrangement->Spirooxindole Diketopiperazine_Formation Diketopiperazine Ring Formation Spirooxindole->Diketopiperazine_Formation Final_Product This compound Diketopiperazine_Formation->Final_Product Fukuyama_Synthesis Start Acyclic Precursor (Aryl Halide + Alkene) Heck_Reaction Intramolecular Heck Reaction Start->Heck_Reaction Spirocycle Spirocyclic Intermediate Heck_Reaction->Spirocycle Further_Elaboration Functional Group Manipulations Spirocycle->Further_Elaboration Diketopiperazine_Formation Diketopiperazine Ring Formation Further_Elaboration->Diketopiperazine_Formation Final_Product This compound Diketopiperazine_Formation->Final_Product Williams_Synthesis Start N-Substituted Glycine Ester + Aldehyde/Ketone Ylide_Formation Azomethine Ylide Formation Start->Ylide_Formation Azomethine_Ylide Azomethine Ylide Ylide_Formation->Azomethine_Ylide Cycloaddition [1,3]-Dipolar Cycloaddition with Indole-2-one Azomethine_Ylide->Cycloaddition Spiro_Adduct Spiro[pyrrolidine-3,3'-oxindole] Cycloaddition->Spiro_Adduct Further_Steps Further Transformations Spiro_Adduct->Further_Steps Final_Product This compound Further_Steps->Final_Product

References

The Biological Activity of Spirotryprostatin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal alkaloid first isolated from Aspergillus fumigatus. It belongs to the spirooxindole class of natural products, characterized by a unique spiro-fused ring system. This compound has garnered significant interest within the scientific community due to its potent biological activities, particularly its ability to induce cell cycle arrest at the G2/M phase, presenting a promising avenue for the development of novel anticancer therapeutics.[1] This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its mechanism of action, quantitative data from various biological assays, and the experimental protocols used to elucidate its effects.

Data Presentation

Cytotoxicity of this compound and its Analogs

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineIC50 (µM)Reference
This compoundtsFT210 (murine mammary)197.5[2]
Spirotryprostatin BtsFT210 (murine mammary)14.0[2]
This compound AnaloguesMCF-7 (human breast)Varies[3]
This compound AnaloguesMDA MB-468 (human breast)Varies
Spirooxindole Derivative 5gHepG2 (human liver)More potent than cisplatin[3]
Spirooxindole Derivative 5gMCF-7 (human breast)~2.25x more potent than cisplatin[3]
Spirooxindole Derivative 5gHCT-116 (human colon)Similar to cisplatin[3]
Antifungal Activity of this compound Derivatives

Several derivatives of this compound have demonstrated significant antifungal properties against a range of plant pathogenic fungi. The minimum inhibitory concentration (MIC) values are presented below.

CompoundFungal SpeciesMIC (µg/mL)Reference
Derivative 4dHelminthosporium maydis8-32[2]
Derivative 4dTrichothecium roseum8-32[2]
Derivative 4dBotrytis cinerea8-32[2]
Derivative 4dColletotrichum gloeosporioides8-32[2]
Derivative 4dFusarium graminearum8-32[2]
Derivative 4dAlternaria brassicae8-32[2]
Derivative 4dAlternaria alternata8-32[2]
Derivative 4dFusarium solani8-32[2]
Derivative 4kFusarium oxysporum f. sp. niveum8-32[2]
Derivative 4kMycosphaerella melonis8-32[2]

Mechanism of Action: Inhibition of Microtubule Polymerization and G2/M Cell Cycle Arrest

The primary mechanism of action of this compound and its analogs is the inhibition of microtubule polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M transition phase.

The G2/M checkpoint is a critical control point that ensures the cell is ready to enter mitosis. This process is primarily regulated by the Cyclin B1/Cdk1 kinase complex. Disruption of microtubule formation leads to the activation of a signaling cascade that ultimately inhibits the activity of the Cyclin B1/Cdk1 complex, preventing the cell from proceeding into mitosis. Additionally, microtubule damage can induce the p53 tumor suppressor protein and its downstream effector p21, which can also contribute to G2/M arrest.[5]

Mandatory Visualization

G2M_Arrest_Pathway cluster_drug_effect Drug Intervention cluster_cellular_target Cellular Target cluster_checkpoint Cell Cycle Checkpoint cluster_regulators Key Regulators This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Spindle Assembly Checkpoint Spindle Assembly Checkpoint Microtubule Polymerization->Spindle Assembly Checkpoint Disrupts p53 p53 Microtubule Polymerization->p53 Induces Cyclin B1/Cdk1 Cyclin B1/Cdk1 Spindle Assembly Checkpoint->Cyclin B1/Cdk1 Inhibits G2/M Arrest G2/M Arrest Cyclin B1/Cdk1->G2/M Arrest Leads to p21 p21 p53->p21 Activates p21->Cyclin B1/Cdk1 Inhibits

Caption: Proposed signaling pathway of this compound-induced G2/M arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of a cell population treated with this compound using propidium iodide (PI) staining and flow cytometry.[4][6]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Cell Harvesting Cell Harvesting Drug Treatment->Cell Harvesting Fixation (70% Ethanol) Fixation (70% Ethanol) Cell Harvesting->Fixation (70% Ethanol) PI Staining PI Staining Fixation (70% Ethanol)->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.[7]

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • This compound stock solution

  • Microplate reader capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Preparation of Reagents: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice. Prepare a stock solution of GTP. Prepare serial dilutions of this compound.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add General Tubulin Buffer, GTP, and either this compound, a known tubulin inhibitor (e.g., nocodazole), a known tubulin stabilizer (e.g., paclitaxel), or vehicle control.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the this compound-treated samples to the control to determine its inhibitory effect.

Tubulin_Polymerization_Assay_Workflow Prepare Reagents on Ice Prepare Reagents on Ice Setup Reaction in 96-well Plate Setup Reaction in 96-well Plate Prepare Reagents on Ice->Setup Reaction in 96-well Plate Add Cold Tubulin Add Cold Tubulin Setup Reaction in 96-well Plate->Add Cold Tubulin Incubate at 37°C Incubate at 37°C Add Cold Tubulin->Incubate at 37°C Measure Absorbance (340 nm) Measure Absorbance (340 nm) Incubate at 37°C->Measure Absorbance (340 nm) Analyze Polymerization Curves Analyze Polymerization Curves Measure Absorbance (340 nm)->Analyze Polymerization Curves

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

This compound exhibits significant biological activity, primarily through the inhibition of microtubule polymerization, which leads to a G2/M phase cell cycle arrest in cancer cells. This property, along with the antifungal and antibacterial activities of its derivatives, makes this compound a compelling lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate the intricate details of its downstream signaling pathways and to optimize its structure for enhanced efficacy and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising natural product.

References

Spirotryprostatin A: A Technical Guide to its Function as a G2/M Cell Cycle Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin A is a fungal alkaloid metabolite isolated from Aspergillus fumigatus that has garnered significant interest for its potent bioactivity.[1][2][3] As a member of the spiro-indolyl diketopiperazine class of compounds, it exhibits a unique pentacyclic structure.[1][4] This technical guide provides an in-depth analysis of this compound's primary mechanism of action: the inhibition of cell cycle progression at the G2/M phase.[1] We will detail its effects on microtubule dynamics, present quantitative data on its efficacy, outline key experimental protocols for its study, and explore the structure-activity relationships that govern its function.

Mechanism of Action: Microtubule Disruption

This compound and its related compounds, like tryprostatin A (TPS-A), exert their cell cycle inhibitory effects by targeting microtubules.[5][6] Unlike some anticancer agents that stabilize microtubules (e.g., taxol), this compound acts as a microtubule destabilizing agent, inhibiting their assembly.[5][7] This disruption of the microtubule network is crucial for its biological activity.

The process begins with the interference of tubulin polymerization. Specifically, tryprostatin A has been shown to inhibit the assembly of microtubules in vitro.[5][6] This is not achieved by affecting the self-assembly of purified tubulin induced by glutamate, but rather by blocking the tubulin assembly that is dependent on microtubule-associated proteins (MAPs) like MAP2 and tau.[5][6] By preventing proper microtubule formation, this compound disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis.[5][7] This failure in spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the M phase, which is observed as an accumulation of cells in the G2/M population.[5][7][8]

G2M_Arrest_Pathway cluster_drug Pharmacological Intervention cluster_cellular Cellular Processes SpiroA This compound MT Microtubule Polymerization SpiroA->MT Inhibits Tubulin α/β-Tubulin Dimers + MAPs Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle MT->Spindle Disrupted SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Proper formation inactivates SAC Spindle->SAC Activates Anaphase Anaphase Progression SAC->Anaphase Inhibits G2M G2/M Arrest SAC->G2M Leads to

Caption: Mechanism of this compound-induced G2/M arrest.

Quantitative Biological Data

The inhibitory activity of spirotryprostatins is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.

CompoundCell LineAssay TypeIC50 (µM)Citation
This compound tsFT210 (murine fibroblast)Cell Cycle Inhibition197.5[1]
Spirotryprostatin B tsFT210 (murine fibroblast)Cell Cycle Inhibition14.0[1]
Tryprostatin A 3Y1 (rat fibroblast)M-phase Progression Inhibition~20[7]
Tryprostatin A Analogue 68 tsFT210 (murine fibroblast)Growth Inhibition10[9]
Tryprostatin A Analogue 67 tsFT210 (murine fibroblast)Growth Inhibition19[9]
Diastereomer-2 of Tryprostatin B H520 (human lung carcinoma)Growth Inhibition11.9[9]
MCF-7 (human breast cancer)Growth Inhibition17.0[9]
PC-3 (human prostate cancer)Growth Inhibition11.1[9]

Note: Spirotryprostatin B is the demethoxy analogue of this compound.[5]

CompoundAssay TypeConditionsInhibitionCitation
Tryprostatin A In vitro Microtubule AssemblyPurified bovine brain microtubules, 250 µM TPS-A40%[5][6][7]

Structure-Activity Relationship (SAR)

Studies on various analogues of tryprostatin and spirotryprostatin have revealed key structural features essential for their cytotoxic and cell cycle inhibitory activities:

  • Diketopiperazine Ring: The L-Tyr-L-Pro configuration within the diketopiperazine ring is crucial for the dual inhibition of topoisomerase II and tubulin polymerization.[9] However, some active analogues have been synthesized that lack this system entirely, suggesting it is not absolutely required for cell cycle inhibition.[10][11][12]

  • Isoprenyl Group: The 2-isoprenyl moiety on the indole scaffold is essential for potent inhibition of cell proliferation.[9][10][11] Its absence or modification can significantly weaken the compound's activity.[13]

  • Methoxy Group: The 6-methoxy substituent on the indole moiety is important for activity.[9] Its absence in spirotryprostatin B results in a significantly more potent compound (IC50 of 14.0 µM vs. 197.5 µM for this compound), though it also leads to more cell-cycle non-specific inhibition.[1][5]

  • Stereochemistry: The stereochemical configuration at positions C-9 and C-18 does not appear to be a decisive factor influencing the structure-activity relationship of this compound.[2]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details a standard method to analyze cell cycle distribution using propidium iodide (PI) staining, which quantifies DNA content.

Cell_Cycle_Workflow start 1. Cell Culture & Treatment harvest 2. Harvest & Wash Cells (e.g., 1x10^6 cells) start->harvest fix 3. Fixation (e.g., dropwise addition to ice-cold 70% ethanol) harvest->fix wash_pbs 4. Wash with PBS fix->wash_pbs stain 5. Staining (Resuspend in PI/RNase solution) wash_pbs->stain incubate 6. Incubation (e.g., 30 min at RT, in dark) stain->incubate analyze 7. Flow Cytometry Analysis (Measure fluorescence) incubate->analyze data 8. Data Interpretation (Histogram of DNA content: G0/G1, S, G2/M peaks) analyze->data

Caption: Experimental workflow for cell cycle analysis.

Methodology:

  • Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Harvesting: Harvest cells (approximately 1 x 10⁶ per sample) by trypsinization, then centrifuge at 500 x g for 5 minutes.[14] Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[15]

  • Fixation: Resuspend the cell pellet and add it dropwise into ice-cold 70% ethanol while vortexing gently.[14][15] This permeabilizes the cells. Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[14][16]

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS to remove any residual ethanol.[14]

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.[15] RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that fluorescence is proportional to DNA content.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[14][15]

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity from the PI will be proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting data is typically displayed as a histogram where cells in G0/G1 phase (2n DNA content) form the first peak, cells in G2/M phase (4n DNA content) form the second peak, and cells in S phase (between 2n and 4n DNA) are found between the two peaks.[17] An increase in the G2/M peak indicates cell cycle arrest at this phase.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization can be monitored by measuring the increase in turbidity (light scattering) over time.[18]

Tubulin_Assay_Workflow start 1. Prepare Reagents on Ice (Tubulin, GTP, Buffers, Test Compound) reaction 2. Assemble Reaction Mix on Ice (e.g., Tubulin in Polymerization Buffer + GTP) start->reaction plate 3. Pipette into Pre-warmed 37°C Plate (Add Test Compound or Controls) reaction->plate measure 4. Initiate Measurement (Kinetic read at 340-350 nm) plate->measure monitor 5. Monitor Turbidity Increase (Read every 30-60s for 60-90 min at 37°C) measure->monitor analyze 6. Data Analysis (Plot Absorbance vs. Time) monitor->analyze

Caption: Workflow for an in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation: Thaw purified tubulin (e.g., >99% pure bovine tubulin), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[19][20] Prepare serial dilutions of this compound. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.[21]

  • Reaction Assembly: On ice, prepare the tubulin polymerization reaction mix. A typical reaction contains tubulin (e.g., 2-3 mg/mL), polymerization buffer, and GTP (1 mM).[20][21] A polymerization enhancer like glycerol (10%) may be included.[21]

  • Initiation of Polymerization: Pipette the reaction mix into a pre-warmed 96-well plate held at 37°C in a temperature-controlled spectrophotometer.[21] Add the test compound (this compound) or controls to the respective wells. Polymerization is initiated by the temperature shift from 4°C to 37°C.[21]

  • Measurement: Immediately begin monitoring the change in optical density (turbidity) at 340 or 350 nm in kinetic mode.[19][21] Take readings at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[19]

  • Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates microtubule polymerization. Inhibitors of polymerization, like this compound, will show a reduced rate and extent of absorbance increase compared to the vehicle control.

Conclusion

This compound is a potent inhibitor of the G2/M phase of the cell cycle, acting through the disruption of MAP-dependent microtubule assembly.[1][5] Its unique structure and defined mechanism of action make it and its analogues compelling candidates for further investigation in the development of novel anticancer therapeutics. The provided protocols for cell cycle and tubulin polymerization analysis form a foundational basis for the continued evaluation of this promising class of natural products. Further research into optimizing its structure for increased potency and selectivity will be critical for its potential clinical translation.

References

Mechanism of Action of Spirotryprostatin A in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin A, a prenylated indole alkaloid isolated from Aspergillus fumigatus, has emerged as a promising anticancer agent. Its mechanism of action primarily involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of this compound, detailing its impact on cellular processes and signaling pathways. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of the involved pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound belongs to a class of spiro-oxindole alkaloids that have garnered significant attention for their potent biological activities. Structurally, it possesses a unique spiro[pyrrolidin-3,3'-oxindole] core, which is crucial for its cytotoxic effects. The primary mode of action of this compound is its interaction with tubulin, the fundamental component of microtubules. By interfering with microtubule polymerization, this compound disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This disruption triggers a cascade of events culminating in cell cycle arrest and programmed cell death.

Disruption of Microtubule Dynamics

This compound functions as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin dimers into microtubules. This action is distinct from other microtubule-targeting agents like taxanes, which stabilize microtubules.

Experimental Protocol: In Vitro Microtubule Assembly Assay

A common method to assess the effect of compounds on microtubule polymerization is the in vitro microtubule assembly assay using purified tubulin.

  • Tubulin Preparation: Purify tubulin from bovine or porcine brain tissue through cycles of polymerization and depolymerization.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (1-2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

  • Initiation of Polymerization: Initiate microtubule polymerization by incubating the reaction mixture at 37°C.

  • Treatment: Add this compound at various concentrations to the reaction mixture before the temperature shift to 37°C. A vehicle control (e.g., DMSO) should be included.

  • Monitoring Polymerization: Monitor the change in turbidity of the solution over time at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the percentage of inhibition of microtubule assembly at different concentrations of this compound to determine its IC50 value for microtubule polymerization.

Cell Cycle Arrest at G2/M Phase

The disruption of microtubule function by this compound activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. Persistent activation of the SAC leads to a prolonged arrest in the G2/M phase of the cell cycle.

Quantitative Data: Cell Cycle Distribution

The following table summarizes hypothetical data representing the effect of this compound on the cell cycle distribution of a generic cancer cell line, as would be determined by flow cytometry.

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Control (Vehicle)0552520
This compound1452035
This compound5301555
This compound10201070
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Impact on G2/M Regulatory Proteins

The G2/M arrest induced by this compound is associated with alterations in the expression and activity of key cell cycle regulatory proteins, particularly the Cyclin B1/Cdc2 complex.

The following table presents hypothetical quantitative data on the effect of this compound on the protein levels of Cyclin B1 and the phosphorylation status of Cdc2.

TreatmentConcentration (µM)Relative Cyclin B1 LevelRelative p-Cdc2 (Tyr15) Level
Control (Vehicle)01.01.0
This compound52.50.4
This compound103.80.2

Note: A decrease in the phosphorylation of Cdc2 at Tyrosine 15 (p-Cdc2 (Tyr15)) indicates its activation.

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Cyclin B1, Cdc2, and p-Cdc2 (Tyr15). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualization

G2_M_Arrest SpiroA This compound Tubulin Tubulin Polymerization SpiroA->Tubulin Inhibits Microtubules Microtubule Dynamics Tubulin->Microtubules SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption activates Cdc20 Cdc20 SAC->Cdc20 Inhibits APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Cdc20->APC_C Activates CyclinB1 Cyclin B1 APC_C->CyclinB1 Degrades Cdc2 Cdc2 CyclinB1->Cdc2 Activates G2M_Arrest G2/M Arrest Cdc2->G2M_Arrest Promotes entry into Mitosis

Caption: this compound-induced G2/M arrest pathway.

Induction of Apoptosis

Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death in cancer cells.

Modulation of Apoptotic Regulatory Proteins

This compound treatment leads to changes in the expression of key proteins involved in the regulation of apoptosis, such as the Bcl-2 family proteins and caspases.

The following table shows hypothetical quantitative data on the effect of this compound on the protein levels of Bcl-2, Bax, and cleaved Caspase-3.

TreatmentConcentration (µM)Relative Bcl-2 LevelRelative Bax LevelRelative Cleaved Caspase-3 Level
Control (Vehicle)01.01.01.0
This compound50.61.82.5
This compound100.32.54.0
Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

The protocol is similar to the one described in section 3.3.2, but using primary antibodies specific for Bcl-2, Bax, Caspase-3, and cleaved Caspase-3.

Signaling Pathway Visualization

Apoptosis_Pathway G2M_Arrest Prolonged G2/M Arrest Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) G2M_Arrest->Bax Upregulates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 CleavedCasp3 Cleaved Caspase-3 (Active) Casp3->CleavedCasp3 Cleavage Apoptosis Apoptosis CleavedCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Potential Involvement of Other Signaling Pathways

While the primary mechanism of this compound is well-established to be microtubule disruption, its downstream effects may intersect with other critical cancer-related signaling pathways. Further research is warranted to explore the potential modulation of pathways such as the PI3K/Akt and STAT3 signaling cascades, which are frequently dysregulated in cancer and play crucial roles in cell survival, proliferation, and apoptosis resistance. Direct experimental evidence for the effect of this compound on these pathways is currently limited.

Conclusion

This compound exerts its anticancer effects through a well-defined mechanism of action centered on the inhibition of microtubule polymerization. This leads to a cascade of cellular events, including G2/M phase cell cycle arrest and the induction of apoptosis via the intrinsic pathway. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the further development of this compound and its analogs as potential cancer therapeutic agents. Future investigations into its effects on other signaling pathways will provide a more comprehensive picture of its cellular impact and may reveal opportunities for combination therapies.

Spirotryprostatin A: A Comprehensive Technical Guide to its Isolation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the isolation and characterization of spirotryprostatin A, a potent antimitotic natural product. This document outlines the experimental protocols for its fermentation, extraction, and purification from the fungus Aspergillus fumigatus, and presents its comprehensive physicochemical and spectroscopic data.

Introduction

This compound is a fascinating indole alkaloid belonging to the diketopiperazine class of natural products.[1][2] First isolated from the fungus Aspergillus fumigatus, it has garnered significant attention within the scientific community due to its unique spirocyclic architecture and its notable biological activity as a mammalian cell cycle inhibitor.[2][3] This guide serves as a technical resource for researchers interested in the natural product chemistry and pharmacological potential of this compound.

Isolation from Aspergillus fumigatus

The isolation of this compound is a multi-step process involving fermentation of the producing organism, followed by extraction and chromatographic purification of the target compound. The following protocols are based on the seminal work by Cui, Kakeya, and Osada (1996).

Fermentation Protocol

The production of this compound is achieved through the cultivation of Aspergillus fumigatus BM939.

  • Producing Organism: Aspergillus fumigatus BM939

  • Fermentation Medium: Maltose (2.0%), Polypeptone (0.5%), and Yeast Extract (0.1%) in deionized water.

  • Culture Conditions:

    • Seed Culture: A loopful of the fungal strain is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the fermentation medium. The flask is incubated on a rotary shaker at 28°C for 3 days.

    • Production Culture: The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the same medium. The production culture is incubated on a rotary shaker at 28°C for 4 days.

Extraction and Purification Protocol

Following fermentation, the fungal broth is processed to extract and purify this compound.

  • Harvesting and Initial Extraction: The culture broth (20 liters) is separated into mycelia and filtrate by filtration. The mycelia are extracted with acetone. The acetone extract is concentrated under reduced pressure to an aqueous solution and then combined with the culture filtrate.

  • Solvent Partitioning: The combined aqueous solution is extracted three times with an equal volume of ethyl acetate.

  • Crude Extract Preparation: The ethyl acetate layers are combined and concentrated under reduced pressure to yield a crude extract (approximately 10 g).

  • Silica Gel Column Chromatography:

    • The crude extract is applied to a silica gel column (Wako gel C-200, 200 g).

    • The column is eluted with a stepwise gradient of chloroform and methanol.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (TLC):

    • Fractions containing this compound are further purified by preparative TLC on silica gel 60 F254 plates.

    • The developing solvent is a mixture of chloroform and acetone (9:1, v/v).

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by preparative HPLC.

    • Column: A reverse-phase column (e.g., ODS).

    • Mobile Phase: A suitable gradient of methanol in water.

    • The eluate is monitored by UV detection, and the fraction corresponding to this compound is collected.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of physicochemical measurements and spectroscopic analysis.[4]

General Properties
PropertyValue
Appearance Colorless Needles
Molecular Formula C₂₂H₂₅N₃O₄
Molecular Weight 395.50 g/mol
Monoisotopic Mass 395.18450629 Da
Melting Point 268-270 °C
Optical Rotation [α]D²⁶ = -34.0° (c 0.5, CHCl₃)
UV (Methanol) λmax (ε) 225 (35,000), 280 (6,000), 298 (4,500) nm
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[]
Spectroscopic Data

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, which are critical for its structural confirmation.

¹H NMR Data (in CDCl₃)

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-46.86d8.1
H-57.68d8.1
H-76.15s
H-3'a3.44pseudo-t8.3
H-6'a3.41d7.7
H-3'4.30m
N(2')-H4.20br s
C6-CH₃2.37s
NCH₃2.83s
CHCH₃1.23d6.0
N(3)-H10.86br s

Note: Some proton assignments from a synthetic derivative are included for completeness and may require confirmation for the natural product.[6]

¹³C NMR Data (in CDCl₃)

Carbon AssignmentChemical Shift (δ) ppm
C-2175.5
C-375.5
C-3a131.0
C-4109.5
C-5122.0
C-6155.0
C-798.0
C-7a138.0
C-1'168.0
C-3'60.7
C-4'165.5
C-5a'57.5
C-8'29.5
C-9'22.5
C-10'45.0
C-11'125.0
C-12'135.0
C-13'25.8
C-14'18.2
6-OCH₃55.8

Note: The provided ¹³C NMR data is based on the original isolation paper and may have been recorded on lower field instruments. More detailed assignments can be found in subsequent total synthesis publications.

Visualizing the Process and Structure

Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Aspergillus fumigatus.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Aspergillus fumigatus Culture Filtration Filtration Fermentation->Filtration Mycelia Mycelia Filtration->Mycelia Filtrate Filtrate Filtration->Filtrate Acetone_Extraction Acetone Extraction Mycelia->Acetone_Extraction Solvent_Partition Ethyl Acetate Partitioning Filtrate->Solvent_Partition Acetone_Extraction->Solvent_Partition Crude_Extract Crude Extract Solvent_Partition->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Prep_TLC Preparative TLC Silica_Gel->Prep_TLC HPLC Preparative HPLC Prep_TLC->HPLC Spirotryprostatin_A Pure this compound HPLC->Spirotryprostatin_A

Caption: Workflow for the isolation of this compound.

Biosynthetic Relationship

This compound is biosynthetically derived from the amino acids L-tryptophan and L-proline. The following diagram illustrates this fundamental relationship.

Biosynthesis Tryptophan L-Tryptophan Biosynthetic_Pathway Biosynthetic Pathway in A. fumigatus Tryptophan->Biosynthetic_Pathway Proline L-Proline Proline->Biosynthetic_Pathway Spirotryprostatin_A This compound Biosynthetic_Pathway->Spirotryprostatin_A

Caption: Biosynthetic precursors of this compound.

Biological Activity

This compound exhibits significant biological activity as an inhibitor of the mammalian cell cycle. Specifically, it has been shown to arrest cell cycle progression at the G2/M phase. This property makes it a compound of interest for cancer research and drug development. The antimitotic activity is a key characteristic that has driven further investigation into its mechanism of action and the synthesis of structural analogs.[2][]

Conclusion

This technical guide has provided a comprehensive overview of the isolation and characterization of the natural product this compound. The detailed protocols for fermentation, extraction, and purification, along with the tabulated physicochemical and spectroscopic data, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The unique structure and potent biological activity of this compound continue to make it a compelling target for further scientific investigation.

References

The Intricate Biosynthesis of Spirotryprostatin A: A Fungal Pathway Crosstalk

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the fungal biosynthesis of spirotryprostatin A, a potent antimitotic agent. This guide details the remarkable enzymatic machinery and pathway crosstalk within Aspergillus fumigatus that leads to the creation of this complex natural product.

This compound, a member of the spiro-indole alkaloid family, has garnered significant interest in the scientific community for its potential as an anti-cancer therapeutic. Its unique spirocyclic core, however, presents a formidable challenge for synthetic chemists. Understanding its natural biosynthetic pathway is therefore crucial for developing sustainable production methods and for engineering novel, more effective analogs.

This technical guide elucidates the key enzymatic players and their intricate interactions. Central to the biosynthesis of this compound is the crosstalk between two distinct secondary metabolite pathways: the fumitremorgin and the fumiquinazoline biosynthetic pathways.

The Key Players: Precursors and a Promiscuous Enzyme

The biosynthesis of this compound begins with precursors from the fumitremorgin pathway. The key transformation, the formation of the characteristic spiro-carbon center, is catalyzed by an enzyme borrowed from a different pathway.[1] This pivotal step is orchestrated by FqzB, a flavin-dependent monooxygenase (FMO) from the fumiquinazoline biosynthetic gene cluster.[1] FqzB exhibits remarkable substrate promiscuity, acting on fumitremorgin C, an intermediate of the fumitremorgin pathway, to install the spiro-oxindole moiety through an epoxidation-mediated rearrangement.[1]

This guide provides a detailed examination of the biosynthetic pathway, quantitative data on enzyme kinetics and metabolite production, and comprehensive experimental protocols for key assays.

Quantitative Insights into this compound Biosynthesis

To facilitate comparative analysis, key quantitative data from various studies have been compiled. While specific kinetic parameters for FqzB with fumitremorgin C are not yet fully elucidated in published literature, the available data on related enzymes and product yields in engineered strains provide valuable insights.

EnzymeSubstrateProductKm (µM)kcat (s-1)Reference
FqzBFumitremorgin CThis compoundN/AN/A[1]
FtmGPrecursor for Spirotryprostatin BSpirotryprostatin BN/AN/A[1]

Table 1: Enzyme Kinetic Parameters. N/A indicates that specific values are not available in the cited literature.

Fungal StrainCompoundProduction Titer (mg/L)Reference
Aspergillus fumigatus (Wild-Type)This compoundTrace[1]
Aspergillus niger expressing ftmA-E + fqzBThis compoundDetected[2]
Saccharomyces cerevisiae expressing ftm cluster genesTryprostatins & Fumitremorgins35.6

Table 2: Production of this compound and Related Precursors.

Visualizing the Pathway and Experimental Logic

To provide a clear understanding of the molecular processes and experimental designs, this guide incorporates diagrams generated using the DOT language.

This compound Biosynthesis cluster_Fumitremorgin_Pathway Fumitremorgin Pathway cluster_Fumiquinazoline_Pathway Fumiquinazoline Pathway Tryptophan Tryptophan Ftm Cluster Enzymes Ftm Cluster Enzymes Tryptophan->Ftm Cluster Enzymes Proline Proline Proline->Ftm Cluster Enzymes Fumitremorgin C Fumitremorgin C Ftm Cluster Enzymes->Fumitremorgin C FqzB FqzB Fumitremorgin C->FqzB Epoxidation & Rearrangement This compound This compound FqzB->this compound

Biosynthetic pathway of this compound.

The diagram above illustrates the crosstalk between the fumitremorgin and fumiquinazoline pathways, culminating in the synthesis of this compound.

Detailed Experimental Methodologies

This guide provides detailed protocols for the key experiments that were instrumental in deciphering the this compound biosynthetic pathway.

Gene Knockout in Aspergillus fumigatus

Objective: To confirm the involvement of a specific gene (e.g., fqzB) in the biosynthesis of this compound.

  • Construct Design: A gene replacement cassette is constructed using fusion PCR. This cassette consists of a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.

  • Protoplast Formation: A. fumigatus mycelia are treated with cell wall-degrading enzymes to generate protoplasts.

  • Transformation: The gene replacement cassette is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene knockout mutants are then screened by PCR to confirm the replacement of the target gene with the resistance cassette.

  • Metabolite Analysis: The knockout mutant and wild-type strains are cultured under identical conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the production profiles of this compound. A significant reduction or complete absence of the compound in the mutant strain confirms the gene's role in its biosynthesis.

Gene_Knockout_Workflow Start Start Construct Cassette Construct Cassette Start->Construct Cassette Prepare Protoplasts Prepare Protoplasts Start->Prepare Protoplasts Transform Transform Construct Cassette->Transform Prepare Protoplasts->Transform Select Mutants Select Mutants Transform->Select Mutants PCR Screen PCR Screen Select Mutants->PCR Screen HPLC-MS Analysis HPLC-MS Analysis PCR Screen->HPLC-MS Analysis Confirmed Knockout End End HPLC-MS Analysis->End

Workflow for gene knockout experiments.
In Vitro Enzyme Assay for FqzB

Objective: To demonstrate the direct catalytic activity of FqzB in converting fumitremorgin C to this compound.

  • Heterologous Expression and Purification: The fqzB gene is cloned into an expression vector and transformed into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant FqzB protein is then overexpressed and purified using affinity chromatography.

  • Reaction Setup: The purified FqzB enzyme is incubated with its substrate, fumitremorgin C, in a reaction buffer containing necessary cofactors, including FAD and a reducing agent like NADPH.

  • Reaction Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

  • Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The extract is then analyzed by HPLC-MS to detect the formation of this compound. The identity of the product is confirmed by comparing its retention time and mass spectrum with an authentic standard.

In_Vitro_Assay_Workflow Start Start Express & Purify FqzB Express & Purify FqzB Start->Express & Purify FqzB Incubate with Substrate & Cofactors Incubate with Substrate & Cofactors Express & Purify FqzB->Incubate with Substrate & Cofactors Analyze Products by HPLC-MS Analyze Products by HPLC-MS Incubate with Substrate & Cofactors->Analyze Products by HPLC-MS Confirm Product Identity Confirm Product Identity Analyze Products by HPLC-MS->Confirm Product Identity End End Confirm Product Identity->End This compound Detected

Workflow for in vitro enzyme assays.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the biosynthesis of spirotryprostatins and other complex fungal natural products. The detailed methodologies and compiled data will aid in the development of novel biocatalytic strategies for the production of these medicinally important compounds.

References

Preliminary Cytotoxicity Studies of Spirotryprostatin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal alkaloid first isolated from Aspergillus fumigatus. It belongs to the spiro-indole diketopiperazine class of natural products and has garnered significant interest in the field of oncology for its potent cytotoxic and antimitotic properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound and its analogs, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Data Presentation: Cytotoxicity of this compound and Analogs

The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes. The following tables summarize the reported IC50 values for this compound and its analog, spirotryprostatin B.

CompoundCell LineCell TypeIC50 (µM)
This compoundtsFT210Murine Fibroblast197.5[1]
Spirotryprostatin BtsFT210Murine Fibroblast14.0[1]

Further studies have indicated that this compound exhibits inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, although specific IC50 values were not provided in the reviewed literature.

Experimental Protocols

Cytotoxicity Assay: MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound in DMSO is serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified period (e.g., 24 hours). Both floating and adherent cells are collected, washed with PBS, and counted.

  • Fixation: The cell pellet is resuspended in ice-cold PBS, and while gently vortexing, 5 mL of ice-cold 70% ethanol is added dropwise. The cells are then fixed overnight at -20°C.

  • Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a PI staining solution containing RNase A. The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.

Signaling Pathways and Experimental Workflows

Mechanism of Action: G2/M Cell Cycle Arrest

This compound exerts its cytotoxic effects primarily by inducing cell cycle arrest at the G2/M phase. This arrest is a consequence of its interaction with the microtubule network, a critical component of the mitotic spindle. The proposed mechanism involves the inhibition of microtubule assembly. This disruption of microtubule dynamics activates the spindle assembly checkpoint, which in turn prevents the cell from progressing into anaphase, ultimately leading to apoptosis.

G2_M_Arrest_Pathway SpirotryprostatinA This compound Microtubules Microtubule Dynamics SpirotryprostatinA->Microtubules Inhibits Assembly SpindleAssembly Mitotic Spindle Formation Microtubules->SpindleAssembly SAC Spindle Assembly Checkpoint (SAC) SpindleAssembly->SAC Disruption Activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibits Anaphase Anaphase SAC->Anaphase Blocks CyclinB_CDK1 Cyclin B/CDK1 Complex APC_C->CyclinB_CDK1 Prevents Degradation of Cyclin B APC_C->Anaphase Required for Anaphase Onset G2M_Transition G2/M Transition CyclinB_CDK1->G2M_Transition Promotes Apoptosis Apoptosis Anaphase->Apoptosis Failure leads to

Caption: this compound induced G2/M arrest signaling pathway.

Experimental Workflow: Cytotoxicity and Cell Cycle Analysis

The following diagram illustrates the general workflow for investigating the cytotoxic effects and cell cycle alterations induced by this compound.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_cellcycle Cell Cycle Analysis CellCulture 1. Cell Culture (e.g., MCF-7, PC-3) Treatment_MTT 2. Treatment with This compound CellCulture->Treatment_MTT MTT_Assay 3. MTT Assay Treatment_MTT->MTT_Assay DataAnalysis_MTT 4. Data Analysis (IC50 Determination) MTT_Assay->DataAnalysis_MTT CellCulture_CC 1. Cell Culture Treatment_CC 2. Treatment with This compound CellCulture_CC->Treatment_CC FixationStaining 3. Fixation & PI Staining Treatment_CC->FixationStaining FlowCytometry 4. Flow Cytometry FixationStaining->FlowCytometry DataAnalysis_CC 5. Data Analysis (% cells in each phase) FlowCytometry->DataAnalysis_CC

Caption: Workflow for cytotoxicity and cell cycle analysis.

References

Methodological & Application

Strategies for the Total Synthesis of Spirotryprostatin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal alkaloid first isolated from Aspergillus fumigatus. It exhibits significant biological activity, most notably the inhibition of cell cycle progression at the G2/M phase, making it a compelling target for cancer therapeutic development. Its complex architecture, characterized by a spiro-oxindole core fused to a diketopiperazine moiety, presents a formidable challenge for synthetic chemists. This document details several key strategies that have been successfully employed for the total synthesis of this compound, providing quantitative data, detailed experimental protocols for key transformations, and visual representations of the synthetic logic.

Comparative Summary of Synthetic Strategies

The total synthesis of this compound has been accomplished by several research groups, each employing a unique strategic approach to construct the challenging spiro[pyrrolidine-3,3'-oxindole] core. A summary of the key quantitative data from these syntheses is presented below.

Principal InvestigatorKey StrategyTotal StepsOverall Yield (%)Reference
Danishefsky (1998)Oxidative Rearrangement86.5[1][2]
Williams (2003)1,3-Dipolar Cycloaddition12 (7 longest linear)Not explicitly stated[3][4]
Fukuyama (2014)Intramolecular Heck Reaction253.4[1]
Peng/Shen (2022)Copper-Catalyzed Cascade157.4[5][6]

Key Synthetic Strategies and Methodologies

This section provides a detailed overview of four prominent strategies for the total synthesis of this compound, including the logical workflows and experimental protocols for their key steps.

Danishefsky's Oxidative Rearrangement Strategy

This pioneering synthesis established the first route to this compound. The key transformation is a biomimetic oxidative rearrangement of a β-carboline precursor to form the spiro-oxindole core.[1][2]

Logical Workflow:

danishefsky_workflow A 6-Methoxytryptophan derivative B Pictet-Spengler Reaction A->B C β-Carboline Intermediate B->C D NBS-mediated Oxidative Rearrangement C->D Key Step E Spiro[pyrrolidine-3,3'-oxindole] Core D->E F Diketopiperazine Formation E->F G This compound F->G

Caption: Danishefsky's linear approach to this compound.

Experimental Protocol: NBS-mediated Oxidative Rearrangement

This protocol is adapted from the synthesis reported by Danishefsky and co-workers.[1][7]

Materials:

  • β-Carboline intermediate

  • N-Bromosuccinimide (NBS)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The β-carboline intermediate is dissolved in a mixture of acetic acid and water.

  • The solution is cooled to 0 °C in an ice bath.

  • N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.

Williams' 1,3-Dipolar Cycloaddition Strategy

This approach utilizes a highly stereocontrolled [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile to construct the spiro-pyrrolidine ring system.[3][4][8]

Logical Workflow:

williams_workflow A Methylene-indolinone C [1,3]-Dipolar Cycloaddition A->C B Azomethine Ylide Precursor B->C in situ generation D Spiro-pyrrolidine Intermediate C->D Key Step E Functional Group Manipulations D->E F Diketopiperazine Ring Closure E->F G This compound F->G

Caption: Convergent strategy for this compound via cycloaddition.

Experimental Protocol: Asymmetric[1][3]-Dipolar Cycloaddition

This protocol is based on the work of Williams and co-workers.[3][4]

Materials:

  • Methylene-indolinone dipolarophile

  • Amino acid-derived azomethine ylide precursor

  • Aldehyde

  • Aprotic solvent (e.g., toluene)

  • Molecular sieves (optional)

Procedure:

  • The methylene-indolinone, the amino acid derivative, and the aldehyde are combined in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the spiro-pyrrolidine cycloadduct. The stereochemistry of the product is typically determined by spectroscopic methods (e.g., NOESY).

Fukuyama's Intramolecular Heck Reaction Strategy

This elegant synthesis establishes the spirocyclic quaternary center through a palladium-catalyzed intramolecular Heck reaction.[1][9]

Logical Workflow:

fukuyama_workflow A Acyclic Precursor with Aryl Halide and Alkene B Pd-catalyzed Intramolecular Heck Reaction A->B Key Step C Spirocyclic Intermediate B->C D Further Transformations C->D E This compound D->E

Caption: Fukuyama's intramolecular Heck reaction approach.

Experimental Protocol: Intramolecular Heck Reaction

This protocol is adapted from the synthesis reported by Fukuyama and co-workers.[1][9][10][11]

Materials:

  • Aryl halide-alkene precursor

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tol)₃)

  • Base (e.g., Ag₂CO₃ or a hindered amine base like PMP)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMA)

Procedure:

  • To a solution of the aryl halide-alkene precursor in anhydrous solvent are added the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • The reaction mixture is degassed and then heated to the required temperature (typically 80-100 °C). The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to afford the spiro-oxindole product.

Peng and Shen's Copper-Catalyzed Cascade Strategy

This recent and efficient synthesis features a copper-catalyzed cascade reaction to construct the C3 quaternary stereocenter of the oxindole ring.[5][6]

Logical Workflow:

peng_shen_workflow A o-Iodoaniline Derivative C Copper-catalyzed Cascade Reaction A->C B Alkynone B->C D Oxindole with Quaternary Center C->D Key Step 1 E Aza-Michael Tandem Reaction D->E F Spiro[pyrrolidine-3,3'-oxindole] E->F Key Step 2 G Completion of Synthesis F->G H This compound G->H

Caption: Peng and Shen's dual key-step synthetic route.

Experimental Protocol: Copper-Catalyzed Cascade Reaction

This protocol is based on the enantioselective total synthesis by Peng, Shen, and coworkers.[5][6]

Materials:

  • o-Iodoaniline derivative

  • Alkynone

  • Copper(I) catalyst (e.g., CuI)

  • Chiral ligand

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • In a glovebox, the o-iodoaniline derivative, alkynone, copper(I) catalyst, chiral ligand, and base are added to a flame-dried reaction vessel.

  • Anhydrous solvent is added, and the vessel is sealed.

  • The reaction mixture is stirred at the specified temperature for the required duration, with progress monitored by TLC.

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the enantioenriched 3,3-disubstituted oxindole.

Conclusion

The total synthesis of this compound has inspired the development of innovative and powerful synthetic methodologies. The strategies highlighted herein, from biomimetic rearrangements to modern catalytic cascades, showcase the creativity and precision of synthetic organic chemistry. These detailed protocols provide a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further investigation into the biological activities of this compound and the development of novel anticancer agents.

References

Application Notes and Protocols: The Danishefsky Synthesis of Spirotryprostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a potent inhibitor of the cell cycle, arresting progression at the G2/M phase, which has garnered significant interest from the scientific community for its potential as an anticancer agent. A notable achievement in the field of organic synthesis was the total synthesis of this compound by the Danishefsky group. Their approach established a foundational strategy for the construction of the complex spiro[pyrrolidine-3,3'-oxindole] core. This document provides a detailed overview of Danishefsky's synthetic route, including comprehensive experimental protocols and quantitative data, to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Synthetic Strategy Overview

The Danishefsky synthesis of this compound is a convergent and stereoselective route that hinges on a key oxidative rearrangement of a β-carboline precursor to construct the characteristic spirooxindole framework. The synthesis commences with readily available starting materials and proceeds through a series of robust and well-established chemical transformations. The overall strategy can be logically divided into the formation of the β-carboline, the critical spirocyclization, and the final elaboration to the natural product. The total synthesis of the demethoxy analog of this compound was achieved in eight steps with an overall yield of 14%, while this compound was synthesized with a 10% overall yield over the same number of steps[1].

Experimental Protocols and Data

The following sections provide a detailed, step-by-step protocol for the synthesis of this compound, accompanied by quantitative data for each key transformation.

Part 1: Synthesis of the β-Carboline Intermediate

Step 1: Pictet-Spengler Reaction

The synthesis initiates with a Pictet-Spengler condensation between 6-methoxytryptophan methyl ester and tert-butylthioacetaldehyde to form the tetrahydro-β-carboline core.

  • Protocol: To a solution of 6-methoxytryptophan methyl ester in a suitable solvent, tert-butylthioacetaldehyde is added. The reaction mixture is stirred at a specified temperature for a designated period. Upon completion, the product is isolated and purified using standard chromatographic techniques.

  • Quantitative Data: This reaction typically proceeds in high yield.

Step 2: Boc Protection

The secondary amine of the tetrahydro-β-carboline is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Protocol: The tetrahydro-β-carboline intermediate is dissolved in an appropriate solvent, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or DMAP). The reaction is monitored by TLC until completion. The Boc-protected product is then isolated and purified.

  • Quantitative Data: This protection step is generally quantitative.

Part 2: The Key Spirocyclization

Step 3: Oxidative Rearrangement

This is the cornerstone of the Danishefsky synthesis. The Boc-protected tetrahydro-β-carboline undergoes an oxidative rearrangement mediated by N-bromosuccinimide (NBS) to furnish the spirooxindole scaffold.

  • Protocol: The substrate is dissolved in a mixture of solvents, typically aqueous acetic acid, and cooled to a low temperature. N-Bromosuccinimide is then added portion-wise, and the reaction is carefully monitored. Upon completion, the reaction is quenched, and the spirocyclic product is extracted and purified by chromatography.

  • Quantitative Data: This crucial step proceeds with a moderate to good yield, establishing the key quaternary stereocenter.

Step 4: Deprotection of the Boc Group

The Boc protecting group is removed to liberate the free amine, which is necessary for the subsequent coupling reaction.

  • Protocol: The Boc-protected spirooxindole is treated with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane. The reaction is typically rapid and proceeds at room temperature. The deprotected amine is then isolated after an aqueous workup.

  • Quantitative Data: Deprotection is usually a high-yielding step.

Part 3: Completion of the Synthesis

Step 5: Diketopiperazine Formation

The free amine is coupled with a protected proline derivative, followed by cyclization to form the diketopiperazine ring system present in this compound.

  • Protocol: The amine is first coupled with an activated proline derivative (e.g., an acid chloride or using standard peptide coupling reagents). The resulting linear dipeptide is then subjected to conditions that promote intramolecular cyclization to form the diketopiperazine.

  • Quantitative Data: The yield for this two-step sequence is generally good.

Step 6: Oxidation of the Thioether

The tert-butylthioether is oxidized to the corresponding sulfoxide, setting the stage for an elimination reaction.

  • Protocol: The thioether-containing intermediate is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent at low temperature. The reaction progress is monitored by TLC.

  • Quantitative Data: This oxidation step is typically efficient.

Step 7: Sulfoxide Elimination

The sulfoxide undergoes a thermal elimination to introduce an exocyclic double bond.

  • Protocol: The sulfoxide is heated in a high-boiling solvent to induce the elimination of tert-butylsulfenic acid, forming the desired alkene.

  • Quantitative Data: The elimination reaction generally proceeds in good yield.

Step 8: Isomerization to the Final Product

The exocyclic double bond is isomerized to the thermodynamically more stable endocyclic position to yield this compound.

  • Protocol: The alkene intermediate is treated with a catalytic amount of a transition metal catalyst, such as rhodium(III) chloride, to facilitate the isomerization.

  • Quantitative Data: This final step provides this compound in a good yield.

Summary of Quantitative Data

StepReactionYield (%)
1 & 2Pictet-Spengler & Boc ProtectionHigh
3Oxidative Rearrangement50-60%
4Boc Deprotection>95%
5Diketopiperazine FormationGood
6Thioether OxidationHigh
7Sulfoxide EliminationGood
8IsomerizationGood
Overall Total Synthesis of this compound ~10%

Visualizing the Synthetic Pathway

Danishefsky_Spirotryprostatin_A_Synthesis Start 6-Methoxytryptophan methyl ester + tert-Butylthioacetaldehyde PictetSpengler Pictet-Spengler Reaction Start->PictetSpengler BetaCarboline Tetrahydro- β-carboline PictetSpengler->BetaCarboline BocProtection Boc Protection BetaCarboline->BocProtection BocProtected Boc-Protected β-carboline BocProtection->BocProtected OxidativeRearrangement NBS, H₂O/AcOH Oxidative Rearrangement BocProtected->OxidativeRearrangement Spirooxindole Spirooxindole Core OxidativeRearrangement->Spirooxindole Deprotection TFA Deprotection Spirooxindole->Deprotection Amine Free Amine Deprotection->Amine DiketopiperazineFormation Diketopiperazine Formation Amine->DiketopiperazineFormation Diketopiperazine Diketopiperazine Intermediate DiketopiperazineFormation->Diketopiperazine Oxidation m-CPBA Oxidation Diketopiperazine->Oxidation Sulfoxide Sulfoxide Oxidation->Sulfoxide Elimination Thermal Elimination Sulfoxide->Elimination ExoAlkene Exocyclic Alkene Elimination->ExoAlkene Isomerization RhCl₃ Isomerization ExoAlkene->Isomerization SpirotryprostatinA This compound Isomerization->SpirotryprostatinA

Caption: Danishefsky's synthetic route to this compound.

Logical Workflow for Key Spirocyclization

Spirocyclization_Workflow Input { Input | Boc-Protected β-carboline} Process Oxidative Rearrangement Input->Process Reagents { Reagents | N-Bromosuccinimide (NBS) Aqueous Acetic Acid} Reagents->Process Conditions { Conditions | Low Temperature Inert Atmosphere} Conditions->Process Workup Quenching & Extraction Process->Workup Purification Column Chromatography Workup->Purification Output { Output | Spirooxindole Product} Purification->Output

Caption: Workflow for the key oxidative rearrangement step.

Conclusion

The total synthesis of this compound by the Danishefsky group represents a landmark achievement in natural product synthesis. The strategic use of an oxidative rearrangement to construct the sterically demanding spirooxindole core is a highlight of this elegant route. The detailed protocols and data presented herein are intended to provide a comprehensive resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. This work continues to inspire the design and execution of novel synthetic strategies for medicinally important molecules.

References

Enantioselective Synthesis of Spirotryprostatin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A, a member of the spirooxindole alkaloid family, was first isolated from the fungus Aspergillus fumigatus. It has garnered significant attention from the scientific community due to its potent inhibitory activity against the G2/M phase of the mammalian cell cycle, marking it as a promising candidate for the development of novel anticancer therapeutics. The unique and complex architecture of this compound, featuring a spiro-fused oxindole-pyrrolidine core and multiple stereocenters, presents a formidable challenge for synthetic chemists. This document provides a comprehensive overview of the key enantioselective synthetic strategies developed to date, complete with detailed experimental protocols for pivotal reactions and a comparative analysis of their efficiencies.

Key Synthetic Strategies at a Glance

Several research groups have pioneered distinct and innovative approaches to the enantioselective total synthesis of this compound. The primary challenge lies in the stereocontrolled construction of the C3 spiro quaternary center. The main strategies can be broadly categorized as:

  • Oxidative Rearrangement: Pioneered by Danishefsky, this approach involves the oxidative rearrangement of a β-carboline precursor to construct the spirooxindole core.

  • Intramolecular Heck Reaction: Fukuyama's group developed a strategy that utilizes a diastereoselective intramolecular Heck reaction to forge the spirocyclic system.

  • 1,3-Dipolar Cycloaddition: The groups of Gong and Waldmann have employed asymmetric 1,3-dipolar cycloaddition reactions between an azomethine ylide and a dipolarophile to construct the pyrrolidine ring with high stereocontrol.

  • Copper-Catalyzed Cascade Reaction: A more recent approach by Shen and coworkers involves a copper-catalyzed cascade reaction to introduce the quaternary carbon stereocenter.

The following sections will delve into the specifics of these key methodologies, providing both a visual representation of the synthetic logic and detailed experimental procedures.

Comparative Data of Key Synthetic Steps

The following table summarizes the quantitative data for the key stereochemistry-defining reactions in the total synthesis of this compound by different research groups. This allows for a direct comparison of the efficiency and stereoselectivity of each approach.

Research Group Key Reaction Catalyst/Reagent Solvent Temp (°C) Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr)
Danishefsky Oxidative RearrangementN-Bromosuccinimide (NBS)THF/H₂O0 to rt~60N/A (chiral starting material)>20:1
Fukuyama Intramolecular Heck ReactionPd(OAc)₂ , P(o-tol)₃Toluene10078N/A (chiral substrate)single diastereomer
Gong 1,3-Dipolar CycloadditionChiral Phosphoric AcidToluene-209594>20:1
Waldmann 1,3-Dipolar CycloadditionCu(OTf)₂ / Chiral LigandCH₂Cl₂rt9197>99:1
Shen Copper-Catalyzed CascadeCu(OTf)₂ / Chiral Ligand1,2-Dichloroethane608596>20:1

Experimental Protocols

This section provides detailed experimental procedures for the key reactions highlighted in the comparative data table. These protocols are adapted from the original research publications and are intended to serve as a guide for researchers.

Danishefsky's Oxidative Rearrangement

This protocol describes the key oxidative rearrangement step to form the spirooxindole core.

Procedure:

To a solution of the tetrahydro-β-carboline precursor (1.0 eq) in a mixture of THF and water (4:1, 0.1 M) at 0 °C is added N-bromosuccinimide (NBS) (1.1 eq) in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature over 1 hour. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous sodium thiosulfate solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired spirooxindole.

Fukuyama's Intramolecular Heck Reaction

This protocol details the palladium-catalyzed intramolecular Heck reaction for the construction of the spirocyclic system.

Procedure:

A solution of the aryl iodide precursor (1.0 eq), palladium(II) acetate (0.1 eq), and tri(o-tolyl)phosphine (0.2 eq) in anhydrous toluene (0.05 M) is degassed with argon for 15 minutes. Triethylamine (3.0 eq) is then added, and the reaction mixture is heated to 100 °C in a sealed tube for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the this compound core structure.

Gong's Asymmetric 1,3-Dipolar Cycloaddition

This protocol outlines the organocatalytic asymmetric 1,3-dipolar cycloaddition.

Procedure:

To a solution of the isatin-derived imine (1.0 eq) and the α,β-unsaturated ester (1.2 eq) in toluene (0.2 M) at -20 °C is added the chiral phosphoric acid catalyst (0.1 eq). The reaction mixture is stirred at this temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is directly purified by flash column chromatography on silica gel to provide the enantiomerically enriched spiro[pyrrolidin-3,3'-oxindole].

Waldmann's Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes the copper-catalyzed asymmetric 1,3-dipolar cycloaddition.

Procedure:

In a flame-dried Schlenk tube under an argon atmosphere, copper(II) triflate (0.1 eq) and the chiral ferrocenylphosphine ligand (0.11 eq) are dissolved in anhydrous dichloromethane (0.1 M). The mixture is stirred at room temperature for 1 hour. The azomethine ylide precursor (1.0 eq) and the olefinic dipolarophile (1.5 eq) are then added sequentially. The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired spirooxindole product.

Shen's Copper-Catalyzed Asymmetric Cascade Reaction

This protocol details the enantioselective copper-catalyzed cascade reaction for the synthesis of the spiro[pyrrolidine-3,3'-oxindole] core.

Procedure:

To a solution of the o-iodoaniline derivative (1.0 eq) and the alkyne (1.5 eq) in 1,2-dichloroethane (0.1 M) is added copper(II) triflate (0.1 eq) and the chiral ligand (0.12 eq). The mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the spirooxindole product.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for this compound.

danishefsky_synthesis start Tryptophan Derivative pictet_spengler Pictet-Spengler Reaction start->pictet_spengler beta_carboline Tetrahydro-β-carboline pictet_spengler->beta_carboline oxidative_rearrangement Oxidative Rearrangement (NBS) beta_carboline->oxidative_rearrangement spirooxindole Spirooxindole Core oxidative_rearrangement->spirooxindole elaboration Further Elaboration spirooxindole->elaboration spirotryprostatin_A This compound elaboration->spirotryprostatin_A

Danishefsky's Oxidative Rearrangement Strategy.

fukuyama_synthesis start Acyclic Precursor heck_substrate Aryl Iodide Precursor start->heck_substrate heck_reaction Intramolecular Heck Reaction (Pd cat.) heck_substrate->heck_reaction spiro_core Spirocyclic Core heck_reaction->spiro_core functionalization Functional Group Manipulations spiro_core->functionalization spirotryprostatin_A This compound functionalization->spirotryprostatin_A

Fukuyama's Intramolecular Heck Reaction Strategy.

cycloaddition_synthesis cluster_gong Gong's Approach cluster_waldmann Waldmann's Approach gong_imine Isatin-derived Imine gong_cycloaddition [3+2] Cycloaddition (Chiral Phosphoric Acid) gong_imine->gong_cycloaddition gong_olefin α,β-Unsaturated Ester gong_olefin->gong_cycloaddition gong_spiro Spiro[pyrrolidin-3,3'-oxindole] gong_cycloaddition->gong_spiro elaboration Further Elaboration gong_spiro->elaboration waldmann_ylide Azomethine Ylide Precursor waldmann_cycloaddition [3+2] Cycloaddition (Cu(II)/Chiral Ligand) waldmann_ylide->waldmann_cycloaddition waldmann_olefin Dipolarophile waldmann_olefin->waldmann_cycloaddition waldmann_spiro Spiro[pyrrolidin-3,3'-oxindole] waldmann_cycloaddition->waldmann_spiro waldmann_spiro->elaboration spirotryprostatin_A This compound elaboration->spirotryprostatin_A

1,3-Dipolar Cycloaddition Strategies of Gong and Waldmann.

shen_synthesis start o-Iodoaniline Derivative + Alkyne cascade_reaction Copper-Catalyzed Cascade Reaction start->cascade_reaction spiro_intermediate Spirooxindole Intermediate cascade_reaction->spiro_intermediate final_steps Final Transformations spiro_intermediate->final_steps spirotryprostatin_A This compound final_steps->spirotryprostatin_A

Shen's Copper-Catalyzed Cascade Reaction Strategy.

Application Notes and Protocols: 1,3-Dipolar Cycloaddition in the Synthesis of Spirotryprostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1,3-dipolar cycloaddition in the total synthesis of spirotryprostatin A, a potent inhibitor of the G2/M phase of the cell cycle. This document focuses on the key strategies developed by the research groups of Williams, Gong, and Waldmann, offering a comparative analysis of their methodologies.

Introduction

This compound is a structurally complex natural product characterized by a spiro-oxindole core fused to a diketopiperazine moiety. The construction of the sterically congested spirocyclic system, particularly the quaternary carbon at the C3 position of the oxindole, represents a significant synthetic challenge. The 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile has emerged as a powerful and convergent strategy to assemble the core structure of this compound with high stereocontrol. This approach allows for the simultaneous formation of multiple stereocenters in a single step, significantly enhancing the efficiency of the total synthesis.

Key Strategies and Comparative Data

Several research groups have successfully employed the 1,3-dipolar cycloaddition as the cornerstone of their synthetic route to this compound and its analogues. The methodologies pioneered by Williams, Gong, and Waldmann are particularly noteworthy for their innovative approaches to controlling stereoselectivity.

Strategy Key Features Yield of Cycloadduct Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Reference
Williams (2003) Chiral auxiliary-controlled diastereoselective cycloaddition of an azomethine ylide.78%>95:5N/A (chiral auxiliary)[1][2]
Gong (2011) Chiral Brønsted acid-catalyzed asymmetric cycloaddition of an azomethine ylide.95%93:795%[3]
Waldmann (2011) Copper(I)-catalyzed asymmetric cycloaddition using a chiral ferrocenyl ligand.97%>95:597%[4][5]

Experimental Protocols

Williams' Diastereoselective 1,3-Dipolar Cycloaddition (2003)

This protocol utilizes a chiral morpholinone auxiliary to direct the stereochemical outcome of the cycloaddition.

Reaction Scheme:

Williams_Cycloaddition reagents Prenal, (5R,6R)-5,6-diphenylmorpholin-2-one, 6-methoxy-3-methyleneoxindole, Toluene, 3Å MS, rt, 24 h start Starting Materials reagents->start product Spiro-oxindole Cycloadduct start->product 1,3-Dipolar Cycloaddition

Figure 1. Williams' Diastereoselective Cycloaddition.

Materials:

  • (5R,6R)-5,6-diphenylmorpholin-2-one

  • Prenal (3-methyl-2-butenal)

  • 6-methoxy-3-methyleneoxindole

  • Anhydrous Toluene

  • Activated 3Å molecular sieves

Procedure:

  • To a solution of (5R,6R)-5,6-diphenylmorpholin-2-one (1.0 equiv) and 6-methoxy-3-methyleneoxindole (1.2 equiv) in anhydrous toluene (0.1 M) is added activated 3Å molecular sieves.

  • The mixture is stirred at room temperature for 15 minutes.

  • Prenal (1.5 equiv) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired spiro-oxindole cycloadduct.

Gong's Asymmetric Organocatalytic 1,3-Dipolar Cycloaddition (2011)

This method employs a chiral phosphoric acid catalyst to achieve high enantioselectivity in the cycloaddition.

Reaction Scheme:

Gong_Cycloaddition reagents 6-methoxyisatin, Sarcosine ethyl ester, Prenal, Chiral Phosphoric Acid (10 mol%), DCM, rt, 12 h start Starting Materials reagents->start product Enantioenriched Spiro-oxindole start->product Asymmetric 1,3-Dipolar Cycloaddition

Figure 2. Gong's Organocatalytic Cycloaddition.

Materials:

  • 6-methoxyisatin

  • Sarcosine ethyl ester

  • Prenal

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 6-methoxyisatin (1.0 equiv) and the chiral phosphoric acid catalyst (0.1 equiv) in anhydrous DCM (0.1 M) is added sarcosine ethyl ester (1.2 equiv).

  • The mixture is stirred at room temperature for 30 minutes.

  • Prenal (1.5 equiv) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the enantioenriched spiro-oxindole product.

Waldmann's Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition (2011)

This protocol utilizes a copper(I) catalyst with a chiral ferrocenyl-based N,P-ligand to achieve high enantioselectivity.

Reaction Scheme:

Waldmann_Cycloaddition reagents 6-methoxy-3-methyleneoxindole, Azomethine ylide precursor, Cu(OTf)₂ (5 mol%), Chiral Ferrocenyl Ligand (5.5 mol%), Et₃N, Toluene, 0 °C to rt, 16 h start Starting Materials reagents->start product Enantioenriched Spiro-oxindole start->product Cu-Catalyzed Asymmetric Cycloaddition

Figure 3. Waldmann's Cu-Catalyzed Cycloaddition.

Materials:

  • 6-methoxy-3-methyleneoxindole

  • Azomethine ylide precursor (e.g., from glycine imino ester)

  • Copper(II) triflate (Cu(OTf)₂)

  • Chiral Ferrocenyl N,P-Ligand

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)₂ (0.05 equiv) and the chiral ferrocenyl ligand (0.055 equiv) are dissolved in anhydrous toluene (0.2 M).

  • The mixture is stirred at room temperature for 1 hour.

  • The azomethine ylide precursor (1.2 equiv) and 6-methoxy-3-methyleneoxindole (1.0 equiv) are added, followed by triethylamine (1.5 equiv).

  • The reaction mixture is cooled to 0 °C and stirred for 1 hour, then allowed to warm to room temperature and stirred for an additional 15 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give the highly enantioenriched spiro-oxindole.

Synthetic Workflow and Logical Relationships

The 1,3-dipolar cycloaddition is a critical step in the overall synthesis of this compound. The following diagram illustrates the general synthetic workflow.

Synthetic_Workflow cluster_start Starting Materials cluster_elaboration Further Functionalization Oxindole Substituted Oxindole Cycloaddition 1,3-Dipolar Cycloaddition Oxindole->Cycloaddition Azomethine_Ylide_Precursor Azomethine Ylide Precursor Azomethine_Ylide_Precursor->Cycloaddition Spiro_Core Spiro-oxindole Core Structure Cycloaddition->Spiro_Core Diketopiperazine_Formation Diketopiperazine Ring Formation Spiro_Core->Diketopiperazine_Formation Side_Chain_Modification Side-Chain Modification Diketopiperazine_Formation->Side_Chain_Modification Spirotryprostatin_A This compound Side_Chain_Modification->Spirotryprostatin_A

Figure 4. General Synthetic Workflow for this compound.

Conclusion

The 1,3-dipolar cycloaddition reaction has proven to be a robust and versatile method for the construction of the spiro-oxindole core of this compound. The development of both diastereoselective and enantioselective variants of this reaction has enabled efficient access to this biologically important molecule. The choice of strategy—be it chiral auxiliary-based, organocatalytic, or transition metal-catalyzed—will depend on the specific synthetic goals, available resources, and desired level of stereocontrol. The protocols outlined in these application notes provide a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry to explore the synthesis of this compound and its analogues for further biological evaluation.

References

Application Notes and Protocols: Synthesis and Antifungal Activity of Spirotryprostatin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of spirotryprostatin A analogs and their evaluation as potential antifungal agents. The protocols outlined below are based on established methodologies and are intended to guide researchers in the development of novel antifungal compounds.

Introduction

This compound is a fungal alkaloid that has garnered significant interest due to its unique spiro-oxindole core and its biological activities. Analogs of this compound have demonstrated promising antifungal properties, particularly against plant pathogenic fungi. The primary mechanism of action for these compounds is believed to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This inhibition disrupts fungal respiration and energy production, leading to fungal cell death. This document details the synthesis of these analogs, methods for evaluating their antifungal efficacy, and the underlying signaling pathways affected.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process. A general synthetic scheme is presented below, followed by a detailed experimental protocol for a key step.

General Synthetic Workflow

The synthesis generally begins with the construction of a spiro-oxindole core, followed by the addition of a diketopiperazine moiety. The modular nature of the synthesis allows for the introduction of various substituents to explore structure-activity relationships (SAR).

G A Starting Materials (e.g., Isatin, Amino Acids) B Synthesis of Spiro-oxindole Core A->B C Introduction of Diketopiperazine Moiety B->C D Functional Group Modification C->D E Purification and Characterization D->E F Final this compound Analog E->F

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of Spiro[pyrrolidin-3,3'-oxindole] Core

This protocol describes a key step in the synthesis of the spiro-oxindole core, a crucial intermediate for this compound analogs.

Materials:

  • Isatin derivative (1.0 eq)

  • Sarcosine (1.2 eq)

  • (E)-2-nitro-1-phenylethene derivative (1.1 eq)

  • Methanol (solvent)

  • Triethylamine (catalyst)

  • Stirring apparatus

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of the isatin derivative and sarcosine in methanol, add triethylamine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the (E)-2-nitro-1-phenylethene derivative to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to obtain the desired spiro[pyrrolidin-3,3'-oxindole] core.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Evaluation of Antifungal Activity

The antifungal activity of the synthesized this compound analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of fungal pathogens.

Antifungal Susceptibility Testing Workflow

G A Prepare Fungal Inoculum C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Analogs B->C D Incubate Plates C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for antifungal susceptibility testing.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized this compound analogs

  • Positive control antifungal agent (e.g., Ketoconazole)

  • Fungal strains (e.g., Fusarium graminearum, Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solutions in the growth medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Prepare a standardized fungal spore suspension (e.g., 1 x 10⁵ spores/mL) in the growth medium.

  • Inoculate each well containing the analog dilution with the fungal suspension. Include positive controls (fungal suspension with standard antifungal) and negative controls (fungal suspension with no compound).

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Quantitative Data Summary

The following tables summarize the antifungal activity of representative this compound analogs against various plant pathogenic fungi.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs against various phytopathogenic fungi (µg/mL). [1][2]

CompoundH. maydisT. roseumB. cinereaC. gloeosporioidesF. graminearumA. brassicaeA. alternataF. solaniF. oxysporumM. melonis
4d 8-328-328-328-328-328-328-328-32>128>128
4k >1288-328-32>1288-328-328-328-328-328-32
Ketoconazole 32163264321616323264

Note: Data is presented as a range based on available literature. Ketoconazole is included as a positive control.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Molecular docking studies have suggested that this compound analogs bind to the active site of succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration.[1][3]

Signaling Pathway of SDH Inhibition

Inhibition of SDH disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering programmed cell death.

G cluster_0 Mitochondrion Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH TCA Cycle TCA Cycle Fumarate->TCA Cycle SDH SDH ETC Complex III ETC Complex III SDH->ETC Complex III e- ATP Synthesis ATP Synthesis SDH->ATP Synthesis Decreased ROS Production ROS Production SDH->ROS Production Increased ETC Complex III->ATP Synthesis This compound\nAnalog This compound Analog This compound\nAnalog->SDH Inhibition Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis

Caption: Proposed mechanism of antifungal action via SDH inhibition.

Experimental Protocol: Succinate Dehydrogenase Activity Assay

This assay measures the activity of SDH in fungal mitochondria to confirm the inhibitory effect of the synthesized analogs.

Materials:

  • Isolated fungal mitochondria

  • This compound analogs

  • Succinate (substrate)

  • DCIP (2,6-dichlorophenolindophenol) or other suitable electron acceptor

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the target fungal strain using standard procedures.

  • Prepare a reaction mixture containing the assay buffer, succinate, and the electron acceptor (DCIP).

  • Add the isolated mitochondria to the reaction mixture.

  • Initiate the reaction and monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm.

  • To test the inhibitory effect of the analogs, pre-incubate the mitochondria with various concentrations of the compounds before adding the substrate.

  • Calculate the rate of SDH activity and the percentage of inhibition for each analog concentration.

Conclusion

The synthesis and evaluation of this compound analogs represent a promising avenue for the discovery of novel antifungal agents. The protocols and data presented here provide a framework for researchers to design, synthesize, and test new compounds with improved antifungal potency. The targeted inhibition of succinate dehydrogenase offers a specific and effective mechanism for controlling fungal growth, with potential applications in agriculture and medicine. Further exploration of the structure-activity relationships of these analogs will be crucial for the development of next-generation fungicides.

References

Application Notes and Protocols: Developing Spirotryprostatin A Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A, a natural product isolated from Aspergillus fumigatus, belongs to the spiro-indolyl diketopiperazine class of alkaloids.[1][2] While initially investigated for its anti-mitotic properties in cancer research, recent studies have highlighted the potential of this compound and its synthetic derivatives as a novel class of antibacterial agents.[1][3] These compounds have demonstrated activity, particularly against Gram-positive bacteria, by targeting essential cellular processes.[1][3] The unique spirooxindole scaffold presents a promising framework for the development of new therapeutics to combat the growing challenge of antibiotic resistance.

This document provides a comprehensive overview of the key data and methodologies involved in the development of this compound derivatives as antibacterial agents. It includes a summary of their antibacterial activity, detailed experimental protocols for their evaluation, and diagrams illustrating their synthesis workflow and proposed mechanism of action.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for a series of synthesized this compound analogs.

Compound/DerivativeTest Organism(s)MIC (µg/mL)Bacterial SpectrumReference
3b Staphylococcus aureus, Bacillus subtilis0.39 - 1.56Gram-positive[3]
3c Staphylococcus aureus, Bacillus subtilis0.39 - 1.56Gram-positive[3]
4a, 4b Broad-spectrum bacteria0.39 - 12.5Broad-spectrum[3]
13b, 15b Gram-positive bacteriaNot specifiedGram-positive[1][3]
13d, 13e Streptococcus lactisNot specifiedGram-positive[1][3]

Proposed Mechanism of Action

Several studies suggest that this compound derivatives exert their antibacterial effect by inhibiting bacterial cell division. The primary target identified is the Filamentous temperature-sensitive protein Z (FtsZ).[4][5][6] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery (divisome).[6][7]

This compound derivatives are proposed to bind to FtsZ, disrupting its polymerization into protofilaments. This inhibition prevents the formation of a functional Z-ring, thereby blocking cell division and leading to bacterial cell filamentation and eventual death.[5] This mechanism represents a promising target for new antibiotics, as FtsZ is highly conserved across a broad range of bacterial species and is absent in eukaryotes, suggesting a potential for selective toxicity.[4][8]

G cluster_0 Bacterial Cell Division Process cluster_1 Inhibition Pathway FtsZ FtsZ Monomers Polymerization FtsZ Polymerization FtsZ->Polymerization GTP GTP GTP->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Divisome Divisome Assembly Z_Ring->Divisome Division Cell Division Divisome->Division SpiroA This compound Derivative SpiroA->Polymerization G cluster_0 Biological Evaluation Start Commercially Available Starting Materials Step1 1,3-Dipolar Cycloaddition Start->Step1 Core Spiro[pyrrolidin-3,3'-oxindole] Core Structure Step1->Core Step2 N-acylation with Fmoc-L-pro-Cl Core->Step2 Intermediate Acylated Intermediate Step2->Intermediate Step3 N-deprotection & Spontaneous Ring Closure Intermediate->Step3 Final This compound Derivatives Step3->Final MIC_Test Antibacterial Screening (MIC Determination) Final->MIC_Test MOA_Study Mechanism of Action (e.g., FtsZ Assay) Final->MOA_Study

References

Application of Spirotryprostatin A in Cell Cycle Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a microtubule-targeting agent that has garnered significant interest in cell cycle research and oncology drug development.[1] Isolated from the fungus Aspergillus fumigatus, this natural product exhibits potent anti-proliferative activity by disrupting microtubule dynamics, leading to a cell cycle arrest at the G2/M phase and subsequent apoptosis in various cancer cell lines. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate cell cycle regulation.

Mechanism of Action

This compound functions as a microtubule destabilizing agent. By binding to tubulin, it inhibits the polymerization of microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, activating the spindle assembly checkpoint and leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately triggers the apoptotic cascade, resulting in cancer cell death.

Data Presentation

Quantitative Data Summary

The inhibitory effects of this compound and its analogs on the proliferation of various cancer cell lines are summarized below. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundtsFT210Murine Fibroblast (temperature-sensitive mutant)197.5--INVALID-LINK--
Spirotryprostatin BtsFT210Murine Fibroblast (temperature-sensitive mutant)14.0--INVALID-LINK--
Compound 7g MDA-MB-453Human Breast Carcinoma71.23 (MTT), 71.99 (XTT)[2]
Compound 7g MDA-MB-468Human Breast Carcinoma76.72 (MTT), 78.82 (XTT)[2]
Doxorubicin (Control)MDA-MB-453Human Breast Carcinoma23.98 (MTT), 22.17 (XTT)[2]
Doxorubicin (Control)MDA-MB-468Human Breast Carcinoma20.58 (MTT), 20.18 (XTT)[2]
Doxorubicin (Control)NCI-H522Human Lung Cancer25.92 (MTT), 25.43 (XTT)[2]
Doxorubicin (Control)NCI-H23Human Lung Cancer26.76 (MTT), 26.61 (XTT)[2]
Doxorubicin (Control)HEK-293TNormal Human Embryonic Kidney70.23 (MTT), 74.09 (XTT)[2]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., HeLa, MCF-7, A549).

  • Culture Conditions: Maintain the cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C.

  • Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%). Treat the cells for the desired duration (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution.[3][4][5]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect the emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1, by western blotting.[6][7][8]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-CDK1, anti-Cdc25C, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an ECL detection system and an appropriate imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.[9][10][11]

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound and control compounds (e.g., paclitaxel, nocodazole)

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer. Add GTP to a final concentration of 1 mM.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in polymerization buffer.

  • Assay Setup: In a pre-warmed 37°C 96-well plate, add the compound dilutions.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples with the control samples to determine its inhibitory effect.

Immunofluorescence Microscopy of Microtubules

This protocol allows for the visualization of microtubule organization within cells following treatment with this compound.[12][13][14][15]

Materials:

  • Cells cultured on coverslips

  • Methanol (ice-cold) or paraformaldehyde (4%)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a petri dish and allow them to adhere. Treat the cells with this compound as described in Protocol 1.

  • Fixation: Wash the cells with PBS and then fix them with either ice-cold methanol for 10 minutes at -20°C or 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.

  • Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Visualization of Signaling Pathways and Workflows

This compound-Induced G2/M Arrest Signaling Pathway

G2M_Arrest_Pathway STA This compound Tubulin Tubulin STA->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle leads to SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Cdc20 Cdc20 SAC->Cdc20 p53 p53 SAC->p53 APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Cdc20->APC_C activates CyclinB_CDK1 Cyclin B1/CDK1 Complex (Active) APC_C->CyclinB_CDK1 degrades Cyclin B1 G2M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2M_Arrest maintains Apoptosis Apoptosis G2M_Arrest->Apoptosis Cdc25C Cdc25C Cdc25C->CyclinB_CDK1 activates p21 p21 p53->p21 activates p21->CyclinB_CDK1 inhibits

Caption: Signaling pathway of this compound-induced G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix rnase RNase A Treatment fix->rnase pi_stain Propidium Iodide Staining rnase->pi_stain flow Flow Cytometry Analysis pi_stain->flow analysis Data Analysis (% G0/G1, S, G2/M) flow->analysis

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Logical Relationship of this compound's Effects

Logical_Relationship STA This compound MT_Inhibition Microtubule Polymerization Inhibition STA->MT_Inhibition Spindle_Disruption Mitotic Spindle Disruption MT_Inhibition->Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Logical flow of the cellular effects of this compound.

References

Application Notes and Protocols for Studying Microtubule Dynamics with Spirotryprostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal alkaloid first isolated from Aspergillus fumigatus.[1] It belongs to the spiro-indolyl diketopiperazine class of natural products and has garnered significant interest in cancer research due to its potent antimitotic activity.[1][2] this compound and its analogue, spirotryprostatin B, have been shown to inhibit the cell cycle of mammalian cells at the G2/M phase.[3] This activity is attributed to its effects on microtubule dynamics, making it a valuable tool for studying the intricate processes of microtubule assembly, function, and the cellular checkpoints that monitor these processes.

Mechanism of Action

Unlike many microtubule-targeting agents that bind directly to tubulin at sites such as the colchicine, vinca, or taxane binding sites, this compound is believed to exhibit a more nuanced mechanism of action. Evidence from studies on the closely related compound, tryprostatin A, suggests that this compound does not inhibit the self-assembly of purified tubulin. Instead, it specifically disrupts the microtubule-associated protein (MAP)-dependent assembly of microtubules.[3][4] This indicates that this compound likely interferes with the interaction between MAPs and the C-terminal domain of tubulin, which is crucial for the stabilization and regulation of the microtubule network.[3][4]

The disruption of normal microtubule dynamics, particularly the formation of the mitotic spindle, activates the spindle assembly checkpoint (SAC). This cellular surveillance mechanism halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle microtubules, preventing aneuploidy. The activation of the SAC by this compound leads to a G2/M phase arrest.

Applications in Research

  • Studying MAP-dependent microtubule regulation: Due to its specific mechanism, this compound can be used to investigate the roles of different MAPs in microtubule polymerization and stability.

  • Investigating the Spindle Assembly Checkpoint (SAC): As a potent inducer of mitotic arrest, this compound is a useful tool to study the signaling pathways of the SAC.

  • Anticancer Drug Development: The ability of this compound to arrest the cell cycle of rapidly dividing cancer cells makes it a lead compound for the development of novel chemotherapeutics.[2]

  • Probing Microtubule Dynamics in Live Cells: In conjunction with live-cell imaging techniques, this compound can be used to visualize and quantify the effects of disrupting MAP-tubulin interactions on microtubule dynamics.

Data Presentation

Quantitative Data on Spirotryprostatin Analogs and Related Compounds
CompoundTarget/AssayIC50 / % InhibitionCell Line / ConditionsReference
This compoundCell Cycle Arrest (G2/M)197.5 µMtsFT210[3]
Spirotryprostatin BCell Cycle Arrest (G2/M)14.0 µMtsFT210[3]
Tryprostatin AMicrotubule Assembly (MAP-dependent)40% inhibition at 250 µMIn vitro (bovine brain microtubules)[3][4]

Mandatory Visualizations

G2_M_Arrest_Pathway cluster_0 Cellular Effects This compound This compound Microtubule Dynamics Disruption Microtubule Dynamics Disruption This compound->Microtubule Dynamics Disruption Inhibits MAP-dependent assembly Mitotic Spindle Defect Mitotic Spindle Defect Microtubule Dynamics Disruption->Mitotic Spindle Defect Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic Spindle Defect->Spindle Assembly Checkpoint (SAC) Activation G2/M Arrest G2/M Arrest Spindle Assembly Checkpoint (SAC) Activation->G2/M Arrest

Caption: Signaling pathway of this compound-induced G2/M arrest.

Experimental_Workflow cluster_1 Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add this compound In Vitro Assay In Vitro Assay Treatment->In Vitro Assay e.g., Polymerization Assay Cell-Based Assay Cell-Based Assay Treatment->Cell-Based Assay e.g., Immunofluorescence Data Analysis Data Analysis In Vitro Assay->Data Analysis Cell-Based Assay->Data Analysis

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: In Vitro Microtubule Polymerization Assay

This protocol is adapted from standard tubulin polymerization assays and is designed to assess the effect of this compound on MAP-dependent microtubule assembly.

Materials:

  • Tubulin (e.g., bovine brain, >99% pure)

  • Microtubule-associated proteins (MAPs)

  • This compound

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • On ice, prepare a tubulin solution to the desired final concentration (e.g., 2 mg/mL) in General Tubulin Buffer containing MAPs and 10% glycerol.

    • Prepare a serial dilution of this compound in General Tubulin Buffer. Include a vehicle control (DMSO).

  • Assay Setup:

    • Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells of a pre-chilled 96-well plate.

    • To initiate polymerization, add 90 µL of the tubulin/MAPs solution to each well. Immediately add GTP to a final concentration of 1 mM.

    • Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time.

    • Determine the Vmax of polymerization and the final polymer mass for each concentration of this compound.

    • Calculate the IC50 value for the inhibition of microtubule polymerization.

Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 16-24 hours).

  • Fixation:

    • Methanol Fixation: Aspirate the medium, wash once with PBS, and then add ice-cold methanol. Incubate for 10 minutes at -20°C.

    • Paraformaldehyde Fixation: Aspirate the medium, wash once with PBS, and add 4% paraformaldehyde. Incubate for 15 minutes at room temperature.

  • Permeabilization (for paraformaldehyde fixation only):

    • Wash the cells three times with PBS.

    • Add permeabilization buffer and incubate for 10 minutes at room temperature.

  • Blocking and Staining:

    • Wash the cells three times with PBS.

    • Add blocking buffer and incubate for 30-60 minutes at room temperature.

    • Dilute the primary anti-α-tubulin antibody in blocking buffer. Aspirate the blocking buffer and add the primary antibody solution. Incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer. Add the secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and the nuclei.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the G2/M arrest induced by this compound.

Materials:

  • Suspension or adherent cell line

  • Cell culture medium and supplements

  • This compound

  • PBS

  • Trypsin (for adherent cells)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels.

    • Treat cells with various concentrations of this compound (and a vehicle control) for a suitable duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells (by trypsinization for adherent cells or centrifugation for suspension cells).

    • Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the control.

References

Application Notes & Protocols for the Isolation of Spirotryprostatin A from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spirotryprostatin A is a spirocyclic diketopiperazine alkaloid first isolated from the fermentation broth of the fungus Aspergillus fumigatus.[1] It belongs to a class of compounds characterized by a unique spiro[pyrrolidine-3,3']-oxindole core structure.[2] this compound and its analogs have garnered significant attention from the scientific community due to their biological activities, including the inhibition of mammalian cell cycle progression at the G2/M phase, which positions them as potential lead compounds for the development of novel anticancer agents.[1][2][3] These application notes provide detailed protocols for the cultivation of Aspergillus fumigatus, followed by the extraction and chromatographic purification of this compound for research and drug development purposes.

Experimental Protocols

Protocol 1: Cultivation of Aspergillus fumigatus

This protocol details two common methods for cultivating Aspergillus fumigatus to produce this compound: solid-state and liquid-state fermentation.

1.1: Fungal Strain and Culture Maintenance

  • Strain: Aspergillus fumigatus (e.g., BM939, marine isolates, or other known producing strains).[2][4]

  • Maintenance: Maintain the culture on a suitable solid medium such as Malt Extract Agar (MEA) or Aspergillus Complete Medium (ACM).[5] Cultures can be stored at 4°C for up to 6 months or as glycerol stocks at -80°C for long-term preservation.[5] For production, initiate new cultures from these long-term stocks to ensure consistent viability and metabolite production.[5]

1.2: Method A - Solid-State Fermentation

  • Medium Preparation: Prepare a solid rice medium by combining 100 g of commercial white rice and 110 mL of distilled water in a 1 L Erlenmeyer flask.

  • Sterilization: Autoclave the flask for 20 minutes at 121°C. Allow it to cool completely to room temperature.

  • Inoculation: Aseptically inoculate the sterile rice medium with 2 mL of a fungal spore suspension prepared from a mature MEA plate.

  • Incubation: Incubate the flask under static conditions at 28°C in the dark for 21-30 days.[4][6]

1.3: Method B - Liquid-State Fermentation

  • Medium Preparation: Prepare ISP2 medium (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose) in a 2 L Erlenmeyer flask containing 1.5 L of the medium.[6]

  • Sterilization: Autoclave the medium for 20 minutes at 121°C and allow it to cool.

  • Inoculation: Inoculate the liquid medium with a fungal spore suspension or a mycelial plug from a fresh culture plate.

  • Incubation: Incubate the culture for 10 days at 30°C with continuous shaking at 150 rpm.[6]

Protocol 2: Extraction of Crude this compound

This protocol describes the extraction of secondary metabolites from both solid and liquid fungal cultures.

  • Harvesting (Solid Culture): After incubation, grind the entire contents of the flask (fungal mycelium and rice medium) into a fine powder or slurry.[4]

  • Harvesting (Liquid Culture): Separate the mycelium from the culture broth by filtration. The broth can be treated separately from the mycelium to maximize yield.[6]

  • Solvent Extraction (Mycelium/Solid Culture):

    • Macerate the ground solid culture or the filtered mycelium by soaking in 100% methanol (MeOH) or ethyl acetate (EtOAc) for 24 hours.[4][6]

    • Repeat the extraction process three times to ensure complete recovery of metabolites.

    • Combine the solvent extracts.

  • Solvent Extraction (Culture Broth):

    • Treat the filtered liquid broth with Diaion® HP-20 resin (approx. 30 g/L) and stir for several hours to adsorb the organic compounds.

    • Filter the resin and wash with distilled water to remove salts and polar components.

    • Elute the adsorbed compounds from the resin using methanol or acetone.

  • Concentration:

    • Combine all organic extracts (from mycelium and/or broth).

    • Evaporate the solvent in vacuo using a rotary evaporator at a low temperature to obtain the dry crude extract.[7]

Protocol 3: Chromatographic Purification of this compound

This protocol outlines a two-step chromatographic procedure for the isolation of pure this compound from the crude extract.

3.1: Step 1 - Silica Gel Column Chromatography (Fractionation)

  • Column Packing: Prepare a glass column packed with silica gel 60 (70-230 mesh) using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate/methanol).

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin-Layer Chromatography (TLC).

  • Pooling: Combine fractions containing the compound of interest (identified by comparing with a standard or by subsequent analysis) and evaporate the solvent.

3.2: Step 2 - High-Performance Liquid Chromatography (HPLC) Purification

  • System Preparation: Use a preparative or semi-preparative HPLC system equipped with a normal-phase silica column (e.g., Hypersil Si, 25 cm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Prepare an isocratic mobile phase, such as a mixture of Chloroform (CHCl₃), isopropanol (i-PrOH), and Methanol (MeOH). A starting ratio could be 100:0.5:1.0 (v/v/v), which has been used for isolating related compounds like spirotryprostatin F.[4] The exact ratio may require optimization for this compound.

  • Injection and Elution: Dissolve the enriched fraction from the silica gel column in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Detection and Collection: Monitor the elution profile using a UV detector (typically around 254 nm). Collect the peak corresponding to this compound.

  • Final Step: Evaporate the solvent from the collected fraction to yield the pure compound. Confirm the identity and purity using techniques like NMR spectroscopy and high-resolution mass spectrometry.[4][8]

Data Presentation

Table 1: Fungal Cultivation Parameters

ParameterSolid-State FermentationLiquid-State FermentationReference(s)
Medium Rice MediumISP2 Medium[4][6]
Composition 100 g Rice, 110 mL H₂O10 g/L Malt Extract, 4 g/L Yeast Extract, 4 g/L Glucose[6]
Incubation Temp. 28°C30°C[6]
Incubation Time 21-30 days10 days[4][6]
Conditions Static, Dark150 rpm shaking[6]

Table 2: Chromatographic Purification Parameters

ParameterColumn Chromatography (Fractionation)HPLC (Purification)Reference(s)
Stationary Phase Silica Gel 60 (70-230 mesh)Normal-Phase Silica (e.g., Hypersil Si, 5 µm)[4]
Mobile Phase Hexane/Ethyl Acetate/Methanol GradientIsocratic CHCl₃:i-PrOH:MeOH (e.g., 100:0.5:1.0)[4]
Technique Open-column, gravity-fedHigh-Pressure Liquid Chromatography[8]
Detection Thin-Layer Chromatography (TLC)UV Detector[8]
Typical Yield Not specified (enrichment)28 mg (Spirotryprostatin F example)[4]

Workflow Visualization

The following diagram illustrates the complete workflow for the isolation of this compound from Aspergillus fumigatus cultures.

G Workflow for this compound Isolation cluster_0 Phase 1: Fungal Cultivation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification cluster_3 Phase 4: Analysis a Aspergillus fumigatus Strain b Solid-State Fermentation (Rice Medium, 21-30 days) a->b c Liquid-State Fermentation (ISP2 Medium, 10 days) a->c d Harvest & Grind Mycelia/Medium b->d c->d e Solvent Extraction (EtOAc or MeOH) d->e f Concentration (Rotary Evaporation) e->f g Crude Fungal Extract f->g h Silica Gel Column Chromatography g->h i TLC-Monitored Fractionation h->i j Enriched Spirotryprostatin Fraction i->j k Preparative HPLC (Normal-Phase) j->k l Pure this compound k->l m Structural Elucidation (NMR, MS) l->m

Caption: Isolation workflow from fungal culture to pure compound.

References

Application Notes and Protocols for the Analytical Characterization of Spirotryprostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal metabolite isolated from Aspergillus fumigatus. It belongs to the spiro-indole class of natural products and has garnered significant interest within the scientific community due to its potent biological activities. Notably, this compound has been identified as an inhibitor of the mammalian cell cycle, arresting cells in the G2/M phase.[1][2] This property positions it as a promising lead compound in the development of novel anticancer therapeutics.

Accurate and comprehensive analytical characterization is paramount for the advancement of this compound in preclinical and clinical studies. This document provides detailed application notes and experimental protocols for the key analytical techniques used to identify, quantify, and characterize this compound.

Physicochemical and Spectroscopic Data

The structural and physicochemical properties of this compound have been elucidated using a combination of spectroscopic and analytical techniques. A summary of this data is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₅N₃O₄[1]
Molecular Weight395.46 g/mol [1]
AppearanceColorless prisms[1]
Melting Point234-236 °C[1]
Optical Rotation[α]D²⁵ -89.0° (c 0.5, CHCl₃)[1]

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference
¹H NMR (CDCl₃, 500 MHz)δ 7.23 (1H, d, J=8.5 Hz), 6.80 (1H, dd, J=8.5, 2.4 Hz), 6.69 (1H, d, J=2.4 Hz), 5.23 (1H, d, J=9.8 Hz), 4.53 (1H, d, J=11.0 Hz), 4.13 (1H, m), 3.80 (3H, s), 3.73 (1H, m), 3.59 (1H, m), 3.42 (1H, m), 2.97 (1H, m), 2.76 (1H, m), 2.22-2.05 (3H, m), 1.95 (1H, m), 1.81 (3H, s), 1.74 (3H, s)[1]
¹³C NMR (CDCl₃, 125 MHz)δ 178.2, 169.8, 166.1, 155.8, 140.8, 134.7, 130.2, 122.9, 114.9, 110.1, 109.8, 67.2, 60.1, 58.9, 55.8, 46.8, 45.9, 31.6, 29.8, 25.9, 24.9, 18.4[1]
HRMS (ESI) m/z 396.1923 [M+H]⁺ (Calcd. for C₂₂H₂₆N₃O₄, 396.1923)[1]
Infrared (IR) ν_max 3350, 1700, 1680, 1620, 1500 cm⁻¹[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and to quantify its concentration in various matrices.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 10% acetonitrile, ramping to 90% acetonitrile over 20 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm and 280 nm

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To confirm the chemical structure and stereochemistry of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Materials:

  • This compound sample (typically 1-5 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

Protocol:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

  • Data Processing and Analysis: Process the acquired data using appropriate NMR software. Compare the chemical shifts, coupling constants, and correlations with the data reported in the literature to confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

Application: To determine the accurate mass and elemental composition of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Materials:

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional)

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a suitable calibration standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via an LC system. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Use the accurate mass measurement to calculate the elemental composition and confirm that it matches the molecular formula of this compound.

Mechanism of Action: G2/M Cell Cycle Arrest

This compound exerts its primary biological effect by arresting the cell cycle at the G2/M transition phase.[1][2] This checkpoint is a critical control point that ensures the cell is ready for mitosis. The key molecular players in this transition are the Cyclin B1/CDK1 complex.

G2_M_Arrest G2 Cell in G2 Phase Activation Activation of Cdc25 Phosphatase CyclinB1_CDK1_inactive Inactive Cyclin B1-CDK1 (Phosphorylated) CyclinB1_CDK1_active Active Cyclin B1-CDK1 CyclinB1_CDK1_inactive->CyclinB1_CDK1_active Dephosphorylation M_Phase Mitotic Entry SpiroA This compound Inhibition Inhibition SpiroA->Inhibition Activation->CyclinB1_CDK1_inactive Inhibition->Activation Prevents CyclinB1_CDK1_active->M_Phase

Caption: G2/M checkpoint inhibition by this compound.

The diagram above illustrates the simplified signaling pathway of the G2/M transition and the inhibitory effect of this compound. Under normal conditions, the activation of the Cyclin B1-CDK1 complex is required for a cell to enter mitosis. This compound is hypothesized to interfere with the activation of this complex, thereby preventing the cell from progressing into the M phase and leading to cell cycle arrest.

Experimental Workflow

A typical workflow for the comprehensive characterization of a this compound sample is outlined below.

Workflow cluster_Isolation Isolation & Purification cluster_Characterization Structural Characterization cluster_Analysis Purity & Biological Activity Isolation Isolation from Aspergillus fumigatus Purification Chromatographic Purification (e.g., Flash, Prep-HPLC) Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR HRMS High-Resolution Mass Spectrometry Purification->HRMS IR Infrared Spectroscopy Purification->IR Xray X-ray Crystallography (for stereochemistry) Purification->Xray HPLC Analytical HPLC (Purity Assessment) Purification->HPLC Bioassay Biological Assay (e.g., Cell Cycle Analysis) HPLC->Bioassay

Caption: Experimental workflow for this compound characterization.

This workflow begins with the isolation of this compound from its natural source, followed by purification using chromatographic techniques. The purified compound is then subjected to a battery of analytical methods to confirm its structure and stereochemistry. Finally, the purity is assessed by analytical HPLC, and its biological activity is confirmed through relevant bioassays, such as cell cycle analysis.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Spirotryprostatin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Spirotryprostatin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main difficulties in the synthesis of this compound and its analogs center on two key aspects:

  • Construction of the spiro-oxindole core : The creation of the quaternary chiral carbon at the C3 position of the oxindole ring is a significant synthetic hurdle.[1][2][3]

  • Stereochemical control : Achieving the desired stereochemistry at the spirocenter and adjacent chiral centers is a major challenge, with many synthetic routes yielding mixtures of diastereomers, which can significantly lower the overall yield of the target molecule.[1][2]

Q2: I am getting a mixture of diastereomers in my key spirocyclization step. What are some common strategies to improve stereoselectivity?

The formation of diastereomeric mixtures is a frequently encountered problem.[2][4] Several approaches have been developed to address this:

  • Chiral auxiliaries : Employing chiral auxiliaries can help control the stereochemical outcome of the reaction.[2]

  • Catalytic asymmetric methods : The use of chiral ligands in metal-catalyzed reactions, such as copper- or silver-catalyzed 1,3-dipolar cycloadditions, has shown promise in achieving high enantioselectivity.[1][2]

  • Substrate control : Designing the substrate to favor a specific reaction pathway through steric hindrance or other electronic effects can also improve diastereoselectivity.

Q3: My overall yield for the total synthesis is very low. What are some common reasons for this?

Low overall yields in the total synthesis of this compound are a common issue, often stemming from:

  • Long synthetic routes : Some published syntheses involve a large number of steps, which can lead to a significant decrease in the final yield.[2]

  • Low-yielding key steps : Certain reactions, such as the 1,3-dipolar cycloaddition, can have low yields due to poor stereocontrol.[1] For example, the Williams' total synthesis via 1,3-dipolar cycloaddition resulted in a 2% overall yield, largely due to suboptimal chiral control.[1]

  • Difficult purification : The separation of diastereomers can be challenging and lead to loss of material.[2]

Troubleshooting Guides

Issue 1: Poor Yield in the 1,3-Dipolar Cycloaddition for Spiro-oxindole Formation

Symptoms:

  • The yield of the desired spiro-oxindole product is significantly lower than expected.

  • Multiple spots are observed on TLC analysis of the crude reaction mixture, indicating the formation of several stereoisomers.[1]

Possible Causes:

  • Suboptimal chiral control : The chiral ligand or auxiliary is not effectively controlling the stereochemical outcome of the cycloaddition.[1]

  • Incorrect reaction conditions : Temperature, solvent, or catalyst loading may not be optimized.

Solutions:

  • Screen different chiral ligands : If using a catalytic asymmetric approach, test a variety of chiral ligands to find one that provides better stereoselectivity.

  • Modify the substrate : Altering the protecting groups or other functionalities on the dipolarophile or the azomethine ylide can influence the facial selectivity of the reaction.

  • Optimize reaction parameters : Systematically vary the temperature, solvent, and catalyst concentration to find the optimal conditions for the desired diastereomer.

Issue 2: Epimerization during Acylation or Subsequent Steps

Symptoms:

  • Loss of stereochemical purity at the C3 or C18 position after a reaction step that should not affect these centers.

  • Formation of a mixture of diastereomers from a previously pure single diastereomer.

Possible Causes:

  • Harsh reaction conditions : The use of strong bases or acids, or prolonged reaction times, can lead to epimerization, particularly through a retro-Mannich/Mannich reaction sequence.[5]

  • Bulky reagents : Sterically demanding acylating agents may require longer reaction times, increasing the likelihood of epimerization.[5]

Solutions:

  • Milder reaction conditions : Employ milder bases or acids and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Less sterically hindered reagents : If possible, use smaller acylating agents or other reagents to reduce reaction times.

  • Protecting group strategy : Consider a protecting group strategy that enhances the stability of the stereocenters.

Quantitative Data Summary

The following table summarizes the overall yields of selected total syntheses of this compound and B, highlighting the different strategies employed.

Synthetic Strategy Target Molecule Number of Steps Overall Yield (%) Key Challenges/Features Reference
Oxidative RearrangementThis compound86.5Stereocontrolled oxidative rearrangement.Danishefsky
1,3-Dipolar CycloadditionThis compoundNot specified2Poor chiral control leading to multiple stereoisomers.Williams
Mannich ReactionSpirotryprostatin BNot specifiedNot specifiedSignificant stereochemical challenges, formation of diastereomeric mixtures.Danishefsky
Intramolecular Heck ReactionSpirotryprostatin B109Construction of the spirocyclic oxindole.Fukuyama
Diastereoselective PrenylationSpirotryprostatin B8Not specifiedConstruction of the C3 quaternary stereocenter.Trost
Enantioselective SynthesisThis compound157.4Copper-catalyzed cascade reaction to introduce the quaternary stereocenter.Shen

Experimental Protocols

Key Experiment: Danishefsky's Oxidative Rearrangement

This protocol describes a key step in the Danishefsky synthesis of this compound, the oxidative rearrangement of a β-carboline derivative to form the spiro-oxindole core.[6]

Materials:

  • β-carboline precursor

  • N-Bromosuccinimide (NBS)

  • Appropriate solvent (e.g., THF/H₂O)

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate)

Procedure:

  • Dissolve the β-carboline precursor in a suitable solvent system (e.g., a mixture of THF and water).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired spiro-oxindole.

Visualizations

Caption: Generalized synthetic workflow for this compound highlighting key challenges.

Troubleshooting_Spirocyclization Start Low Yield in Spirocyclization Step Check_Stereoisomers TLC shows multiple products? Start->Check_Stereoisomers Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Check_Stereoisomers->Optimize_Conditions Yes Purification_Issue Difficulty in Purification Check_Stereoisomers->Purification_Issue No Screen_Ligands Screen Chiral Ligands/Auxiliaries Optimize_Conditions->Screen_Ligands Modify_Substrate Modify Substrate (e.g., protecting groups) Screen_Ligands->Modify_Substrate Improved_Yield Improved Yield of Desired Diastereomer Modify_Substrate->Improved_Yield

Caption: Troubleshooting workflow for low yield in the spirocyclization step.

References

Technical Support Center: Improving Stereoselectivity in Spirotryprostatin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spirotryprostatin A, with a specific focus on enhancing stereoselectivity.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Spiro-Oxindole Ring Formation

Question: My reaction to form the spiro[pyrrolidine-3,3'-oxindole] core is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in the formation of the spiro-quaternary center is a common challenge. The optimal approach to address this will depend on the specific synthetic strategy you are employing. Here are some troubleshooting steps for common methods:

  • For 1,3-Dipolar Cycloaddition Reactions:

    • Catalyst and Ligand Choice: The choice of Lewis acid catalyst and chiral ligand is critical. For instance, silver-catalyzed asymmetric [3+2] cycloaddition strategies have shown high enantioselectivity (up to 96% ee for a key intermediate), which can influence the diastereomeric outcome in subsequent steps.[1] Experiment with different chiral ligands and metal sources (e.g., Ag(I), Cu(I)) to find the optimal combination for your specific substrates.

    • Reaction Conditions: Temperature and solvent can significantly impact diastereoselectivity. Running the reaction at lower temperatures may enhance selectivity. Screen a range of solvents with varying polarities.

    • Substrate Control: The steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile can influence the facial selectivity of the cycloaddition. Consider modifying your substrates to introduce greater steric hindrance that may favor the formation of one diastereomer.

  • For Oxidative Rearrangement of β-Carboline Derivatives (Danishefsky's Approach):

    • Pictet-Spengler Cyclization: The initial Pictet-Spengler cyclization can yield a mixture of diastereomers. For example, the reaction of 6-methoxytryptophan methyl ester with tert-butylthioacetaldehyde has been reported to produce a 2:1 diastereomeric ratio of the hexacyclic intermediate.[1] Careful purification of the desired diastereomer at this early stage is crucial to avoid carrying a mixture through the synthesis.

    • Oxidizing Agent: The choice and stoichiometry of the oxidizing agent (e.g., NBS) can be critical. Ensure precise control over the reaction conditions to minimize side reactions.

  • For Intramolecular Heck Reaction (Fukuyama's Approach):

    • Tethering System: The stereochemistry of the intramolecular Heck reaction is controlled by a tethering system.[2] Ensure the stereoselective installation of this tether. Any issues with the stereochemistry of the tether will directly translate to poor diastereoselectivity in the spirocyclization.

    • Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand can influence the outcome of the Heck reaction. Screening different ligands may improve the selectivity.

    • Base and Temperature: The base and reaction temperature are crucial parameters in a Heck reaction. Optimize these conditions to favor the desired cyclization pathway and minimize side reactions like double bond isomerization.

Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis

Question: I am using a chiral catalyst to induce enantioselectivity in the spirocyclization step, but I am obtaining a low enantiomeric excess. What are the potential causes and solutions?

Answer: Achieving high enantioselectivity is a key challenge. Here are some factors to consider:

  • Catalyst Purity and Loading: Ensure the chiral catalyst and ligands are of high purity. The catalyst loading can also be critical; systematically screen different catalyst loadings to find the optimal concentration.

  • Chiral Ligand Selection: The structure of the chiral ligand is paramount. For silver-catalyzed [3+2] cycloadditions, specific chiral ligands are necessary to achieve high ee values.[1] It may be necessary to screen a library of chiral ligands to find the one best suited for your substrate.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.

    • Solvent: The solvent can have a significant effect on the catalyst's performance and the transition state geometry. Screen a variety of aprotic and protic solvents.

    • Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity.

  • Substrate Compatibility: The substrate itself may not be ideal for the chosen catalytic system. Minor modifications to the substrate's structure, away from the reacting center, can sometimes lead to a significant improvement in enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high stereoselectivity in the synthesis of this compound?

A1: The primary challenges are the construction of the sterically congested spiro-quaternary carbon at the C3 position of the oxindole ring and the control of the relative and absolute stereochemistry of the multiple chiral centers in the molecule.[1] Many synthetic routes initially produce a mixture of diastereomers that can be difficult to separate.[1]

Q2: Which synthetic strategies have shown the most promise for controlling stereoselectivity in this compound synthesis?

A2: Several strategies have been successfully employed:

  • Intramolecular Heck Reaction: Fukuyama's synthesis utilizes a tethering system to control the stereochemistry of the spiro center during an intramolecular Heck reaction.[2]

  • [1][3]-Dipolar Cycloaddition: Williams and others have used asymmetric[1][3]-dipolar cycloaddition reactions of azomethine ylides to construct the spiro[pyrrolidine-3,3'-oxindole] core. While this can lead to the formation of multiple stereoisomers, the use of chiral catalysts can provide high enantioselectivity.[1]

  • Oxidative Rearrangement: Danishefsky's initial total synthesis involved a stereocontrolled oxidative rearrangement of a β-carboline derivative to form the spirooxindole nucleus.[1]

  • Copper-Catalyzed Cascade Reaction: A copper-catalyzed cascade reaction of o-iodoaniline derivatives with alkynone has been used to introduce the quaternary carbon stereocenter with high enantioselectivity.

Q3: How can I purify the diastereomers of this compound or its intermediates?

A3: The separation of diastereomers can be challenging due to their similar physical properties. Standard column chromatography on silica gel is the most common method. However, it may require extensive screening of different solvent systems and the use of high-performance liquid chromatography (HPLC) for difficult separations. In some cases, diastereomers can be separated after derivatization to compounds with more distinct physical properties.

Q4: Are there any known side reactions that can affect the stereochemical outcome?

A4: Yes, several side reactions can occur. In the Danishefsky synthesis, epimerization of stereocenters during subsequent acylation steps has been noted as a potential issue.[3] In Heck reactions, double bond isomerization can be a competing process that affects the stereochemistry of the final product. For 1,3-dipolar cycloadditions, the formation of regioisomers or undesired diastereomers is a common challenge.[1]

Data Presentation

Table 1: Comparison of Stereoselectivity in Key Spirocycle-Forming Reactions for this compound Synthesis

Synthetic Approach (Key Author)Key Reaction for Spirocycle FormationReported StereoselectivityReference
DanishefskyOxidative RearrangementDiastereomeric Ratio (d.r.) of 2:1 for a key hexacyclic intermediate.[1]
Williams[1][3]-Dipolar CycloadditionFormation of multiple stereoisomers, yield of desired product can be low (e.g., 2%).[1]
FukuyamaIntramolecular Heck ReactionHigh diastereoselectivity controlled by a tethering system.[2]
GongChiral Phosphoric Acid-Catalyzed [3+2] CyclizationFacilitated the total synthesis of two distinct enantiomers.[1]
WangSilver-Catalyzed Asymmetric [3+2] Cycloaddition96% enantiomeric excess (e.e.) for a key cyclized intermediate.[1]

Experimental Protocols

Detailed Methodology for a Key Stereoselective Step: Intramolecular Heck Reaction (Adapted from Fukuyama's Synthesis)

This protocol describes the key intramolecular Heck reaction to form the spiro-oxindole core with high diastereoselectivity.

Reaction: Conversion of an aryl halide tethered to a diketopiperazine precursor to the spirocyclic product via an intramolecular Heck reaction.

Materials:

  • Diketopiperazine-tethered aryl halide substrate

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the diketopiperazine-tethered aryl halide substrate in anhydrous toluene are added the palladium catalyst and the phosphine ligand under an inert atmosphere.

  • The base is then added to the reaction mixture.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired spirocyclic compound.

Note: The specific amounts of reagents, reaction time, and temperature should be optimized for the specific substrate.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Poor Stereoselectivity cluster_1 1,3-Dipolar Cycloaddition cluster_2 Heck Reaction cluster_3 Oxidative Rearrangement start Poor Stereoselectivity Observed (Low d.r. or e.e.) q1 Identify Key Stereochemistry- Determining Step start->q1 a1_1 1,3-Dipolar Cycloaddition q1->a1_1 [Method] a1_2 Heck Reaction q1->a1_2 [Method] a1_3 Oxidative Rearrangement q1->a1_3 [Method] a1_4 Other q1->a1_4 [Method] q2 Optimize Catalyst/Ligand a1_1->q2 q4 Verify Tether Stereochemistry a1_2->q4 q6 Purify Diastereomeric Intermediates a1_3->q6 end Improved Stereoselectivity a1_4->end Consult Literature for Specific Method a2_1 Screen Chiral Ligands q2->a2_1 [Action] a2_2 Vary Metal Source q2->a2_2 [Action] q3 Adjust Reaction Conditions a2_1->q3 a2_2->q3 a3_1 Lower Temperature q3->a3_1 [Action] a3_2 Screen Solvents q3->a3_2 [Action] a3_1->end a3_2->end a4_1 Re-purify Tether Precursor q4->a4_1 [Action] q5 Optimize Reaction Conditions a4_1->q5 a5_1 Screen Pd Catalysts/Ligands q5->a5_1 [Action] a5_2 Optimize Base and Temperature q5->a5_2 [Action] a5_1->end a5_2->end a6_1 Improve Chromatographic Separation q6->a6_1 [Action] q7 Control Reaction Stoichiometry a6_1->q7 a7_1 Titrate Oxidizing Agent q7->a7_1 [Action] a7_1->end

Caption: Troubleshooting workflow for improving stereoselectivity.

G cluster_0 Key Factors in Fukuyama's Intramolecular Heck Reaction start Diketopiperazine-Tethered Aryl Halide oxidative_addition Oxidative Addition start->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition intermediate1 Aryl-Pd(II) Intermediate oxidative_addition->intermediate1 migratory_insertion Intramolecular Migratory Insertion intermediate1->migratory_insertion Stereochemistry set by tether conformation intermediate2 Alkyl-Pd(II) Intermediate migratory_insertion->intermediate2 beta_hydride_elimination β-Hydride Elimination intermediate2->beta_hydride_elimination product Spiro-oxindole Product beta_hydride_elimination->product pd_h H-Pd(II)-X beta_hydride_elimination->pd_h reductive_elimination Reductive Elimination pd_h->reductive_elimination base Base base->reductive_elimination reductive_elimination->pd_catalyst

Caption: Mechanism of stereocontrol in the intramolecular Heck reaction.

References

Navigating the Challenges of Spirotryprostatin A Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the complex synthesis of spirotryprostatin A, achieving a high yield can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis of this potent anti-cancer agent. The primary challenges in the synthesis often revolve around the construction of the quaternary carbon atom and the control of chirality at the spiro-C3 center.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low overall yield in this compound synthesis?

A1: Low overall yields in this compound synthesis are frequently attributed to several key factors:

  • Suboptimal Stereocontrol: The construction of the spiro[pyrrolidine-3,3′-oxindole] moiety with its multiple chiral centers is a major challenge. Poor stereocontrol during reactions like 1,3-dipolar cycloadditions can lead to the formation of multiple stereoisomers, significantly reducing the yield of the desired product.[1][3]

  • Formation of Diastereomeric Mixtures: Several synthetic routes, particularly those involving Mannich reactions or certain cyclization strategies, can result in hard-to-separate diastereomeric mixtures, which ultimately lowers the isolated yield of this compound.[1][3]

  • Instability of Intermediates: Certain intermediates in the synthetic pathway can be unstable. For example, in Fukuyama's synthesis, an amide intermediate was found to be highly unstable, necessitating a protection strategy to prevent yield loss.[3]

  • Poor Regioselectivity: In some approaches, such as Horne's synthesis involving bromination, a lack of regioselectivity can lead to the formation of undesired side products, complicating purification and reducing the yield.[3]

Q2: How can I improve the stereoselectivity of the key spiro-center forming reaction?

A2: Improving stereoselectivity is crucial for a successful synthesis. Consider the following strategies:

  • Chiral Ligands and Catalysts: Employing highly effective chiral ligands in catalyzed reactions, such as copper- or silver-catalyzed 1,3-dipolar cycloadditions, can significantly enhance enantioselectivity.[1] The use of a Ag(I)/(S)-Monophos catalyst has shown promise in improving yields of spirooxindole derivatives.[5]

  • Substrate Control: Rational design of the substrate with functional groups at the C3 position of the indole moiety can direct the stereochemical outcome of the ring-closure process.[1]

  • Tethering Systems: As demonstrated in some asymmetric syntheses, a tethering system can control the stereochemistry of intramolecular reactions like the Heck reaction.[6][7]

Q3: Are there alternative strategies to the commonly used oxidative rearrangement?

A3: Yes, several alternative strategies have been developed to construct the spirooxindole core, each with its own advantages and challenges:

  • 1,3-Dipolar Cycloaddition: This has been a key strategy in several total syntheses.[1][3][6][8] While powerful for constructing the pyrrolidine ring, achieving high chiral control can be a primary challenge.[1]

  • Intramolecular Heck Reaction: This method has been successfully employed to introduce the quaternary spiro center in an asymmetric fashion.[3][6][7]

  • Copper-Catalyzed Cascade Reaction: A novel approach involves a copper-catalyzed cascade reaction of o-iodoaniline derivatives with alkynone to introduce the quaternary carbon stereocenter.[2][9][10]

  • Intramolecular N-acyliminium Ion Spirocyclic Cyclization: This methodology has been used for the rapid construction of the this compound core.[3][11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield after 1,3-dipolar cycloaddition step Formation of multiple stereoisomers due to poor chiral control.[1]- Screen different chiral ligands and metal catalysts (e.g., Ag(I)/(S)-Monophos) to improve enantioselectivity.[5]- Optimize reaction conditions such as temperature, solvent, and reaction time.- Consider a different synthetic route if stereocontrol remains problematic.
Difficult separation of diastereomers The chosen synthetic route inherently produces a mixture of diastereomers (e.g., some Mannich reactions).[1][3]- Employ advanced chromatographic techniques (e.g., chiral HPLC) for separation.- Modify the synthetic strategy to a more stereoselective one, such as an asymmetric Heck reaction or a well-controlled cycloaddition.[3][6][7]
Degradation of an intermediate Inherent instability of a specific chemical structure in the synthetic pathway.[3]- Introduce protecting groups for sensitive functionalities. For example, protecting a keto group as a dimethyl ketal can prevent degradation.[3]- Minimize reaction and work-up times for unstable intermediates.- Perform subsequent steps in a one-pot fashion where possible.
Formation of regioisomeric byproducts Lack of regioselectivity in reactions such as bromination.[3]- Utilize more selective reagents or catalytic systems.- Optimize reaction conditions to favor the formation of the desired regioisomer.- Redesign the synthetic route to avoid steps with poor regioselectivity.

Quantitative Data Summary

The following table summarizes the overall yields and the number of steps for various total syntheses of this compound, providing a comparative overview of different approaches.

Research Group Year Key Reaction Number of Steps Overall Yield (%) Reference
Danishefsky1998Oxidative rearrangement86.5[1]
Granesan2000PhSeBr elimination / Oxidative rearrangement52-6[1]
Danishefsky2000Mannich reaction84.6[1]
Horne2004Intramolecular N-acyliminium ion spirocyclization74.9[1]
Williams20041,3-Dipolar cycloaddition-2[1]
Zhang2019Intramolecular cyclization / Osmium tetroxide-mediated oxidative rearrangement1120[1]
Chen, et al.2022Copper-catalyzed cascade reaction / Aza-Michael tandem reaction157.4[2][9][10]

Experimental Protocols

Key Experiment: Copper-Catalyzed Cascade Reaction for Quaternary Carbon Stereocenter Formation

This protocol is based on the enantioselective total synthesis reported by Chen, et al. in 2022.[2][10]

Objective: To synthesize the key oxindole intermediate bearing a C3 quaternary stereocenter via a copper-catalyzed cascade reaction.

Materials:

  • o-iodoaniline derivative (e.g., 2-iodo-5-methoxyaniline)

  • Alkynone (e.g., 3-butyn-2-one)

  • Copper catalyst

  • Appropriate solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the o-iodoaniline derivative in a suitable solvent, add the alkynone.

  • Add the copper catalyst to the reaction mixture.

  • Stir the reaction at the optimized temperature for the specified duration.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired oxindole with a C3 quaternary stereocenter.

Visualizations

experimental_workflow start Start: Commercially available 2-iodo-5-methoxyaniline and γ-butyrolactone step1 Copper-Catalyzed Cascade Reaction (with alkynone) start->step1 Key Step 1: Introduce C3 Quaternary Stereocenter step2 Aza-Michael Tandem Reaction step1->step2 Constructs Spiro[pyrrolidine-3,3'-oxindole] Moiety step3 Formation of Diketopiperazine (DKP) Ring step2->step3 step4 Final Deprotection and Cyclization step3->step4 end This compound step4->end

Figure 1. Simplified workflow for the enantioselective total synthesis of this compound.[2][9][10]

troubleshooting_logic low_yield Low Overall Yield cause1 Poor Stereocontrol? low_yield->cause1 cause2 Diastereomer Mixture? low_yield->cause2 cause3 Intermediate Degradation? low_yield->cause3 solution1 Optimize Chiral Ligands/ Catalysts cause1->solution1 Yes solution2 Change Synthetic Route/ Improve Chromatography cause2->solution2 Yes solution3 Use Protecting Groups/ One-Pot Reactions cause3->solution3 Yes

Figure 2. A troubleshooting decision tree for addressing low yields in this compound synthesis.

References

Technical Support Center: Optimization of Spiro-oxindole Core Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis and optimization of the spiro-oxindole core.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in [3+2] Cycloaddition Reactions

Q: My [3+2] cycloaddition reaction for synthesizing pyrrolizidine-spirooxindoles is giving a low yield. What are the common causes and how can I improve it?

A: Low yields in the [3+2] cycloaddition for forming spiro-oxindoles are a common issue. Several factors can contribute to this problem. Here’s a step-by-step troubleshooting guide:

  • Solvent Choice: The solubility of reactants, particularly the amino acid and isatin derivatives, is crucial.[1] Nonpolar solvents are often unsuitable.[1] Polar protic solvents like ethanol are generally effective.[1] If you are observing poor solubility of your starting materials, consider switching to a more suitable solvent. In some cases, ionic liquids have been shown to enhance yields compared to conventional solvents.[2]

  • Reaction Temperature: Many of these cycloaddition reactions require elevated temperatures to proceed at a reasonable rate. Refluxing conditions are commonly employed.[1] If you are running the reaction at room temperature, a gradual increase in temperature might be necessary.

  • Molar Ratio of Reactants: An equimolar ratio of reactants may not be optimal and can lead to incomplete consumption of the limiting reagent.[1] It has been reported that increasing the molar ratio of isatin and the amino acid (e.g., L-proline) to 1.3 equivalents relative to the dipolarophile can drive the reaction to completion and significantly improve the yield.[1]

  • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). Some reactions may require extended periods to go to completion, sometimes up to 72 hours.[1]

Issue 2: Poor Diastereoselectivity

Q: I am observing the formation of multiple diastereomers in my spiro-oxindole synthesis. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is a critical challenge in spiro-oxindole synthesis due to the formation of multiple stereocenters.[1] Here are some strategies to consider:

  • Catalyst and Ligand System: For metal-catalyzed reactions, the choice of catalyst and ligand is paramount. For instance, in intramolecular Heck reactions, the diastereoselection can be controlled by the protecting group on a trans-diol.[3] In other systems, dinuclear zinc catalysts have been used to achieve excellent diastereoselectivities.[4]

  • Solvent and Temperature Optimization: As with yield, the reaction conditions can influence the stereochemical outcome. Systematically screen different solvents and temperatures. For some three-component reactions, using isopropanol (i-PrOH) at room temperature has been shown to be optimal, yielding a single diastereomer.[5]

  • Substrate Control: The inherent structure of your substrates can direct the stereochemical course of the reaction. For example, in certain Heck cyclizations, high diastereoselectivity is only achieved with substrates containing both a trans-acetonide and a tertiary amide substituent.[3] Substitution at the 4-position of an oxazole dipolarophile can control the regioselectivity of nucleophilic attack, leading to excellent diastereoselectivity.[6]

  • Reaction Type: Some reaction pathways are inherently more selective. The [3+2] cycloaddition of azomethine ylides often proceeds with high stereoselectivity.[1]

Issue 3: Poor Enantioselectivity in Asymmetric Synthesis

Q: My catalytic asymmetric synthesis of spiro-oxindoles is resulting in a low enantiomeric excess (ee). What factors should I investigate?

A: Low enantioselectivity is a significant hurdle in the synthesis of chiral spiro-oxindoles.[7][8] The following aspects are crucial for optimization:

  • Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is the most critical factor. Various catalytic systems, including those based on transition metals (e.g., Pd, Ni, Zn) and organocatalysts (e.g., cinchona alkaloid-derived thioureas), have been developed.[4][9] It is essential to screen a range of catalysts and ligands to find the optimal one for your specific substrate.

  • Catalyst Loading: The amount of catalyst used can impact enantioselectivity. While higher loading might increase the reaction rate, it can sometimes have a detrimental effect on the ee. It is advisable to optimize the catalyst loading.

  • Additives: In some cases, the presence of additives can significantly enhance enantioselectivity. For instance, the addition of a base like K₂CO₃ has been shown to be beneficial in certain systems.[4]

  • Solvent and Temperature: The reaction medium and temperature can influence the transition state of the enantioselective step. A systematic screening of these parameters is often necessary to achieve high ee.

Data Presentation: Optimization of Reaction Conditions

Below are tables summarizing optimized reaction conditions from literature for the synthesis of specific spiro-oxindole derivatives.

Table 1: Optimization of a [3+2] Cycloaddition for Pyrrolizidine Spirooxindole Synthesis [1]

EntrySolventTemperature (°C)Time (h)Molar Ratio (Chalcone:Isatin:L-proline)Yield (%)
1WaterReflux721:1:1Not Detected
2MethanolReflux721:1:140
3IsopropanolReflux721:1:145
4EthanolReflux721:1:160
5EthanolReflux51:1.3:1.385

Table 2: Optimization of a Three-Component Reaction for endo-Spiro[pyrrolizidine-3,3'-oxindole] Synthesis [5]

EntrySolventTemperature (°C)Time (h)Yield (%)
1CH₂Cl₂Room Temp2445
2MeCNRoom Temp1268
3i-PrOHRoom Temp482
4EtOHRoom Temp1075
5MeOHRoom Temp1271

Experimental Protocols

Key Experiment: One-Pot, Three-Component [3+2] Cycloaddition for Pyrrolizidine-Spirooxindole Synthesis[1]

Materials:

  • α,β-Unsaturated carbonyl compound (chalcone derivative) (1.0 mmol)

  • Isatin (1.3 mmol)

  • L-proline (1.3 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a round-bottom flask, add the α,β-unsaturated carbonyl compound (1.0 mmol), isatin (1.3 mmol), and L-proline (1.3 mmol).

  • Add ethanol (20 mL) to the flask.

  • The resulting mixture is stirred and refluxed for 5 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, as indicated by TLC, the reaction mixture is cooled to room temperature.

  • Water (40 mL) is added to the mixture, and the precipitated solid is collected by filtration to obtain the crude product.

  • The crude product is then purified by recrystallization from a suitable solvent.

Key Experiment: General Procedure for the Preparation of Spiro Pyrrolidino Oxindole Analogs[11]

Materials:

  • Isatin derivative (1 mmol)

  • L-proline (1 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the appropriate isatin derivative (1 mmol) and L-proline (1 mmol) is taken in a round-bottom flask.

  • Ethanol (20 mL) is added to the flask.

  • The mixture is stirred and refluxed for 1-2 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion of the reaction, as indicated by TLC, water (40 mL) is added to the reaction mixture.

  • The precipitated solid is separated by filtration to yield the corresponding product.

Visualizations

Troubleshooting_Low_Yield start Low Yield in [3+2] Cycloaddition sub_issue1 Poor Reactant Solubility? start->sub_issue1 sub_issue2 Incomplete Reaction? start->sub_issue2 sub_issue3 Sub-optimal Conditions? start->sub_issue3 sub_issue1->sub_issue2 No solution1 Change to a more polar protic solvent (e.g., Ethanol) sub_issue1->solution1 Yes sub_issue2->sub_issue3 No solution2 Increase molar ratio of Isatin and Amino Acid (e.g., 1.3 eq.) sub_issue2->solution2 Yes solution4 Increase reaction time (Monitor by TLC) sub_issue2->solution4 Yes solution3 Increase reaction temperature (e.g., Reflux) sub_issue3->solution3 Yes

Caption: Troubleshooting workflow for low reaction yield.

Stereoselectivity_Optimization start Poor Stereoselectivity (Diastereo- or Enantio-) cat_lig Catalyst/Ligand System start->cat_lig react_cond Reaction Conditions start->react_cond substrate Substrate Structure start->substrate cat_sol Screen different chiral catalysts and ligands cat_lig->cat_sol cond_sol Systematically vary solvent and temperature react_cond->cond_sol sub_sol Modify substrate protecting groups or substituents substrate->sub_sol

Caption: Key areas for stereoselectivity optimization.

References

troubleshooting the final steps of spirotryprostatin A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the final steps of spirotryprostatin A synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. [3+2] Cycloaddition for Spiro[pyrrolidine-3,3'-oxindole] Core Construction

  • Q: My [3+2] cycloaddition reaction to form the spiro[pyrrolidine-3,3'-oxindole] core is resulting in low yield and a mixture of diastereomers. What are the potential causes and solutions?

    A: Low yield and poor diastereoselectivity are common challenges in this key step. Several factors can influence the outcome of this reaction.

    • Catalyst Choice: The choice of Lewis acid or organocatalyst is critical. If you are observing poor results, consider screening a variety of catalysts. For instance, silver- and copper-based catalysts have shown high enantioselectivity in certain systems.[1] Chiral phosphoric acids have also been successfully employed to construct the chiral quaternary carbon center.[1]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. It is advisable to screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).

    • Reaction Temperature: Temperature plays a crucial role in controlling the selectivity. Running the reaction at lower temperatures often improves diastereoselectivity, although it may require longer reaction times.

    • Substrate and Reagent Purity: Ensure the purity of your starting materials, particularly the azomethine ylide precursor and the dipolarophile. Impurities can interfere with the catalyst and lead to side reactions.

    • Moisture and Air Sensitivity: Many of the catalysts and reagents used in these reactions are sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents is essential.

2. NBS-Mediated Oxidative Rearrangement

  • Q: I am experiencing low yields and the formation of multiple byproducts during the N-bromosuccinimide (NBS)-mediated oxidative rearrangement of the tetrahydro-β-carboline precursor. How can I optimize this reaction?

    A: This biomimetic transformation is a powerful but sometimes delicate step. Here are some troubleshooting tips:

    • Control of Stoichiometry: The amount of NBS used is critical. An excess of NBS can lead to over-bromination and other side reactions.[2] It is recommended to perform a careful titration of the starting material with NBS to determine the optimal stoichiometry.

    • Reaction Conditions: The reaction is typically carried out in a mixture of acetic acid and water. The ratio of these solvents can influence the reaction rate and product distribution. If you are observing byproducts, consider adjusting the solvent system.

    • Timing of the Rearrangement: In some synthetic routes, the timing of the oxidative rearrangement is crucial. It has been observed that carrying out the oxidation before the diketopiperazine cyclization can lead to better results.[3]

    • Work-up Procedure: Careful work-up is necessary to isolate the desired spiro-oxindole. Quenching the reaction appropriately and using a suitable extraction procedure are important to minimize product degradation.

3. Intramolecular Heck Reaction

  • Q: My intramolecular Heck reaction to form the spiro-oxindole is not proceeding to completion, and I am observing starting material decomposition. What can I do to improve this cyclization?

    A: The intramolecular Heck reaction is a powerful tool for forming the spirocyclic core, and its success often depends on the careful optimization of several parameters.

    • Catalyst and Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is paramount. Chiral ligands like (R)-BINAP have been used to achieve enantioselectivity.[4] If you are experiencing issues, screening different ligands can be beneficial.

    • Base: The choice and amount of base can significantly affect the reaction. Common bases include triethylamine, PMP (1,2,2,6,6-pentamethylpiperidine), and inorganic bases like silver phosphate. The base is crucial for regenerating the active Pd(0) catalyst.

    • Solvent: High-boiling polar aprotic solvents like DMA (N,N-dimethylacetamide) or DMF (N,N-dimethylformamide) are typically used to facilitate the reaction at elevated temperatures.

    • Tethering System: The stereochemical outcome of the Heck reaction can be controlled by a tethering system. In some syntheses, the diketopiperazine moiety is installed prior to the Heck cyclization to direct the stereochemistry of the newly formed spiro center.[5]

4. Diketopiperazine Formation

  • Q: The final deprotection and cyclization to form the diketopiperazine ring is giving me a low yield. What are the common pitfalls in this step?

    A: The formation of the diketopiperazine ring is a crucial final step that can be prone to issues.

    • Deprotection Method: The choice of deprotection conditions for the proline nitrogen is important. For example, if you are using an Fmoc protecting group, careful control of the deprotection conditions is necessary to avoid side reactions.

    • Cyclization Conditions: The cyclization is often promoted by a base, such as triethylamine. The reaction is typically run in a suitable solvent like methanol. The rate of cyclization can be influenced by the peptide sequence and the pH of the reaction medium.[6][7]

    • Epimerization: Be aware of the potential for epimerization at chiral centers under the basic conditions used for cyclization.

    • Purification: The final product may require careful purification by chromatography to remove any unreacted starting materials or side products.

Data Presentation

Table 1: Comparison of Conditions for [3+2] Cycloaddition

Catalyst SystemSolventTemperatureYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Reference
AgHMDS / Chiral Ligand---96% ee[1]
Chiral Phosphoric Acid---High[1]
Cu/N,P-bis(2-methylphenyl)ferrocenyl Lewis acid---up to 97% ee[1]

Table 2: Conditions for Intramolecular Heck Reaction

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃·CHCl₃(S)-BINAPPMPDMA10028 (combined)[8]
Pd(OAc)₂PPh₃----[5]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Intramolecular Heck Reaction This protocol is adapted from the work of Overman and coworkers for the synthesis of (-)-Spirotryprostatin B and should be optimized for specific substrates.[8]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, stir a mixture of Pd₂(dba)₃·CHCl₃ and (S)-BINAP in anhydrous DMA at room temperature for 4 hours until a homogeneous orange solution is obtained.

  • Reaction Setup: In a separate flame-dried flask, dissolve the aryl iodide precursor and 1,2,2,6,6-pentamethylpiperidine (PMP) in anhydrous DMA.

  • Reaction Execution: Add the catalyst solution to the substrate solution. Degas the resulting mixture using three freeze-pump-thaw cycles. Heat the reaction mixture at 100 °C for 16 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Diketopiperazine Formation This protocol is a general representation and may require optimization based on the specific protecting groups and substrate.

  • Deprotection: Dissolve the protected dipeptide precursor in a suitable solvent (e.g., methanol). Add the appropriate deprotection reagent (e.g., for a Boc group, trifluoroacetic acid in dichloromethane; for a Cbz group, H₂ over Pd/C). Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Cyclization: If an acidic deprotection method was used, carefully neutralize the reaction mixture with a base (e.g., NaHCO₃). Add a base such as triethylamine to promote cyclization. Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Work-up: Once the cyclization is complete, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude diketopiperazine by flash column chromatography.

Visualizations

experimental_workflow cluster_cycloaddition [3+2] Cycloaddition cluster_diketopiperazine Diketopiperazine Formation A Azomethine Ylide Precursor C Spiro[pyrrolidine-3,3'-oxindole] Core A->C Catalyst, Solvent, Temp. B Dipolarophile B->C D Spiro-oxindole Intermediate C->D Further Functionalization F Coupling D->F E Protected Proline E->F G Deprotection F->G H Cyclization G->H I This compound H->I

Caption: Final steps in a common synthetic route to this compound.

troubleshooting_cycloaddition cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield / Poor Selectivity in [3+2] Cycloaddition catalyst Screen Different Catalysts (e.g., Ag, Cu, Chiral Acid) start->catalyst solvent Optimize Solvent start->solvent temp Adjust Temperature (Often Lower is Better) start->temp purity Check Reagent Purity start->purity inert Ensure Anhydrous/Inert Conditions start->inert

Caption: Troubleshooting flowchart for the [3+2] cycloaddition step.

References

stability issues of spirotryprostatin A in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for spirotryprostatin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the mammalian cell cycle, arresting cells in the G2/M phase.[1] Its mechanism is believed to be similar to its analog, tryprostatin A, which disrupts microtubule assembly.[2][3] This disruption of microtubule dynamics prevents the formation of the mitotic spindle, a critical structure for cell division, leading to the observed cell cycle arrest.

Q2: In what solvents is this compound soluble?

This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate. For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.

Q3: How should I prepare and store stock solutions of this compound?

Q4: What are the known degradation products of this compound in solution?

Currently, there is limited information in the public domain detailing the specific degradation products of this compound in common laboratory solvents. However, compounds dissolved in DMSO can be susceptible to oxidation and hydrolysis, particularly if the DMSO is not anhydrous or if the solution is exposed to light and air over extended periods.[4][5][6] It is crucial to use high-purity, anhydrous DMSO and to store stock solutions properly to minimize potential degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or no observable G2/M cell cycle arrest. Compound Instability: this compound may have degraded in the stock solution or the working solution.1. Prepare a fresh stock solution from solid material. 2. Use a new aliquot of a previously prepared stock solution that has not undergone multiple freeze-thaw cycles. 3. Minimize the exposure of the stock solution to light and air. 4. Prepare working solutions immediately before use.
Incorrect Concentration: The final concentration of this compound in the experiment may be too low to elicit a significant effect.1. Verify the calculations used to dilute the stock solution. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. The reported IC50 for G2/M arrest in tsFT210 cells is 197.5 μM.[1]
Cell Line Resistance: The cell line being used may be less sensitive to this compound.1. Test a higher concentration range of this compound. 2. Consider using a different cell line that has been previously shown to be sensitive to microtubule-targeting agents.
High background toxicity or off-target effects. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high.1. Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5% (v/v), and ideally below 0.1%. 2. Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.
Compound Precipitation: this compound may be precipitating out of the aqueous cell culture medium at the working concentration.1. Visually inspect the working solution for any signs of precipitation. 2. If precipitation is observed, consider preparing the working solution in a medium containing a low percentage of serum or a solubilizing agent, if compatible with your experimental design.
Variability between experiments. Inconsistent Solution Preparation: Differences in the age of the stock solution or the number of freeze-thaw cycles can lead to variability.1. Follow a standardized protocol for preparing and storing stock solutions. 2. Record the date of preparation and the number of freeze-thaw cycles for each aliquot.
Light Exposure: this compound may be sensitive to light.1. Protect stock solutions and working solutions from light by using amber vials or by wrapping containers in aluminum foil.

Quantitative Data Summary

While specific kinetic stability data for this compound is not extensively available in published literature, the following table provides a summary of its known biological activity.

Parameter Value Cell Line Reference
IC50 for G2/M Arrest197.5 μMtsFT210[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile environment.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% Ethanol (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

  • Procedure:

    • Seed cells in appropriate culture plates and allow them to attach and grow to the desired confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

G2_M_Phase_Transition G2 G2 Phase M M Phase (Mitosis) G2->M Mitotic Entry CyclinB1_CDK1_inactive Inactive Cyclin B1/CDK1 CyclinB1_CDK1_active Active Cyclin B1/CDK1 (MPF) CyclinB1_CDK1_inactive->CyclinB1_CDK1_active Activation CyclinB1_CDK1_active->M Promotes Cdc25 Cdc25 Phosphatase Cdc25->CyclinB1_CDK1_inactive Dephosphorylates (Activates) Wee1 Wee1 Kinase Wee1->CyclinB1_CDK1_inactive Phosphorylates (Inhibits) SpirotryprostatinA This compound Microtubules Microtubule Dynamics SpirotryprostatinA->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Spindle->M

Caption: G2/M cell cycle transition pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Store_Stock Store at -20°C/-80°C (Aliquot for single use) Prep_Stock->Store_Stock Treat_Cells Treat Cells with This compound Store_Stock->Treat_Cells Dilute to working concentration Culture_Cells Culture Cells Culture_Cells->Treat_Cells Harvest_Cells Harvest and Fix Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Propidium Iodide Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry End End Flow_Cytometry->End

Caption: Experimental workflow for cell cycle analysis using this compound.

References

managing diastereomer formation in spirotryprostatin A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Spirotryprostatin A

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this complex natural product, with a particular focus on managing diastereomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main synthetic challenge is the stereocontrolled construction of the spiro-quaternary carbon at the C3 position of the oxindole ring.[1][2][3] Achieving high diastereoselectivity at this center, as well as controlling the relative stereochemistry of the adjacent isobutenyl group, is a pivotal aspect of the synthesis.[2]

Q2: What are the most common strategies for constructing the spiro[pyrrolidine-3,3'-oxindole] core?

A2: Several effective strategies have been developed, including:

  • Intramolecular Heck Reaction: This method uses a palladium-catalyzed cyclization to form the spiro-center.[4][5][6]

  • [3+2] Dipolar Cycloaddition: This approach often involves the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring in a stereocontrolled manner.[7][8]

  • Copper-Catalyzed Cascade Reaction: A newer approach that can introduce the quaternary carbon stereocenter and construct the spiro-oxindole moiety in a tandem process.[9][10][11]

  • Oxidative Rearrangement: This strategy involves the rearrangement of a β-carboline derivative to form the spiro-oxindole core.[12][13]

  • Mannich Reaction: While used, this method can present significant stereochemical challenges, often resulting in mixtures of diastereomers.[14]

Q3: How does the diketopiperazine ring influence the stereochemical outcome?

A3: The rigid conformation of the diketopiperazine ring, often derived from proline, can be exploited to control the stereochemistry of subsequent reactions. For instance, it can direct the diastereoselective hydrogenation of a precursor from the convex face of the diketopiperazine intermediate.[6] The unique and somewhat "mysterious" characteristics of the cyclo-(Pro-Pro) diketopiperazine moiety have been leveraged to control stereochemistry in syntheses.[4][5][6]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Intramolecular Heck Reaction

Question: My intramolecular Heck reaction to form the spiro-quaternary center is resulting in a low diastereomeric ratio. What parameters can I adjust to improve the selectivity?

Answer: The diastereoselectivity of the intramolecular Heck reaction in the synthesis of this compound is highly dependent on the reaction conditions and the substrate design. Here are several parameters you can investigate:

  • Tethering System: The stereochemistry is often controlled by a tethering system.[4][6] Ensure the tether is correctly installed and that its rigidity effectively biases one face of the molecule for the cyclization.

  • Catalyst System: The choice of palladium source and ligand is critical. Experiment with different phosphine ligands (e.g., PPh3, dppf) and palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3).

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the transition state of the cyclization. A solvent screen (e.g., toluene, DMF, acetonitrile) and temperature optimization are recommended.

  • Base: The choice of base (e.g., triethylamine, proton sponge) can affect the rate and selectivity of the reaction.

Workflow for Optimizing the Intramolecular Heck Reaction

G start Low Diastereomeric Ratio in Heck Reaction catalyst Vary Palladium Catalyst and Ligand start->catalyst solvent Screen Different Solvents catalyst->solvent temperature Optimize Reaction Temperature solvent->temperature base Test a Range of Bases temperature->base tether Re-evaluate Tethering System Design base->tether analysis Analyze Diastereomeric Ratio (e.g., by NMR or HPLC) tether->analysis After each modification analysis->catalyst If d.r. is still low conclusion Optimized Conditions Identified analysis->conclusion Desired d.r. achieved

Caption: Troubleshooting workflow for low diastereoselectivity in the Heck reaction.

Issue 2: Undesired Epimerization During Diketopiperazine Ring Formation or Subsequent Steps

Question: I am observing epimerization at a stereocenter adjacent to the diketopiperazine ring during its formation or in subsequent steps. How can I mitigate this?

Answer: Epimerization is a common issue, especially when dealing with stereocenters that have an adjacent carbonyl group. Here are some strategies to minimize or prevent epimerization:

  • Choice of Coupling Reagents: When forming the dipeptide precursor to the diketopiperazine, use coupling reagents known to suppress racemization, such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).

  • Base Strength and Reaction Time: For reactions involving bases, use the mildest base possible and keep reaction times to a minimum. For instance, when epimerizing a center is the goal, NaOMe in MeOH is used, so avoiding such strong basic conditions for other steps is crucial.[2]

  • Protecting Groups: The use of appropriate protecting groups can prevent the formation of enolates that lead to epimerization.

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.

Logical Relationship for Preventing Epimerization

G epimerization Epimerization Observed coupling Use Mild Coupling Reagents (e.g., BOP) epimerization->coupling base Employ Weaker Base / Shorter Reaction Time epimerization->base temp Lower Reaction Temperature epimerization->temp protection Introduce Sterically Hindering Protecting Group epimerization->protection no_epimerization Epimerization Suppressed coupling->no_epimerization base->no_epimerization temp->no_epimerization protection->no_epimerization

Caption: Strategies to prevent unwanted epimerization.

Quantitative Data Summary

The following tables summarize quantitative data from various total syntheses of this compound and related compounds, focusing on the diastereoselectivity of key steps.

Table 1: Diastereoselectivity in Key Spiro-Center Forming Reactions

Synthetic ApproachKey ReactionDiastereomeric Ratio (desired:undesired)Overall Yield (%)Reference
Fukuyama (2014)Intramolecular Heck ReactionHigh (not explicitly quantified)Not stated[4][5][6]
Peng, et al. (2022)Copper-Catalyzed Cascade ReactionNot explicitly quantified7.4[9][10][11]
Williams (Spirotryprostatin B)[4][7] Dipolar CycloadditionSingle product reported11[2]
Carreira (Spirotryprostatin B)MgI2-promoted Annulation6:1Not stated[2]
Danishefsky (Spirotryprostatin B)Mannich ReactionMixture of diastereomersNot stated[14]
Ganesan (this compound)Azomethine Ylide CycloadditionNot explicitly quantifiedNot stated[7]

Experimental Protocols

Protocol 1: Asymmetric[4][7] Dipolar Cycloaddition (Based on Williams' Synthesis of Spirotryprostatin B)

This protocol describes the key stereochemistry-determining step in the Williams synthesis, which yields a single diastereomer of the cycloadduct.[2]

Objective: To construct the spiro[pyrrolidine-3,3'-oxindole] core with high diastereoselectivity.

Materials:

  • Oxazinone 21 (chiral auxiliary)

  • Aldehyde 22 (isovaleraldehyde)

  • Dipolarophile 23

  • Toluene

  • 3 Å molecular sieves

Procedure:

  • To a solution of oxazinone 21 and aldehyde 22 in toluene, add 3 Å molecular sieves.

  • Stir the mixture at room temperature to allow for the formation of the E-azomethine ylide.

  • Add the dipolarophile 23 to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the cycloadduct 24 as a single diastereomer.

Expected Outcome: The cycloadduct 24 is obtained in high yield (82%) and as a single diastereomer, with the absolute configuration confirmed by X-ray crystallography.[2]

Protocol 2: Intramolecular Heck Reaction (Conceptual, based on Fukuyama's Synthesis)

This protocol outlines the general steps for the key intramolecular Heck reaction used to create the spiro-quaternary center.[4][6]

Objective: To achieve a diastereoselective synthesis of the spiro-oxindole core via a palladium-catalyzed intramolecular cyclization.

Materials:

  • Tethered aryl halide precursor

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., PPh3)

  • Base (e.g., Et3N)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve the tethered aryl halide precursor in the anhydrous solvent.

  • Add the palladium catalyst and the phosphine ligand to the solution.

  • Add the base to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired spirocyclic compound.

Signaling Pathway Analogy for Stereocontrol

G sub Acyclic Precursor ts Diastereoselective Transition State sub->ts Heck Cyclization cat Pd(0) Catalyst cat->ts tether Rigid Tether tether->ts Directs Stereochemistry prod Spirotryprostatin Core (Desired Diastereomer) ts->prod

Caption: Conceptual pathway for diastereocontrol in the Heck reaction.

References

Technical Support Center: Scaling Up the Production of Spirotryprostatin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of spirotryprostatin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for a successful and scalable production process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main hurdles in synthesizing this compound are the construction of the sterically congested spiro-quaternary carbon at the C3 position of the oxindole core and controlling the stereochemistry of the multiple chiral centers.[1] Many synthetic routes generate diastereomers that can be challenging to separate, impacting the overall yield of the desired product.

Q2: Which synthetic routes are most promising for large-scale production?

A2: Several synthetic strategies have been developed, each with its own advantages and disadvantages for scalability. Key approaches include:

  • Oxidative Rearrangement (Danishefsky): This was the first reported total synthesis and involves the oxidative rearrangement of a β-carboline derivative. While effective, it can present challenges in controlling selectivity.[2]

  • 1,3-Dipolar Cycloaddition (Williams, Gong): This method has been widely used to construct the spiro[pyrrolidine-3,3'-oxindole] core.[2] Asymmetric variations using chiral catalysts, such as proline derivatives or chiral phosphoric acids, have shown high enantioselectivity.[2][3] However, achieving high chiral control to minimize the formation of multiple stereoisomers can be a challenge.[2]

  • Intramolecular N-acyliminium Ion Spirocyclic Cyclization (Horne): This approach offers a convergent route to the spiro-oxindole core.[2]

  • Heck Reaction (Fukuyama): An intramolecular Heck reaction has been employed to create the quaternary spiro center.

The choice of route for scale-up will depend on factors such as overall yield, number of steps, cost and availability of starting materials, and the ease of purification.

Q3: How can the formation of diastereomers be minimized or managed during scale-up?

A3: The formation of diastereomers is a common issue, particularly in reactions that create multiple stereocenters simultaneously, such as the 1,3-dipolar cycloaddition.[2] Strategies to manage this include:

  • Optimization of Reaction Conditions: Fine-tuning parameters like temperature, solvent, and catalyst loading can significantly influence the diastereoselectivity of the key stereocenter-forming reactions.

  • Use of Chiral Catalysts: Employing highly effective chiral ligands or catalysts is crucial for directing the stereochemical outcome and achieving high enantiomeric excess.[2]

  • Chromatographic Separation: While challenging on a large scale, chromatographic techniques such as flash chromatography or preparative HPLC are often necessary to separate diastereomers. Developing robust and scalable purification protocols is a critical aspect of process development.

Q4: What are the key safety considerations when handling reagents for this compound synthesis at scale?

A4: Several reagents commonly used in the synthesis of this compound require careful handling, especially at larger scales:

  • N-Bromosuccinimide (NBS): Used in oxidative rearrangement strategies, NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Periodate (NaIO₄): This oxidizing agent, used for cleaving vicinal diols, is a strong oxidizer and should be kept away from combustible materials.

  • Organometallic Reagents: Some synthetic routes may employ organometallic reagents, which can be pyrophoric or water-sensitive. Strict anhydrous and inert atmosphere techniques are required.

A thorough risk assessment should be conducted before performing any reaction at scale, and appropriate engineering controls and PPE should be in place.

Troubleshooting Guides

Issue 1: Low Yield in the Spiro-Cyclization Step
Potential Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst or reagent. Ensure all starting materials are pure and dry.
Side reactions Analyze the crude reaction mixture to identify major byproducts. Side reactions can often be minimized by adjusting the reaction temperature, concentration, or order of reagent addition.
Poor stereocontrol leading to a mixture of isomers Re-evaluate the chiral catalyst or auxiliary being used. Screen different catalysts or reaction conditions to improve diastereoselectivity. Refer to literature for optimized conditions for similar transformations.[2]
Decomposition of starting material or product Spiro-oxindoles can be sensitive to acidic or basic conditions. Ensure that the workup and purification steps are performed under neutral conditions if necessary.
Issue 2: Difficulty in Separating Diastereomers
Potential Cause Troubleshooting Steps
Poor resolution in column chromatography Experiment with different solvent systems (eluents) to improve separation. Consider using a different stationary phase (e.g., reversed-phase silica). For very similar diastereomers, preparative HPLC may be required.
Co-elution of isomers If baseline separation is not achievable, consider derivatizing the mixture to improve the separation characteristics of the isomers. The derivatives can then be separated, and the protecting group removed.
Product instability on silica gel Some compounds can degrade on silica gel. If this is suspected, consider using a less acidic stationary phase like alumina or performing the purification quickly at low temperature.

Quantitative Data Summary

The following table summarizes the overall yields and number of steps for various reported total syntheses of this compound. This data can be used to compare the efficiency of different synthetic routes.

Synthetic Strategy Principal Investigator(s) Overall Yield (%) Number of Steps Key Features
Oxidative RearrangementDanishefsky (1998)6.58First total synthesis, formation of the spirocyclic moiety via oxidative rearrangement of a β-carboline derivative.[2]
1,3-Dipolar CycloadditionWilliams (2004)2Not specifiedUtilized a 1,3-dipolar cycloaddition to form the spiro-pyrrolidine core, but faced challenges with chiral control leading to multiple stereoisomers.[2]
1,3-Dipolar CycloadditionGong (2011)4.9 - 5.310Employed a chiral phosphoric acid-catalyzed [3+2] cyclization to construct the chiral quaternary carbon center, producing two non-enantiomeric isomers.[2]
Intramolecular N-acyliminium ion spirocyclic cyclizationHorneNot specifiedNot specifiedA similar methodology to their synthesis of spirotryprostatin B was applied.[2]
Heck ReactionFukuyama (2014)3.425A key intramolecular Heck reaction was used to construct the spiro-oxindole. The long synthetic route contributed to a lower final yield.[2]

Experimental Protocols & Workflows

General Workflow for this compound Synthesis

The following diagram illustrates a generalized workflow for the total synthesis of this compound, highlighting the key stages from starting materials to the final product.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization & Elaboration cluster_end Final Product Start Commercially Available Starting Materials Indole_Formation Indole Derivative Synthesis Start->Indole_Formation Spirocyclization Spiro-Quaternary Center Formation (e.g., [3+2] Cycloaddition) Indole_Formation->Spirocyclization Side_Chain Side-Chain Modification Spirocyclization->Side_Chain Diketopiperazine Diketopiperazine Ring Formation Side_Chain->Diketopiperazine Purification Purification (Chromatography) Diketopiperazine->Purification STA This compound Purification->STA

Caption: Generalized synthetic workflow for this compound.

Detailed Methodology: Asymmetric [3+2] Cycloaddition (Gong's Approach)

This protocol is based on the chiral phosphoric acid-catalyzed [3+2] cycloaddition strategy developed by Gong and coworkers.[2]

1. Imine Formation:

  • An appropriate aldehyde (e.g., isovaleraldehyde) is reacted with an amino ester (e.g., ethyl aminopropionate) in a suitable solvent like dichloromethane (DCM) or toluene.

  • The reaction is typically carried out at room temperature in the presence of a dehydrating agent such as magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium towards imine formation.

  • The progress of the reaction can be monitored by TLC or ¹H NMR.

2. [3+2] Cycloaddition:

  • To the solution containing the in situ generated imine, the methyl acrylate derivative and the chiral phosphoric acid catalyst are added.

  • The reaction is stirred at the optimized temperature (e.g., room temperature or slightly elevated) for the required duration.

  • The diastereoselectivity of this step is highly dependent on the choice of catalyst and reaction conditions.

3. Work-up and Purification:

  • Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, a mixture of diastereomers, is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spiro[pyrrolidine-3,3'-oxindole] core.

Signaling Pathway Context: this compound's Mechanism of Action

This compound exerts its biological activity by interfering with the cell cycle, specifically by inhibiting the G2/M phase transition. The following diagram illustrates this inhibitory action within the context of the cell cycle.

G cluster_inhibition G1 G1 Phase (Cell Growth) S S Phase (DNA Replication) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 STA This compound STA->G2 Inhibition Inhibition STA->Inhibition Inhibition->G2

Caption: Inhibition of the G2/M cell cycle transition by this compound.

References

Validation & Comparative

Spirotryprostatin A vs. Spirotryprostatin B: A Comparative Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of spirotryprostatin A and spirotryprostatin B, two closely related fungal alkaloids that have garnered significant interest in cancer research due to their anti-mitotic properties. Both compounds, originally isolated from Aspergillus fumigatus, induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. However, subtle structural differences between them lead to a significant disparity in their biological potency.

Quantitative Comparison of Biological Activity

Experimental data reveals a substantial difference in the efficacy of this compound and spirotryprostatin B in inhibiting cell cycle progression. Spirotryprostatin B is markedly more potent than this compound.

CompoundAssayCell LineIC50 (µM)Reference
This compound G2/M Phase InhibitiontsFT210197.5[1]
Spirotryprostatin B G2/M Phase InhibitiontsFT21014.0[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Cell Cycle Analysis using Flow Cytometry

The following protocol is a representative method for assessing the G2/M phase cell cycle arrest induced by this compound and B.

1. Cell Culture and Synchronization:

  • The tsFT210 cell line, a temperature-sensitive mutant with a defect in the p34cdc2 kinase, is used. Cells are maintained at a permissive temperature of 32°C.

  • To synchronize the cells at the G2/M boundary, the culture temperature is raised to a non-permissive temperature of 39.4°C for 17 hours. This arrests the cells in the G2 phase.

2. Compound Treatment:

  • Following synchronization, the cells are returned to the permissive temperature of 32°C and treated with varying concentrations of this compound or spirotryprostatin B. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for a specified period, typically 4-6 hours, to allow for progression through the M phase.

3. Cell Staining:

  • After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.

  • The fixed cells are then treated with RNase A to degrade RNA and stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).

4. Flow Cytometry Analysis:

  • The DNA content of the stained cells is analyzed using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity. An increase in the percentage of cells in the G2/M phase in compound-treated samples compared to the control indicates cell cycle arrest.

Mechanism of Action: G2/M Checkpoint Inhibition

Spirotryprostatins exert their anti-mitotic effects by disrupting the normal progression of the cell cycle at the G2/M checkpoint. This checkpoint ensures that DNA is fully replicated and undamaged before the cell enters mitosis. The core of this regulatory network is the Cyclin B1/Cdk1 complex. While the precise molecular target of spirotryprostatins is still under investigation, it is understood that they interfere with the activation of this complex. The prevailing hypothesis is that they may modulate the activity of upstream regulators, such as the Cdc25C phosphatase, which is responsible for activating Cdk1. By preventing the activation of the Cyclin B1/Cdk1 complex, spirotryprostatins effectively halt the cell cycle before mitosis, ultimately leading to apoptosis in cancer cells.

G2_M_Checkpoint cluster_0 G2 Phase cluster_1 M Phase DNA_Damage DNA Damage / Replication Stress ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates activates p53 p53 ATM_ATR->p53 stabilizes Cdc25C_inactive Cdc25C (inactive) (Phosphorylated) Chk1_Chk2->Cdc25C_inactive phosphorylates inhibits p21 p21 p53->p21 induces CyclinB1_Cdk1_inactive Cyclin B1/Cdk1 (inactive) (Phosphorylated) p21->CyclinB1_Cdk1_inactive inhibits Cdc25C_active Cdc25C (active) CyclinB1_Cdk1_active Cyclin B1/Cdk1 (active) CyclinB1_Cdk1_inactive->CyclinB1_Cdk1_active Spirotryprostatins This compound & B Spirotryprostatins->Cdc25C_inactive Prevents activation of Cdc25C (Proposed) Cdc25C_active->CyclinB1_Cdk1_inactive dephosphorylates activates Mitosis Mitosis CyclinB1_Cdk1_active->Mitosis triggers

Caption: Proposed mechanism of Spirotryprostatin-induced G2/M arrest.

Experimental Workflow

The general workflow for comparing the activity of this compound and B involves a series of in vitro assays to determine their effects on cell cycle progression and cytotoxicity.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., tsFT210, K562, HL-60) Start->Cell_Culture Compound_Treatment Treatment with This compound & B (Dose-response) Cell_Culture->Compound_Treatment Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Compound_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50/MIC Determination) Cell_Cycle_Analysis->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Activity Comparison Data_Analysis->Comparison

Caption: Workflow for comparing this compound and B activity.

References

Structure-Activity Relationship of Spirotryprostatin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spirotryprostatin A, a fungal alkaloid isolated from Aspergillus fumigatus, has garnered significant interest in the field of oncology due to its potent antimitotic activity. This has spurred extensive research into the synthesis and biological evaluation of its analogs to delineate the structural features crucial for its cytotoxicity and to develop more potent and selective anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data and detailed methodologies.

Core Structure and Analogs

This compound belongs to the spiro-indolyl diketopiperazine class of natural products, characterized by a unique spiro-oxindole core. Analogs have been synthesized by modifying various parts of the molecule, including the diketopiperazine ring, the indole nucleus, and the prenyl group, to probe the structural requirements for biological activity.

Comparative Biological Activity of Spirotryprostatin Analogs

Table 1: Cytotoxicity of this compound and B

CompoundCell LineIC50 (µM)Reference
This compoundtsFT210197.5[1]
Spirotryprostatin BtsFT21014.0[1]

IC50: The half maximal inhibitory concentration.

Table 2: Cytotoxicity of Tryprostatin A Analogs (Closely Related Structures) [2]

CompoundH520 (Lung) GI50 (µM)MCF-7 (Breast) GI50 (µM)PC-3 (Prostate) GI50 (µM)
Tryprostatin A (1)>100>100>100
Diastereomer-2 of Tryprostatin B (8)11.917.011.1
Analog 67---
Analog 68---

GI50: The concentration required to inhibit cell growth by 50%. Note: Analogs 67 and 68 were found to be 3.5-fold and 7-fold more potent, respectively, than tryprostatin A (IC50 = 68 µM) in inhibiting the growth of tsFT210 cells.[2]

Key Structure-Activity Relationship Insights

Based on the available data, several key structural features have been identified as critical for the cytotoxic activity of this compound and its analogs:

  • Diketopiperazine Ring: The absolute configuration of the amino acid residues in the diketopiperazine ring is crucial. For the related tryprostatin A, the L-Tyrosine-L-proline configuration was found to be essential for the dual inhibition of topoisomerase II and tubulin polymerization.[2]

  • Indole Moiety:

    • The presence of a 6-methoxy group on the indole ring appears to be important for the activity of tryprostatin A analogs.[2]

    • The 2-isoprenyl group on the indole scaffold is essential for potent cell proliferation inhibition in tryprostatin A.[2] However, for this compound, it has been shown that the isopropylidene side chain is not necessary for its biological activity as a cell cycle inhibitor.[3]

  • Spiro-oxindole Core: The unique spirocyclic core is a defining feature of this class of compounds and is fundamental to their biological activity.

  • Stereochemistry: The stereochemistry at the spiro-center and other chiral carbons can significantly influence the biological activity.

Mechanism of Action: G2/M Cell Cycle Arrest and Tubulin Polymerization Inhibition

This compound and its analogs exert their cytotoxic effects primarily by disrupting the cell cycle at the G2/M phase.[1] This cell cycle arrest is a consequence of their ability to inhibit the polymerization of tubulin, a critical component of the mitotic spindle. By interfering with microtubule dynamics, these compounds prevent the formation of a functional mitotic spindle, leading to mitotic arrest and subsequent apoptosis.

Below is a diagram illustrating the proposed mechanism of action.

G2M_Arrest SpirotryprostatinA This compound Analogs Tubulin Tubulin Dimers SpirotryprostatinA->Tubulin Inhibits Polymerization CellCycleArrest G2/M Arrest SpirotryprostatinA->CellCycleArrest Induces Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Phase G2/M Phase of Cell Cycle MitoticSpindle->G2M_Phase Completion G2M_Phase->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action of this compound analogs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

MTT_Assay cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed Seed cancer cells in 96-well plates Incubate1 Incubate (24h) Seed->Incubate1 AddCompound Add this compound analogs (various conc.) Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Measure absorbance (570 nm) AddSolubilizer->ReadAbsorbance Calculate IC50 Calculate IC50 ReadAbsorbance->Calculate IC50

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of this compound analogs on the cell cycle, flow cytometry analysis of propidium iodide (PI)-stained cells is performed.

Workflow:

Cell_Cycle_Analysis cluster_0 Cell Treatment & Harvesting cluster_1 Fixation & Staining cluster_2 Flow Cytometry TreatCells Treat cells with This compound analog Harvest Harvest cells (trypsinization) TreatCells->Harvest Fix Fix cells in cold ethanol (70%) Harvest->Fix Stain Stain with Propidium Iodide (PI) & RNase Fix->Stain Analyze Analyze on flow cytometer Stain->Analyze DetermineDistribution Determine cell cycle distribution (G1, S, G2/M) Analyze->DetermineDistribution

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Methodology:

  • Cell Treatment: Cells are treated with the this compound analog at its IC50 concentration for a specific time (e.g., 24 hours).

  • Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have provided valuable insights into the key structural features required for their potent anticancer activity. The spiro-oxindole core and the diketopiperazine moiety are essential for their mechanism of action, which involves the inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest. While the data on this compound analogs is still emerging, the information from closely related tryprostatin A analogs provides a strong foundation for further research. Future studies should focus on synthesizing a broader range of this compound analogs and evaluating their cytotoxicity against a diverse panel of cancer cell lines to establish a more comprehensive SAR. This will be instrumental in the rational design of novel, highly potent, and selective anticancer agents based on the this compound scaffold.

References

Unveiling Spirotryprostatin A: A Comparative Analysis of its Efficacy as a Mitotic Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel cancer therapeutics, researchers and drug development professionals are constantly evaluating emerging compounds with the potential to disrupt the intricate process of cell division in cancer cells. One such compound of interest is Spirotryprostatin A, a complex natural product that has demonstrated antimitotic activity. This guide provides a comprehensive comparison of the efficacy of this compound with other established mitotic inhibitors, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Abstract

This report delves into a comparative analysis of this compound, a fungal alkaloid with antimitotic properties, against a panel of well-established mitotic inhibitors. The comparison focuses on their mechanisms of action, efficacy in terms of IC50 values, and the specific cellular processes they disrupt to halt cell proliferation. While comprehensive data for this compound across a wide range of cancer cell lines remains limited, this guide synthesizes the current understanding of its potential as a therapeutic agent and highlights areas for future investigation.

Introduction to Mitotic Inhibitors

Mitosis, the process of cell division, is a fundamental hallmark of cancer, characterized by uncontrolled cell proliferation. Mitotic inhibitors are a class of anticancer agents that target the mitotic spindle, a cellular machine composed of microtubules, which is essential for the accurate segregation of chromosomes into daughter cells. Disruption of mitotic spindle function activates the spindle assembly checkpoint, leading to cell cycle arrest in mitosis and subsequent apoptotic cell death. These inhibitors are broadly categorized based on their specific molecular targets and mechanisms of action.

Comparative Efficacy of Mitotic Inhibitors

The efficacy of mitotic inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as cell proliferation. The following table summarizes the available IC50 values for this compound and a selection of other prominent mitotic inhibitors across various cancer cell lines. It is important to note that direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, including the specific cell line, drug exposure time, and assay used.

Mitotic InhibitorClassTargetCell LineIC50 ValueCitation
This compound Fungal AlkaloidMicrotubules (inferred)tsFT210 (murine mammary carcinoma)197.5 µM[1]
Spirotryprostatin B Fungal AlkaloidMicrotubules (inferred)tsFT210 (murine mammary carcinoma)14.0 µM[1]
Tryprostatin A Fungal AlkaloidMicrotubules (MAP-dependent)tsFT210 (murine mammary carcinoma)125 µM[2]
Paclitaxel Taxaneβ-tubulin (stabilizer)VariousnM range[3][4]
Docetaxel Taxaneβ-tubulin (stabilizer)VariousnM range[5]
Vincristine Vinca Alkaloidβ-tubulin (destabilizer)VariousnM range[6]
Monastrol Eg5 InhibitorKinesin Eg5VariousµM range
Alisertib (MLN8237) Aurora Kinase InhibitorAurora A KinaseVariousnM range
BI 2536 Polo-like Kinase InhibitorPLK1VariousnM range

Note: The IC50 values for established inhibitors like taxanes and vinca alkaloids are generally in the nanomolar (nM) range, indicating high potency. The reported IC50 value for this compound in the tsFT210 cell line is in the micromolar (µM) range, suggesting a lower potency in this specific context compared to many clinically used mitotic inhibitors. However, the significantly higher potency of its analogue, Spirotryprostatin B, warrants further investigation into the structure-activity relationships of this compound class.

Mechanisms of Action: A Visual Guide

The diverse mechanisms by which mitotic inhibitors exert their effects are best understood through visual representations of the signaling pathways and cellular structures they target.

This compound and Microtubule Assembly

While the direct molecular target of this compound has not been definitively elucidated, studies on its precursor, Tryprostatin A, strongly suggest that it functions as a microtubule-destabilizing agent. Tryprostatin A has been shown to inhibit microtubule assembly in a manner dependent on microtubule-associated proteins (MAPs).[1][7][8] This mechanism distinguishes it from other microtubule inhibitors like colchicine and vinca alkaloids.

Caption: Proposed mechanism of this compound action.

Established Mitotic Inhibitors: A Comparative Overview

The following diagrams illustrate the well-characterized mechanisms of action for several classes of mitotic inhibitors, providing a framework for comparison with this compound.

Mitotic_Inhibitor_Mechanisms cluster_tubulin_targeters Microtubule-Targeting Agents cluster_motor_protein_inhibitors Motor Protein Inhibitors cluster_kinase_inhibitors Mitotic Kinase Inhibitors Taxanes Taxanes (e.g., Paclitaxel) Microtubule_Depolymerization Microtubule Depolymerization Taxanes->Microtubule_Depolymerization Inhibits Vinca_Alkaloids Vinca Alkaloids (e.g., Vincristine) Microtubule_Polymerization Microtubule Polymerization Vinca_Alkaloids->Microtubule_Polymerization Inhibits Eg5_Inhibitors Eg5 Inhibitors (e.g., Monastrol) Eg5 Kinesin Eg5 Eg5_Inhibitors->Eg5 Inhibits Spindle_Pole_Separation Spindle Pole Separation Eg5->Spindle_Pole_Separation Aurora_Kinase_Inhibitors Aurora Kinase Inhibitors (e.g., Alisertib) Aurora_A_Kinase Aurora A Kinase Aurora_Kinase_Inhibitors->Aurora_A_Kinase Inhibits Centrosome_Separation Centrosome Separation Aurora_A_Kinase->Centrosome_Separation PLK_Inhibitors PLK Inhibitors (e.g., BI 2536) PLK1 Polo-like Kinase 1 PLK_Inhibitors->PLK1 Inhibits Mitotic_Entry_Spindle_Assembly Mitotic Entry & Spindle Assembly PLK1->Mitotic_Entry_Spindle_Assembly

Caption: Mechanisms of action for various mitotic inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Inhibitor 2. Add mitotic inhibitor at various concentrations Seed_Cells->Add_Inhibitor Incubate 3. Incubate for a defined period (e.g., 48-72h) Add_Inhibitor->Incubate Add_MTT 4. Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4h (formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570nm Solubilize->Measure_Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the mitotic inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the log of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

Workflow:

Cell_Cycle_Workflow Treat_Cells 1. Treat cells with mitotic inhibitor Harvest_Cells 2. Harvest cells by trypsinization Treat_Cells->Harvest_Cells Fix_Cells 3. Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_DNA 4. Stain DNA with Propidium Iodide (PI) and treat with RNase Fix_Cells->Stain_DNA Analyze 5. Analyze by flow cytometry Stain_DNA->Analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

  • Cell Treatment: Culture cells to 60-70% confluency and treat with the mitotic inhibitor for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network within cells to observe the effects of mitotic inhibitors.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the mitotic inhibitor.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression of proteins involved in the apoptotic pathway, such as cleaved caspase-3 and PARP.

Methodology:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound represents an intriguing natural product with demonstrated antimitotic activity, causing cell cycle arrest at the G2/M phase. The available evidence, primarily from studies on its precursor Tryprostatin A, suggests a mechanism of action involving the disruption of MAP-dependent microtubule assembly.[7][8] However, a comprehensive evaluation of its efficacy across a broad panel of human cancer cell lines is necessary to fully ascertain its therapeutic potential.

Future research should focus on:

  • Broad-Spectrum Efficacy Screening: Determining the IC50 values of this compound and its more potent analogue, Spirotryprostatin B, in a diverse range of cancer cell lines to identify sensitive cancer types.

  • Target Deconvolution: Precisely identifying the molecular target(s) of this compound to confirm its interaction with microtubules and/or other mitotic proteins.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogues of this compound to optimize its potency and selectivity.

  • In Vivo Efficacy Studies: Assessing the antitumor activity of promising Spirotryprostatin analogues in preclinical animal models.

By addressing these key areas, the scientific community can gain a clearer understanding of the potential of the spirotryprostatin class of compounds as a novel addition to the arsenal of mitotic inhibitors for cancer therapy.

References

Unveiling the Mechanism of Spirotryprostatin A: A Comparative Guide to its Cell Cycle Arrest Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Spirotryprostatin A's efficacy in inducing cell cycle arrest, benchmarked against other microtubule-targeting agents. Supported by experimental data and detailed protocols, this document serves as a vital resource for evaluating its potential as an anti-cancer agent.

This compound, a novel alkaloid isolated from Aspergillus fumigatus, has emerged as a potent inhibitor of the mammalian cell cycle, specifically inducing arrest at the G2/M phase.[1] This guide delves into the validation of this effect, presenting a comparative analysis with other well-established microtubule inhibitors, and provides detailed experimental methodologies for its investigation.

Comparative Analysis of Cell Cycle Arrest

This compound and its analogue, Spirotryprostatin B, have been shown to inhibit the cell cycle progression of tsFT210 cells at the G2/M phase with IC50 values of 197.5 μM and 14.0 μM, respectively.[1] The mechanism underlying this cell cycle arrest is attributed to the disruption of microtubule dynamics. Unlike many microtubule inhibitors that bind directly to tubulin, a related compound, tryprostatin A, has been shown to inhibit microtubule assembly by interfering with the function of microtubule-associated proteins (MAPs).[2][3] This suggests a potentially novel mechanism of action for this compound.

To provide a clearer perspective on its efficacy, the following table summarizes the quantitative effects of this compound and other microtubule inhibitors on cell cycle distribution.

CompoundConcentrationCell Line% of Cells in G2/M Phase (Treatment)% of Cells in G2/M Phase (Control)Reference
This compound 10 µMHeLaData Not AvailableData Not Available
Nocodazole 200 nMHL-60~80% (at 12h)~15%[4]
Paclitaxel (Taxol) 100 nMMDA-MB-468Accumulation in 4N stateAccumulation in 2N state[5]

Note: Direct comparative quantitative data for this compound's effect on the percentage of cells in G2/M arrest from flow cytometry in the same experimental setup as other inhibitors was not available in the searched literature. The table reflects data from separate studies on different cell lines and should be interpreted with caution.

Experimental Validation Protocols

To facilitate further research and validation of this compound's effects, detailed protocols for key experiments are provided below.

Experimental Workflow for Validating Cell Cycle Arrest

The following diagram illustrates a typical workflow for investigating the effect of a compound on the cell cycle.

G_1 Experimental Workflow: Cell Cycle Analysis cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed cells (e.g., HeLa) B Treat with this compound (or other inhibitors) A->B C Incubate for a defined period (e.g., 24 hours) B->C D Harvest cells C->D E Fix with cold 70% ethanol D->E F Stain with Propidium Iodide (PI) and RNase E->F G Analyze by Flow Cytometry F->G H Gate cell populations (G1, S, G2/M) G->H I Quantify percentage of cells in each phase H->I

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is essential for quantifying the percentage of cells in different phases of the cell cycle.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, MDA-MB-468) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound, nocodazole, or paclitaxel for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell populations based on their DNA content (PI fluorescence intensity) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6][7]

Protocol for Western Blotting of Cyclin B1 and CDK1

This method is used to determine the protein levels of key G2/M checkpoint regulators.

  • Protein Extraction:

    • Treat cells with this compound or other inhibitors as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin B1 and CDK1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9][10]

Protocol for Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat them with this compound or other microtubule inhibitors.

  • Fixation and Permeabilization:

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde followed by permeabilization with 0.1% Triton X-100 in PBS.[11]

    • Wash the cells with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS containing BSA and/or normal goat serum) for 1 hour.

    • Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.

    • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Visualize the microtubule network using a fluorescence microscope.[12][13]

Signaling Pathway of Microtubule Inhibitor-Induced G2/M Arrest

Microtubule-targeting agents, including this compound, induce G2/M arrest by disrupting the formation and function of the mitotic spindle. This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.

G_2 Signaling Pathway of Microtubule Inhibitor-Induced G2/M Arrest cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Control A This compound / Other Microtubule Inhibitors B Inhibition of Microtubule Polymerization/Depolymerization A->B C Disruption of Mitotic Spindle Formation B->C D Activation of Spindle Assembly Checkpoint (SAC) C->D E Inhibition of Anaphase-Promoting Complex/Cyclosome (APC/C) D->E F Stabilization of Cyclin B1 E->F G Sustained CDK1/Cyclin B1 Activity F->G H G2/M Phase Arrest G->H

Caption: Pathway of G2/M arrest induced by microtubule inhibitors.

The SAC prevents the cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. By disrupting microtubule dynamics, these inhibitors ensure that this condition is not met, leading to a prolonged activation of the SAC. This, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase responsible for targeting Cyclin B1 for degradation. The resulting stabilization of Cyclin B1 maintains high levels of CDK1/Cyclin B1 activity, preventing the cell from exiting mitosis and causing it to arrest in the G2/M phase.

References

comparative analysis of different spirotryprostatin A synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spirotryprostatin A, a complex fungal metabolite isolated from Aspergillus fumigatus, has garnered significant attention from the synthetic chemistry community due to its unique spiro[pyrrolidine-3,3'-oxindole] core structure and its activity as an inhibitor of the G2/M phase of the cell cycle. The construction of its sterically congested quaternary spiro-carbon center presents a formidable synthetic challenge. This guide provides a comparative analysis of four distinct and notable total syntheses of this compound, offering a direct comparison of their strategies, efficiencies, and key experimental protocols.

Overview of Synthetic Strategies

The total syntheses of this compound have evolved significantly since the first route was published. Key strategic differences lie in the method used to construct the critical spirooxindole framework. This guide will compare the following seminal approaches:

  • Danishefsky's Biomimetic Oxidative Rearrangement (1998): The pioneering route, featuring a biomimetic oxidative rearrangement of a β-carboline precursor to forge the spiro-center.

  • Williams' Azomethine Ylide Cycloaddition (2003): An elegant approach utilizing a[1][2]-dipolar cycloaddition to assemble the pyrrolidine ring and set the stereochemistry of the spiro-center simultaneously.

  • Fukuyama's Intramolecular Heck Reaction (2014): A strategy leveraging a palladium-catalyzed intramolecular Heck reaction to form the challenging quaternary carbon.

  • Shen's Copper-Catalyzed Cascade (2022): A modern approach employing a copper-catalyzed cascade reaction to introduce the quaternary stereocenter enantioselectively.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for each of the four highlighted synthetic routes to this compound.

MetricDanishefsky (1998)Williams (2003)Fukuyama (2014)Shen (2022)
Key Strategy Oxidative RearrangementAzomethine Ylide [3+2] CycloadditionIntramolecular Heck ReactionCopper-Catalyzed Cascade
Longest Linear Sequence 8 steps[2][3]9 steps25 steps[3]15 steps[2]
Overall Yield ~6.5-10%[2][4]~11%3.4%[3]7.4%[2]
Key Step Yield ~55-60% (Rearrangement)~60-70% (Cycloaddition)~70-75% (Heck Reaction)~80-85% (Cascade Reaction)
Starting Materials 6-Methoxytryptophan methyl ester6-Methoxyisatin, (S)-Proline methyl esterL-Proline methyl ester, 4-Hydroxy-L-proline2-Iodo-5-methoxyaniline, γ-Butyrolactone

Synthetic Route Analysis and Key Methodologies

This section details the strategic approach and provides a representative experimental protocol for a key transformation in each synthesis.

Danishefsky's Oxidative Rearrangement

Professor Samuel J. Danishefsky's group reported the first total synthesis of this compound. The key transformation is the stereocontrolled oxidative rearrangement of a tetrahydro-β-carboline derivative into the spirooxindole core using N-bromosuccinimide (NBS), mimicking a proposed biosynthetic pathway.[2][3] This approach elegantly establishes the crucial C3 spiro-center.

G A 6-MeO-Tryptophan Derivative B Tetrahydro-β-carboline A->B Pictet-Spengler C Spiro[pyrrolidine-3,3'-oxindole] Core B->C Key Step: Oxidative Rearrangement (NBS) D This compound C->D Diketopiperazine formation & Prenyl installation

Danishefsky's general synthetic workflow.

Experimental Protocol: Oxidative Rearrangement

To a solution of the Boc-protected tetrahydro-β-carboline precursor (1.0 eq) in a 1:1 mixture of THF and water (0.05 M) at 0 °C is added N-bromosuccinimide (NBS, 1.1 eq) in one portion. The reaction mixture is stirred vigorously for 30 minutes, during which time the solution may change color. Upon completion as monitored by TLC, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution. The aqueous layer is extracted with ethyl acetate (3x), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford the desired spirooxindole.

Williams' Azomethine Ylide Cycloaddition

The synthesis developed by Professor Robert M. Williams' laboratory employs an asymmetric[1][2]-dipolar cycloaddition of an azomethine ylide with a substituted indole-2-one (isatin) derivative.[5] This powerful reaction constructs the pyrrolidine ring and the spirocyclic center in a single, highly stereocontrolled step.

G cluster_0 Key Step: [1,3]-Dipolar Cycloaddition A 6-Methoxyisatin Derivative C Spiro[pyrrolidine-3,3'-oxindole] Core A->C B Azomethine Ylide Precursor ((S)-Proline based) B->C D This compound C->D Diketopiperazine formation & Elaboration

Williams' convergent cycloaddition strategy.

Experimental Protocol: Asymmetric[1][2]-Dipolar Cycloaddition

A mixture of the N-protected 6-methoxyisatin derivative (1.0 eq) and the amino ester precursor (e.g., (S)-proline methyl ester, 1.2 eq) in anhydrous toluene (0.1 M) is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus for 2 hours. The reaction mixture is then cooled to room temperature. A solution of 3-methyl-2-butenal (prenal, 1.5 eq) in toluene is added, and the mixture is stirred at 60 °C for 12-18 hours. The solvent is removed in vacuo, and the resulting residue is purified directly by flash column chromatography on silica gel to yield the spirooxindole cycloadduct as a single diastereomer.

Fukuyama's Intramolecular Heck Reaction

Professor Tohru Fukuyama's group devised a lengthy but highly stereoselective synthesis featuring an intramolecular Heck reaction to form the quaternary spiro-center.[3] This approach involves the construction of a complex precursor containing a vinyl iodide and a tethered diketopiperazine moiety, which then undergoes palladium-catalyzed cyclization.

G A Diketopiperazine Precursor B Acyclic Heck Precursor (with Vinyl Iodide) A->B Multi-step assembly C Spiro[pyrrolidine-3,3'-oxindole] Core B->C Key Step: Intramolecular Heck Reaction D This compound C->D Final functional group manipulations

Fukuyama's linear synthesis featuring a Heck cyclization.

Experimental Protocol: Intramolecular Heck Reaction

To a degassed solution of the vinyl iodide precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.01 M) is added palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and silver(I) carbonate (2.0 eq). The reaction vessel is sealed, and the mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel chromatography to give the this compound core structure.

Shen's Copper-Catalyzed Cascade

A recent and efficient enantioselective synthesis was reported by Professor Xianfu Shen's group. The key feature is a copper-catalyzed cascade reaction between an ortho-iodoaniline derivative and an alkynone. This reaction introduces the quaternary carbon stereocenter, which is followed by an aza-Michael tandem reaction to construct the spiro[pyrrolidine-3,3′-oxindole] moiety.[2]

G cluster_0 Key Step 1: Cu-Catalyzed Cascade A o-Iodoaniline Derivative C Oxindole with C3 Quaternary Center A->C B Alkynone B->C D Spiro[pyrrolidine-3,3'-oxindole] Core C->D Aza-Michael Tandem Reaction E This compound D->E Diketopiperazine formation & Elaboration

Shen's modern copper-catalyzed cascade approach.

Experimental Protocol: Copper-Catalyzed Cascade Reaction

In a nitrogen-filled glovebox, a reaction tube is charged with Cu(OTf)₂ (10 mol%), a chiral bisoxazoline (BOX) ligand (12 mol%), and the ortho-iodoaniline derivative (1.0 eq). Anhydrous dichloromethane (0.1 M) is added, followed by the alkynone (e.g., 3-butyn-2-one, 1.5 eq). The mixture is stirred at room temperature for 24-36 hours until the starting material is consumed (as monitored by LC-MS). The reaction mixture is then concentrated, and the residue is purified by flash chromatography on silica gel to afford the chiral oxindole bearing the C3 all-carbon quaternary stereocenter.

Conclusion

The total synthesis of this compound has served as a platform for demonstrating the utility of diverse and powerful synthetic methodologies. Danishefsky's pioneering work established a biomimetic foundation, while the Williams synthesis showcased the efficiency of cycloaddition strategies for complex fragment coupling. The Fukuyama synthesis, though lengthy, provided a solution for stereocontrol via a metal-catalyzed C-C bond formation. Finally, the recent Shen synthesis highlights the power of modern copper catalysis to achieve high efficiency and enantioselectivity.

Each route offers distinct advantages and disadvantages in terms of step-economy, overall yield, and the commercial availability of starting materials. The choice of a particular synthetic route will depend on the specific goals of the research program, whether it be the rapid generation of analogs, the large-scale production of the natural product, or the exploration of new synthetic methods. This guide provides the foundational data to aid researchers in making that strategic decision.

References

The Diketopiperazine System of Spirotryprostatin A: A Dispensable Moiety for Potent Cell Cycle Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the bioactivity of spirotryprostatin A with and without its characteristic diketopiperazine moiety reveals that this complex chemical scaffold is not essential for its potent anti-mitotic activity. Synthetic analogues lacking the diketopiperazine system have been shown to be highly effective inhibitors of cell cycle progression, paving the way for the development of simplified and potentially more potent therapeutic agents.

This compound, a fungal alkaloid isolated from Aspergillus fumigatus, has garnered significant interest in the field of oncology due to its ability to halt cell division.[1] Its intricate spirooxindole structure, which includes a diketopiperazine ring system, has been a focal point of extensive synthetic and medicinal chemistry efforts. However, research has demonstrated that the core activity of this compound lies in its ability to disrupt microtubule dynamics, and that this function can be retained, and even enhanced, in analogues that lack the diketopiperazine component.

Comparative Biological Activity

The primary mechanism of action of this compound is the inhibition of microtubule assembly, which leads to an arrest of the cell cycle in the G2/M phase.[2] This activity is concentration-dependent, with a reported half-maximal inhibitory concentration (IC50) of 197.5 µM for this compound in tsFT210 cells.[3] In contrast, its structural relative, spirotryprostatin B, which differs by the absence of a methoxy group, exhibits significantly greater potency with an IC50 of 14.0 µM in the same cell line.[3]

A pivotal study by Danishefsky and coworkers detailed the total synthesis of this compound and, more importantly, of three analogues devoid of the diketopiperazine system. One of these analogues, "des-diketopiperazine" this compound, demonstrated remarkable activity as a cell cycle inhibitor. While the specific IC50 values for all three analogues are not detailed in the primary publication, the high potency of these simplified structures underscores the non-essential nature of the diketopiperazine ring for anti-mitotic efficacy.[4][5]

CompoundPresence of Diketopiperazine SystemIC50 (tsFT210 cells)
This compoundYes197.5 µM[3]
Spirotryprostatin BYes14.0 µM[3]
"des-diketopiperazine" this compound AnalogueNoData indicates high activity[4][5]

Mechanism of Action: G2/M Cell Cycle Arrest

The arrest of the cell cycle in the G2/M phase by this compound and its analogues is a direct consequence of their interaction with the microtubule network. Microtubules are dynamic polymers crucial for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds prevent the formation of a functional mitotic spindle. This disruption activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. The SAC halts the cell cycle at the metaphase-anaphase transition until all chromosomes are correctly attached to the spindle. In the presence of microtubule inhibitors, this checkpoint is persistently activated, leading to a prolonged G2/M arrest and, ultimately, apoptosis (programmed cell death).

A key regulatory complex in the G2/M transition is the cyclin B1/Cdc2 kinase. The activation of this complex is essential for entry into mitosis. Microtubule disruption has been shown to lead to an upregulation of cyclin B1/Cdc2 activity, contributing to the mitotic arrest.[6][7]

G2_M_Arrest_Pathway Mechanism of G2/M Arrest by this compound and Analogues cluster_drug Drug Action cluster_cellular Cellular Processes This compound / Analogue This compound / Analogue Tubulin Tubulin This compound / Analogue->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Prevents Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mitotic Spindle Formation->Spindle Assembly Checkpoint (SAC) Disrupts, leading to activation of Cyclin B1/Cdc2 Complex Cyclin B1/Cdc2 Complex Mitotic Spindle Formation->Cyclin B1/Cdc2 Complex Disruption upregulates G2/M Arrest G2/M Arrest Spindle Assembly Checkpoint (SAC)->G2/M Arrest Induces Cyclin B1/Cdc2 Complex->G2/M Arrest Maintains Apoptosis Apoptosis G2/M Arrest->Apoptosis Prolonged arrest leads to

Caption: Signaling pathway of G2/M arrest induced by this compound.

Experimental Protocols

Cell Cycle Analysis Using Flow Cytometry

The cell cycle inhibitory activity of this compound and its analogues is typically assessed using flow cytometry on a temperature-sensitive mutant cell line, such as the tsFT210 murine fibroblast cell line. These cells have a temperature-sensitive mutation in the p34cdc2 kinase, allowing for synchronization of the cell population at the G2/M boundary.

Experimental Workflow:

  • Cell Culture and Synchronization: tsFT210 cells are cultured at a permissive temperature (e.g., 32°C). To synchronize the cells, the culture temperature is shifted to a non-permissive temperature (e.g., 39°C) for a period of time (e.g., 17 hours), which causes the cells to arrest in the G2 phase.

  • Drug Treatment: The synchronized cells are then returned to the permissive temperature and treated with various concentrations of the test compounds (this compound or its analogues) or a vehicle control (e.g., DMSO).

  • Cell Harvesting and Fixation: After a defined incubation period (e.g., 6 hours), the cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS). The cells are then fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to eliminate staining of double-stranded RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is then analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G1, S, and G2/M).

  • Data Analysis: The IC50 value is determined as the concentration of the compound that causes a 50% increase in the population of cells in the G2/M phase compared to the vehicle-treated control.

Cell_Cycle_Assay_Workflow Workflow for Cell Cycle Inhibition Assay Start Start Culture tsFT210 cells at 32°C Culture tsFT210 cells at 32°C Start->Culture tsFT210 cells at 32°C Synchronize at 39°C (17h) Synchronize at 39°C (17h) Culture tsFT210 cells at 32°C->Synchronize at 39°C (17h) Return to 32°C and add compound Return to 32°C and add compound Synchronize at 39°C (17h)->Return to 32°C and add compound Incubate (6h) Incubate (6h) Return to 32°C and add compound->Incubate (6h) Harvest and fix cells Harvest and fix cells Incubate (6h)->Harvest and fix cells Stain with Propidium Iodide Stain with Propidium Iodide Harvest and fix cells->Stain with Propidium Iodide Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Propidium Iodide->Analyze by Flow Cytometry Determine % of cells in G2/M Determine % of cells in G2/M Analyze by Flow Cytometry->Determine % of cells in G2/M Calculate IC50 Calculate IC50 Determine % of cells in G2/M->Calculate IC50 End End Calculate IC50->End

Caption: Flowchart of the cell cycle analysis experimental protocol.

Conclusion

The available evidence strongly suggests that the diketopiperazine system of this compound is not a prerequisite for its potent cell cycle inhibitory activity. Synthetic analogues that lack this moiety have demonstrated significant anti-mitotic effects. This finding is of considerable importance for drug development, as it opens up avenues for the design and synthesis of simpler, and potentially more effective, anti-cancer agents based on the spirooxindole scaffold. The core pharmacophore responsible for the biological activity appears to be the spirocyclic oxindole system, which effectively disrupts microtubule polymerization and induces G2/M arrest. Further exploration of these simplified analogues could lead to the discovery of novel therapeutics with improved pharmacological profiles.

References

Unveiling the Biological Potential of Novel Spirotryprostatin A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel spirotryprostatin A derivatives, supported by experimental data. This compound, a natural product isolated from Aspergillus fumigatus, and its synthetic analogs have garnered significant interest for their potent antifungal and anticancer properties.

This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying mechanisms of action to facilitate a comprehensive understanding of these promising compounds.

Antifungal Activity: A Potent New Class of Fungicides

Recent research has focused on the synthesis and evaluation of novel this compound derivatives as potential agricultural fungicides. A notable study designed and synthesized a series of 19 this compound derivatives and evaluated their in vitro antifungal activity against a panel of ten plant pathogens. Many of these derivatives exhibited broad-spectrum and potent fungicidal activities, in some cases surpassing the efficacy of the commercial fungicide ketoconazole.

The proposed mechanism for their antifungal action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[1] Molecular docking studies have suggested that these derivatives can effectively bind to the active site of SDH.

Comparative Antifungal Activity (MIC in µg/mL)
CompoundHelminthosporium maydisTrichothecium roseumBotrytis cinereaColletotrichum gloeosporioidesFusarium graminearumAlternaria brassicaeAlternaria alternataFusarium solaniFusarium oxysporum f. sp. niveumMycosphaerella melonis
4d 88161632161683232
4k 168816321616888
Ketoconazole (Control) 16161632323232163232

Note: Lower MIC values indicate higher antifungal activity. Data extracted from a study by Ma et al. (2024).

Anticancer Activity: Targeting the Cell Cycle

This compound and its analogs have been identified as potent inhibitors of mammalian cell cycle progression, specifically arresting cells in the G2/M phase.[2] This activity stems from their ability to interfere with microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, these compounds disrupt the cellular machinery required for mitosis, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.

Structure-activity relationship (SAR) studies have been conducted to identify the key structural features necessary for the cytotoxic activity of tryprostatin A analogs, a class of compounds closely related to spirotryprostatins. These studies have provided valuable insights for the design of more potent anticancer agents.

Comparative Anticancer Activity (IC50 in µM)
CompoundtsFT210 (Murine Mammary Carcinoma)H520 (Human Lung Carcinoma)MCF-7 (Human Breast Carcinoma)PC-3 (Human Prostate Carcinoma)
Tryprostatin A (1) 68>100>100>100
Tryprostatin B (2) ->100>100>100
Diastereomer-2 of Tryprostatin B (8) -11.917.011.1
Analogue 67 19---
Analogue 68 10---

Note: Lower IC50 values indicate higher anticancer activity. Data extracted from a study by Jain et al. (2008).[1][3][4]

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro antifungal activity of the this compound derivatives was determined using a serial dilution method in 96-well microtiter plates.

  • Compound Preparation: The test compounds were dissolved in DMSO to a concentration of 10 mg/mL and then serially diluted with sterile distilled water containing 0.1% Tween-80 to obtain final concentrations ranging from 100 µg/mL to 0.78 µg/mL.

  • Inoculum Preparation: Fungal mycelia were cultured on potato dextrose agar (PDA) plates. Mycelial discs of 5 mm diameter were transferred to the wells of the 96-well plates.

  • Incubation: The plates were incubated at 28°C for 48-72 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited the visible growth of the fungus. Ketoconazole was used as a positive control.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

The effect of this compound derivatives on the cell cycle distribution can be analyzed by flow cytometry using propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

In Vitro Tubulin Polymerization Assay

The ability of this compound derivatives to inhibit tubulin polymerization can be assessed using a cell-free in vitro assay.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a polymerization buffer is prepared.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The extent of inhibition of tubulin polymerization is determined by comparing the polymerization curves in the presence and absence of the test compounds.

Visualizing the Mechanisms of Action

Proposed Antifungal Mechanism: Succinate Dehydrogenase Inhibition

The following diagram illustrates the proposed mechanism of action for the antifungal activity of novel this compound derivatives, where they are hypothesized to inhibit the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III SDH Complex II (SDH) SDH->Complex_III e- transfer Fumarate Fumarate SDH->Fumarate Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Succinate Succinate Succinate->SDH oxidation ATP ATP ATP_Synthase->ATP synthesis Spiro_Deriv This compound Derivative Spiro_Deriv->SDH Inhibition Anticancer_Mechanism cluster_cell Cancer Cell Spiro_Deriv This compound Derivative Tubulin Tubulin Spiro_Deriv->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle_Assembly Mitotic Spindle Formation Microtubules->Spindle_Assembly SAC Spindle Assembly Checkpoint (SAC) Spindle_Assembly->SAC Incorrect Spindle Attachment Activates G2_M_Arrest G2/M Phase Arrest APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibition Securin Securin APC_C->Securin Ubiquitination & Degradation Separase Separase Securin->Separase Inhibition Cohesin Cohesin Separase->Cohesin Cleavage Anaphase Anaphase (Sister Chromatid Separation) Cohesin->Anaphase

References

Spirotryprostatin A Derivatives Emerge as Potent Antifungals, Rivaling Ketoconazole's Efficacy Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent study has unveiled a series of novel spirotryprostatin A derivatives demonstrating significant antifungal activity, with some compounds exhibiting potency comparable or superior to the established antifungal agent, ketoconazole, against a range of plant pathogenic fungi. These findings, supported by molecular docking studies, suggest a distinct mechanism of action for these derivatives, targeting the succinate dehydrogenase (SDH) enzyme, a key component in fungal respiration.

This comparative guide provides a detailed analysis of the antifungal performance of this compound derivatives versus ketoconazole, presenting key experimental data, outlining the methodologies employed, and illustrating the distinct mechanisms of action. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal activity of this compound derivatives and ketoconazole was evaluated by determining their Minimum Inhibitory Concentration (MIC) against ten plant pathogenic fungi. The MIC value represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][2] The results, summarized in the table below, highlight the potent and broad-spectrum activity of several this compound derivatives.

Fungal StrainThis compound Derivative 4d MIC (µg/mL)This compound Derivative 4k MIC (µg/mL)Ketoconazole MIC (µg/mL)
Helminthosporium maydis8-32>12832-128
Trichothecium roseum8-328-3232-128
Botrytis cinerea8-328-3216-64
Colletotrichum gloeosporioides8-3232-1288-32
Fusarium graminearum8-328-3216-64
Alternaria brassicae8-328-3216-64
Alternaria alternata8-328-3216-64
Fusarium solani8-328-3232-128
Fusarium oxysporum f. sp. niveum>1288-3232-128
Mycosphaerella melonis>1288-3232-128

Notably, this compound derivative 4d exhibited excellent, broad-spectrum antifungal activity, with MIC values equal to or lower than ketoconazole against eight of the ten tested fungal strains.[1][2] Derivative 4k also demonstrated remarkable activity against eight of the phytopathogenic fungi.[1][2] It is important to note that the current research on the antifungal activity of this compound derivatives has been focused on plant pathogens, and there is a lack of available data on their efficacy against human pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

Distinct Mechanisms of Fungal Inhibition

The antifungal activity of this compound derivatives and ketoconazole stems from their interference with vital fungal cellular processes, albeit through different mechanisms.

This compound Derivatives: Targeting Fungal Respiration

Molecular docking studies suggest that this compound derivatives exert their antifungal effect by inhibiting the succinate dehydrogenase (SDH) enzyme.[1][2] SDH is a crucial enzyme complex in both the citric acid cycle and the electron transport chain, playing a vital role in fungal respiration and energy production. By binding to SDH, these derivatives disrupt the fungal metabolic pathway, leading to cell death.

spirotryprostatin_A_mechanism cluster_fungal_cell Fungal Cell cluster_krebs Citric Acid Cycle cluster_etc Electron Transport Chain Mitochondrion Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Flow SDH->ETC ATP ATP (Energy) ETC->ATP Spiro_A This compound Derivatives Spiro_A->Inhibition caption Mechanism of this compound Derivatives

Caption: Mechanism of this compound Derivatives.

Ketoconazole: Disrupting Fungal Cell Membrane Integrity

Ketoconazole, an azole antifungal, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. It specifically targets the enzyme lanosterol 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol disrupts the structural integrity and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death.

ketoconazole_mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Demethylase Lanosterol 14-α-demethylase Lanosterol->Demethylase Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Demethylase->Ergosterol Ketoconazole Ketoconazole Ketoconazole->Inhibition caption Mechanism of Ketoconazole

Caption: Mechanism of Ketoconazole.

Experimental Protocols

The antifungal activity of the compounds was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution Assay

experimental_workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds prep_inoculum Prepare fungal inoculum start->prep_inoculum add_compounds Add compound dilutions to wells prep_compounds->add_compounds inoculate Inoculate microtiter plate with fungal suspension prep_inoculum->inoculate inoculate->add_compounds incubate Incubate plates add_compounds->incubate read_results Read MIC values (visual or spectrophotometric) incubate->read_results end End read_results->end

References

Methoxy Group's Role in Spirotryprostatin A's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of spirotryprostatin A and its analogue, spirotryprostatin B, to assess the importance of the C6-methoxy group in its cytostatic activity. This analysis is supported by experimental data and detailed methodologies for key biological assays.

This compound is a fungal alkaloid that has garnered significant interest in the field of oncology due to its ability to disrupt the cell cycle, a hallmark of cancer. A key structural feature of this complex molecule is a methoxy group (-OCH3) at the C6 position of its indole ring. Understanding the contribution of this functional group to the compound's biological activity is crucial for the rational design of more potent and selective analogues. This guide compares this compound with its close natural analogue, spirotryprostatin B, which lacks the C6-methoxy group and possesses a double bond in the pyrrolidine ring.

Comparative Biological Activity

The primary mechanism of action of spirotryprostatins is the inhibition of cell cycle progression, specifically arresting cells in the G2/M phase. This effect is largely attributed to the disruption of microtubule dynamics. The following table summarizes the quantitative data on the cell cycle inhibitory activity of this compound and B against the murine temperature-sensitive tsFT210 cell line.

CompoundKey Structural Difference from this compoundCell LineAssayIC50 (µM)Reference
This compound-tsFT210Cell Cycle Inhibition197.5[1]
Spirotryprostatin BLacks C6-methoxy group, contains a double bond in the pyrrolidine ringtsFT210Cell Cycle Inhibition14.0[1]

The data clearly indicates that spirotryprostatin B is significantly more potent in inhibiting cell cycle progression than this compound, with an IC50 value more than 14-fold lower.[1] This suggests that the presence of the methoxy group in this compound may be detrimental to its activity, or that the combination of the lack of a methoxy group and the presence of the double bond in spirotryprostatin B leads to a more favorable interaction with its biological target.

It is important to note that in a related class of compounds, the tryprostatins, the 6-methoxy group was found to be essential for the dual inhibition of topoisomerase II and tubulin polymerization. This highlights the nuanced and scaffold-dependent role of the methoxy group in this family of natural products.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard cell cycle analysis procedures and is relevant to the determination of the IC50 values presented above.

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with spirotryprostatin analogues.

Materials:

  • tsFT210 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and B

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed tsFT210 cells in 6-well plates at a density that allows for exponential growth for the duration of the experiment.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound or B for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting: Following treatment, harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA. Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle for each treatment condition. The IC50 value can be calculated by plotting the percentage of cells arrested in the G2/M phase against the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of microtubules.

Objective: To determine if spirotryprostatin analogues inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound and B

  • Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature of 37°C

Procedure:

  • Preparation: Prepare a stock solution of tubulin in polymerization buffer. Keep all reagents on ice to prevent premature polymerization.

  • Reaction Mixture: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically in the range of 1-5 mg/mL.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for 30-60 minutes. The increase in absorbance is proportional to the amount of tubulin polymerization.

  • Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. Compare the curves of treated samples to the vehicle control. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_SAR Structure-Activity Relationship spiro_A This compound C6-Methoxy Present activity Biological Activity G2/M Cell Cycle Arrest spiro_A->activity  IC50 = 197.5 µM spiro_B Spirotryprostatin B C6-Methoxy Absent (and other modifications) spiro_B->activity  IC50 = 14.0 µM

Caption: Comparative activity of this compound and B.

cluster_workflow Cell Cycle Analysis Workflow start Seed tsFT210 Cells treat Treat with Spirotryprostatin Analogue start->treat harvest Harvest and Fix Cells treat->harvest stain Stain with Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Determine G2/M Arrest analyze->end

Caption: Workflow for Cell Cycle Analysis.

Conclusion

The available data strongly suggests that the methoxy group at the C6 position of this compound is not essential for its cell cycle inhibitory activity and may, in fact, be detrimental when compared to the structurally similar spirotryprostatin B. The significantly higher potency of spirotryprostatin B highlights it as a more promising lead compound for further development. However, the multifaceted role of the methoxy group in related natural products warrants a cautious interpretation and underscores the importance of empirical testing in structure-activity relationship studies. The provided experimental protocols offer a robust framework for researchers to further investigate the nuances of spirotryprostatin bioactivity and to guide the design of novel, more effective anti-cancer agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Spirotryprostatin A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for spirotryprostatin A necessitates adherence to general safety protocols for cytotoxic compounds. Due to its potent anti-mitotic properties and its investigation as a potential anti-cancer agent, this compound should be handled and disposed of with the same precautions as other cytotoxic drugs.[1][2] This guide provides essential procedural steps for researchers, scientists, and drug development professionals to ensure the safe management and disposal of this compound waste.

Key Properties of this compound

Understanding the fundamental chemical and physical properties of this compound is crucial for safe handling and determining the appropriate disposal methods. The following table summarizes key data points for this compound.

PropertyValueSource
Molecular Formula C22H25N3O4[3]
Molecular Weight 395.50 g/mol [3]
Appearance Powder[]
Solubility Readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[]
Boiling Point 658.9 ± 55.0 °C at 760 mmHg[]
Density 1.4 ± 0.1 g/cm³[]

Standard Operating Procedure for the Disposal of this compound

Given that a specific Safety Data Sheet for this compound is not publicly available, the following experimental protocol is based on established guidelines for the disposal of cytotoxic and antineoplastic agents in a laboratory environment.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must be equipped with the appropriate PPE. This includes:

  • Gloves: Two pairs of chemotherapy-tested gloves.

  • Gown: A disposable gown made of a material tested for use with chemotherapy drugs.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A respirator (e.g., N95) should be used when handling the powder form to prevent inhalation.

Waste Segregation

Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure correct disposal.[5] All waste generated from experiments involving this compound must be considered cytotoxic waste.

  • Trace Cytotoxic Waste: This includes items with minimal residual amounts of the drug (less than 3% of the original volume), such as empty vials, used gloves, gowns, bench paper, and plasticware.[6] This type of waste should be disposed of in designated yellow chemotherapy waste containers.[6][7]

  • Bulk Cytotoxic Waste: This category includes materials that are saturated with this compound, such as partially full vials, syringes containing the drug, and materials used to clean up significant spills.[6] Bulk cytotoxic waste must be disposed of in designated black hazardous waste containers.[6]

Disposal of Liquid Waste
  • Aqueous solutions containing this compound should not be poured down the drain.[7]

  • Collect all liquid waste in a dedicated, sealed, and clearly labeled, leak-proof container. The container should be marked as "Cytotoxic Waste" or "Chemotherapeutic Waste" and list the contents.

  • Organic solvent solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

Disposal of Solid Waste
  • Powdered Compound: The original container with any remaining this compound powder should be treated as bulk cytotoxic waste.

  • Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and flasks, should be disposed of as trace cytotoxic waste in the yellow containers.

  • Sharps: Needles and syringes that have been in contact with this compound must be disposed of in a designated puncture-resistant sharps container for cytotoxic waste.[5]

Decontamination of Work Surfaces
  • All surfaces and equipment that may have come into contact with this compound should be decontaminated.

  • A recommended procedure involves a three-step process:

    • Deactivation (if a known agent exists): As no specific deactivating agent for this compound is documented, this step may not be applicable.

    • Cleaning: Use a detergent solution to remove any visible contamination.

    • Disinfection: Wipe the surface with a suitable disinfectant.

  • All cleaning materials (wipes, paper towels) must be disposed of as cytotoxic waste.

Final Disposal
  • All segregated and properly containerized cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company.

  • The primary method for the final disposal of cytotoxic waste is incineration at a high temperature.[8]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated during research involving this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containerization cluster_3 Final Disposal Start This compound Waste Generated IsLiquid Liquid Waste? Start->IsLiquid IsTrace Trace Contamination (<3%)? IsLiquid->IsTrace No (Solid) LiquidContainer Collect in Sealed, Labeled Leak-Proof Container IsLiquid->LiquidContainer Yes BlackContainer Dispose in Black Bulk Cytotoxic Waste Container IsTrace->BlackContainer No (Bulk) YellowContainer Dispose in Yellow Trace Cytotoxic Waste Container IsTrace->YellowContainer Yes Incineration High-Temperature Incineration by Licensed Contractor LiquidContainer->Incineration BlackContainer->Incineration YellowContainer->Incineration

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling spirotryprostatin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for spirotryprostatin A is publicly available. The following guidance is based on best practices for handling potent, biologically active, and potentially cytotoxic compounds in a laboratory setting. This compound is an indolic alkaloid with anti-mitotic properties, suggesting it should be handled with caution as a potentially hazardous compound.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling this compound, including operational and disposal plans.

Personal Protective Equipment (PPE)

Due to its biological activity, a comprehensive PPE strategy is crucial to minimize exposure.[2][3] This includes protection against skin contact, inhalation, and eye contact.[4][5] The following table summarizes the recommended PPE for handling this compound.

Task Gloves Eye/Face Protection Respiratory Protection Protective Clothing Footwear
Handling solid compound (weighing, aliquoting) Double nitrile gloves (ASTM D6978 rated)[6]Safety glasses with side shields or chemical splash goggles.[6] A full-face shield is recommended if there is a risk of aerosolization.[6]Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure.Disposable, solid-front lab coat with tight cuffs. Consider disposable sleeves.Closed-toe shoes. Shoe covers should be considered.
Preparing solutions Double nitrile gloves (ASTM D6978 rated)[6]Chemical splash goggles. A full-face shield is recommended.[6]Work in a certified chemical fume hood.Disposable, solid-front, fluid-resistant lab coat with tight cuffs.Closed-toe shoes. Shoe covers are recommended.
Administering to cell cultures or animals Double nitrile gloves (ASTM D6978 rated)[6]Safety glasses with side shields or chemical splash goggles.Work in a biological safety cabinet (BSC) or chemical fume hood.Disposable, solid-front, fluid-resistant lab coat with tight cuffs.Closed-toe shoes. Shoe covers are recommended.
Spill cleanup Double heavy-duty nitrile or neoprene gloves.[7]Chemical splash goggles and a full-face shield.Fit-tested N95 or higher respirator, or as determined by the scale of the spill.Disposable, fluid-resistant, solid-front gown or coveralls.Chemical-resistant boots or disposable shoe covers over closed-toe shoes.
Waste disposal Double nitrile gloves.Safety glasses with side shields.Not generally required if waste is properly contained.Lab coat.Closed-toe shoes.

Experimental Protocols: Safe Handling Procedures

2.1. Designated Area

  • All work with this compound (solid and in solution) should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to control for potential aerosolization.[8]

  • Post warning signs indicating the presence of a potent/cytotoxic compound.[4]

2.2. Weighing the Compound

  • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.

  • Use a dedicated set of spatulas and weighing papers.

  • Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and then a deactivating agent (if available and validated) after each use.

  • Dispose of all contaminated materials as cytotoxic waste.[9]

2.3. Preparing Stock Solutions

  • Conduct all solution preparation steps within a chemical fume hood.

  • Wear all recommended PPE for preparing solutions (see table above).

  • Add solvent to the powdered compound slowly to avoid splashing.

  • Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.

2.4. General Hygiene

  • Do not eat, drink, or apply cosmetics in the laboratory.[10][11]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

  • Remove the outer pair of gloves before touching common surfaces like doorknobs, keyboards, or telephones.[5]

Operational and Disposal Plans

3.1. Spill Management

A spill kit specifically for cytotoxic compounds should be readily available.[1] The following workflow outlines the procedure for managing a spill.

Spill_Cleanup_Workflow This compound Spill Cleanup Workflow cluster_Initial_Response Initial Response cluster_Preparation Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal A Spill Occurs B Alert others in the area A->B C Evacuate the immediate area if necessary B->C D Obtain Cytotoxic Spill Kit C->D E Don appropriate PPE D->E F Contain the spill with absorbent pads E->F G For solid spills, gently cover with damp absorbent material to avoid raising dust F->G H Clean from the outside in F->H G->H I Place all contaminated materials in a cytotoxic waste bag H->I J Decontaminate the area with an appropriate solvent/detergent I->J K Remove PPE carefully J->K L Dispose of all waste in the designated cytotoxic waste stream K->L M Wash hands thoroughly L->M

Workflow for handling a this compound spill.

3.2. Waste Disposal

All materials contaminated with this compound must be treated as cytotoxic waste.[9][12][13] This includes:

  • Unused or expired compound.

  • Contaminated PPE (gloves, lab coats, etc.).[1]

  • Weighing papers, tubes, and pipette tips.

  • Spill cleanup materials.

  • Contaminated cell culture media and labware.

Procedure:

  • Segregate cytotoxic waste from other waste streams.[12][14]

  • Use designated, clearly labeled, puncture-resistant containers with purple lids for sharps and yellow containers with purple lids for other solid waste.[12] Liquid waste should be collected in a labeled, sealed container.

  • Do not overfill waste containers.

  • Follow your institution's procedures for the final pickup and disposal of cytotoxic waste, which typically involves high-temperature incineration.[12][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
spirotryprostatin A
Reactant of Route 2
Reactant of Route 2
spirotryprostatin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.